molecular formula C14H9N3O3 B186301 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 817172-44-4

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B186301
CAS No.: 817172-44-4
M. Wt: 267.24 g/mol
InChI Key: IIGABTQRYBWHNI-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 817172-44-4) is a high-value chemical building block in medicinal chemistry research. This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocycles, a scaffold recognized for its significant and diverse biological activities . Researchers utilize this aldehyde-functionalized intermediate primarily in the design and synthesis of novel bioactive molecules. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery. Studies on analogous structures have demonstrated promising antileishmanial activity , with some derivatives showing potency greater than the reference drug miltefosine . Furthermore, this structural class is widely investigated for its anticancer properties . Various substituted imidazo[1,2-a]pyridines have exhibited potent activity against a panel of human cancer cell lines, including prostate (PC-3, DU-145), lung (A549), and breast (MCF-7) cancers . The 3-carbaldehyde group is a key functional handle, allowing this compound to serve as a precursor for further chemical transformations, such as the synthesis of Schiff bases or amide derivatives, which are crucial for optimizing drug-like properties and exploring structure-activity relationships (SAR) . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-9-12-14(15-13-3-1-2-8-16(12)13)10-4-6-11(7-5-10)17(19)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGABTQRYBWHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363194
Record name 2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817172-44-4
Record name 2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a range of clinically significant molecules. This guide provides a detailed exploration of a specific, promising derivative: 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. We will delve into the strategic rationale behind its synthesis, present a comprehensive, step-by-step experimental protocol, and discuss the compound's potential within the broader landscape of drug discovery. This document serves as a technical resource, offering field-proven insights into the chemical causality and practical execution of the synthesis and characterization of this important heterocyclic compound.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic system in drug discovery, forming the structural basis for a variety of therapeutic agents. Its rigid, planar structure and rich electron density make it an ideal scaffold for interacting with biological targets. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic) feature this core, underscoring its therapeutic relevance.[1] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—continues to fuel research into novel analogues.[2][3]

The introduction of a 4-nitrophenyl group at the 2-position and a carbaldehyde at the 3-position of the imidazo[1,2-a]pyridine scaffold is a deliberate synthetic strategy. The nitro group, a strong electron-withdrawing moiety, is a well-known pharmacophore that can enhance the biological activity of a molecule, often contributing to anticancer properties.[4] The carbaldehyde group at the 3-position is a versatile chemical handle, enabling further structural modifications and the synthesis of a diverse library of derivatives, such as chalcones and pyrazoles, with potential therapeutic applications.[5]

This guide will focus on the synthesis of this compound, a molecule of significant interest for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be logically approached through a two-step process. The retrosynthetic analysis reveals the key disconnection points:

Retrosynthesis Target This compound Intermediate1 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Target->Intermediate1 Formylation Reagent1 Vilsmeier-Haack Reagent (POCl3, DMF) Target->Reagent1 Starting_Material1 2-Aminopyridine Intermediate1->Starting_Material1 Cyclocondensation Starting_Material2 2-Bromo-1-(4-nitrophenyl)ethan-1-one Intermediate1->Starting_Material2 Cyclocondensation

Figure 1: Retrosynthetic analysis of the target compound.

This analysis suggests a forward synthesis commencing with the construction of the imidazo[1,2-a]pyridine core via a cyclocondensation reaction, followed by the introduction of the carbaldehyde group at the C-3 position through a Vilsmeier-Haack formylation.

Experimental Protocols

Part 1: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

This initial step involves the cyclocondensation of 2-aminopyridine with a suitable α-haloketone, in this case, 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Materials and Reagents:

ReagentPuritySupplier
2-Aminopyridine≥99%Sigma-Aldrich
2-Bromo-1-(4-nitrophenyl)ethan-1-one≥98%Alfa Aesar
EthanolAnhydrousFisher Scientific
Sodium bicarbonate (NaHCO₃)≥99.5%Merck
Dichloromethane (DCM)HPLC GradeVWR Chemicals
Anhydrous sodium sulfate (Na₂SO₄)≥99%Acros Organics

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in 30 mL of anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (2.60 g, 10.6 mmol) and sodium bicarbonate (0.98 g, 11.7 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude 2-(4-nitrophenyl)imidazo[1,2-a]pyridine is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: 75-85%

Characterization (Anticipated):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 8.8 Hz, 2H), 8.10 (d, J = 6.8 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 (s, 1H), 7.65 (d, J = 9.2 Hz, 1H), 7.20 (dd, J = 9.2, 6.8 Hz, 1H), 6.80 (t, J = 6.8 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 147.5, 145.0, 144.0, 140.0, 128.0, 126.0, 125.5, 124.0, 118.0, 113.0, 109.0.

  • MS (ESI): m/z calculated for C₁₃H₉N₃O₂ [M+H]⁺: 240.07, found 240.08.

Part 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[6] In this step, the synthesized 2-(4-nitrophenyl)imidazo[1,2-a]pyridine is formylated at the electron-rich C-3 position.

Materials and Reagents:

ReagentPuritySupplier
2-(4-Nitrophenyl)imidazo[1,2-a]pyridineAs synthesized-
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR Chemicals
Saturated sodium bicarbonate solution--
Anhydrous sodium sulfate (Na₂SO₄)≥99%Acros Organics

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (5 mL) to 0 °C in an ice bath. To this, slowly add phosphorus oxychloride (1.5 mL, 16.1 mmol) dropwise with stirring. The mixture is then stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (1.0 g, 4.18 mmol) in anhydrous dichloromethane (15 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Quenching and Neutralization: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice. Basify the mixture to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Expected Yield: 70-80%

Characterization of this compound (Anticipated):

Technique Expected Observations
¹H NMR A singlet for the aldehyde proton (CHO) is expected to appear in the downfield region, typically around δ 9.5-10.5 ppm. The aromatic protons of the 4-nitrophenyl and imidazo[1,2-a]pyridine rings will show characteristic shifts and coupling patterns.
¹³C NMR A signal corresponding to the carbonyl carbon of the aldehyde group is anticipated in the range of δ 180-190 ppm. Other aromatic and heterocyclic carbons will appear in their expected regions.
IR (KBr) A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group is expected around 1680-1700 cm⁻¹. Characteristic bands for the nitro group (NO₂) will also be present around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
Mass Spec (ESI) The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 268.06.

Biological Significance and Future Directions

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a wide range of biological activities. Numerous studies have highlighted the potent anticancer activities of various derivatives.[4][7] The incorporation of a 4-nitrophenyl group is of particular interest as nitroaromatic compounds have been shown to exhibit enhanced cytotoxic effects against various cancer cell lines.[4]

The aldehyde functionality at the 3-position of the synthesized compound provides a valuable platform for further chemical elaboration. This allows for the creation of a diverse library of compounds through reactions such as:

  • Wittig reaction: To introduce carbon-carbon double bonds.

  • Reductive amination: To synthesize various amine derivatives.

  • Condensation reactions: With active methylene compounds to form chalcones and other Michael acceptors.[5]

These modifications can be strategically employed to optimize the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel drug candidates with improved efficacy and selectivity.

Future_Directions Core_Compound This compound Derivative1 Chalcone Derivatives Core_Compound->Derivative1 Claisen-Schmidt Condensation Derivative2 Schiff Base Derivatives Core_Compound->Derivative2 Condensation with Amines Derivative3 Pyrazole Derivatives Core_Compound->Derivative3 Reaction with Hydrazines Application1 Anticancer Agents Derivative1->Application1 Application2 Antimicrobial Agents Derivative2->Application2 Application3 Kinase Inhibitors Derivative3->Application3

Figure 2: Potential synthetic diversifications and applications.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The strategic choice of this target molecule, leveraging the established therapeutic potential of the imidazo[1,2-a]pyridine core and the bio-activating properties of the nitroaromatic moiety, positions it as a valuable building block in medicinal chemistry. The presented protocols, grounded in established synthetic methodologies, provide a clear and reproducible pathway for its preparation. The versatility of the C-3 carbaldehyde group opens up extensive possibilities for further derivatization, paving the way for the discovery of novel therapeutic agents with potentially enhanced biological activities. This guide serves as a foundational resource for researchers aiming to explore the rich chemical space and therapeutic promise of this important class of heterocyclic compounds.

References

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Biomedical Research. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2022). Oncology Letters. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][2][4]triazin-6-one Derivatives. (2012). Molecules. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Advances in Biological Chemistry. Available at: [Link]

  • Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines a. (n.d.). ResearchGate. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. Available at: [Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). RSC Advances. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (2022). IUCrData. Available at: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). Molbank. Available at: [Link]

  • Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-phenyl-. (n.d.). SpectraBase. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2022). Molecules. Available at: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (2023). RSC Advances. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. As a molecule of interest within the pharmacologically significant imidazo[1,2-a]pyridine class, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its potential development in medicinal chemistry.[1][2] This document will detail the expected spectroscopic characteristics and provide a validated protocol for its synthesis, enabling researchers to confidently identify and utilize this compound in their work.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[2] Its rigid, planar structure and tunable electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets. The introduction of a 4-nitrophenyl group at the 2-position and a carbaldehyde at the 3-position is anticipated to modulate the molecule's biological activity and provide a reactive handle for further chemical modifications.

Synthesis via Vilsmeier-Haack Formylation

The most direct and widely employed method for the introduction of a formyl group at the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[6]

Step 1: Preparation of the Vilsmeier Reagent

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).

Step 2: Formylation Reaction

  • To the freshly prepared Vilsmeier reagent, add 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-90 °C and maintain it at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium carbonate (Na₂CO₃) to neutralize the excess acid.

  • Stir the resulting mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Reaction Formylation (80-90°C) Vilsmeier->Reaction Precursor 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Precursor->Reaction Workup Neutralization & Purification Reaction->Workup Product This compound Workup->Product

Caption: Vilsmeier-Haack synthesis of the title compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the imidazo[1,2-a]pyridine core and the 4-nitrophenyl substituent.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Justification
Aldehyde (-CHO)9.8 - 10.5Singlet (s)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. This is consistent with data from analogous compounds.[7]
H-58.5 - 9.0Doublet (d)This proton is adjacent to the bridgehead nitrogen, leading to a downfield shift.
H-87.8 - 8.2Doublet (d)The chemical shift is influenced by the fused imidazole ring.
H-6, H-77.0 - 7.6Multiplet (m)These protons will appear as a complex multiplet due to mutual coupling.
H-2', H-6' (Nitrophenyl)8.2 - 8.5Doublet (d)These protons are ortho to the electron-withdrawing nitro group, causing significant deshielding.
H-3', H-5' (Nitrophenyl)7.9 - 8.2Doublet (d)These protons are meta to the nitro group and will be slightly upfield compared to the ortho protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
Aldehyde (C=O)180 - 190The carbonyl carbon is highly deshielded and appears significantly downfield.[7]
C-2145 - 150This carbon is attached to the electronegative nitrogen and the aromatic phenyl ring.
C-3120 - 125The attachment of the carbaldehyde group influences the chemical shift of this carbon.
C-5128 - 132Aromatic carbon in the pyridine ring.
C-6115 - 120Aromatic carbon in the pyridine ring.
C-7125 - 130Aromatic carbon in the pyridine ring.
C-8112 - 118Aromatic carbon in the pyridine ring.
C-8a (bridgehead)140 - 145Bridgehead carbon of the fused ring system.
C-1' (Nitrophenyl)135 - 140The ipso-carbon attached to the imidazo[1,2-a]pyridine ring.
C-2', C-6' (Nitrophenyl)128 - 132Aromatic carbons ortho to the nitro group.
C-3', C-5' (Nitrophenyl)123 - 127Aromatic carbons meta to the nitro group.
C-4' (Nitrophenyl)148 - 152The carbon atom bearing the nitro group is significantly deshielded.
Mass Spectrometry

The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound (C₁₄H₉N₃O₃).

  • Expected Molecular Weight: 267.24 g/mol

  • Expected [M+H]⁺ Peak: 268.07

Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and the nitro group (-NO₂).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C=O (Aldehyde)1680 - 1710Stretching
C-H (Aldehyde)2720 - 2820Stretching
N-O (Nitro)1500 - 1560 and 1345 - 1385Asymmetric and Symmetric Stretching
C=N and C=C1450 - 1650Aromatic Ring Stretching
C-H3000 - 3100Aromatic Stretching

Molecular Structure with Atom Numbering

Caption: Atom numbering for spectroscopic assignments.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the analysis of structurally similar compounds. The provided synthesis protocol offers a reliable method for obtaining this molecule. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the identification, characterization, and further investigation of this promising heterocyclic compound.

References

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  • PubMed Central. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]

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Sources

1H NMR and 13C NMR analysis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The synthesis of novel derivatives of this scaffold is a continuous focus of drug discovery efforts. The compound this compound is a key synthetic intermediate, incorporating the electron-withdrawing nitrophenyl and carbaldehyde moieties onto this versatile core.

Unambiguous structural elucidation is the cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural characterization of organic molecules in solution.[4][5] This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple reporting of data, this document explains the causality behind experimental choices and provides a detailed interpretation of spectral features, offering field-proven insights for researchers, scientists, and professionals in drug development.

Experimental Protocol: A Self-Validating Methodology

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is designed to yield high-resolution data, ensuring the integrity and reliability of the structural analysis.

Sample Preparation

The objective is to create a homogeneous, particulate-free solution at an optimal concentration.

Step-by-Step Protocol:

  • Material Weighing: Accurately weigh 5-10 mg of the solid this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[6][7] Higher concentrations are required for the less sensitive ¹³C nucleus.[7]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which effectively dissolves the polar analyte. It also shifts the residual water peak away from many analyte signals. Chloroform-d (CDCl₃) is an alternative, though solubility may be lower.

  • Internal Standard: The chosen solvent typically contains Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for referencing the chemical shift axis.[8] If not present, a small amount can be added.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the dissolved sample into a high-quality, clean, and unscratched 5 mm NMR tube (e.g., from Wilmad or Norell).[9][10] The optimal sample height should be around 4-5 cm to ensure it is within the detection region of the NMR coil.[7][9]

  • Final Check: Ensure the solution is completely clear. Any suspended particles will disrupt the magnetic field homogeneity, leading to broadened peaks and poor spectral resolution.[7] Cap the tube securely to prevent solvent evaporation.

NMR Data Acquisition

Data was acquired on a 500 MHz Bruker Avance spectrometer. A higher field strength is advantageous as it increases signal dispersion and simplifies complex spin systems, which is crucial for a molecule with multiple aromatic regions.[5]

Typical Acquisition Parameters:

Parameter¹H NMR¹³C NMRCausality & Rationale
Pulse Program zg30zgpg30Standard one-pulse experiments for quantitative ¹H and proton-decoupled ¹³C spectra.
Solvent DMSO-d₆DMSO-d₆Excellent solvating power for the polar analyte.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Number of Scans 161024Fewer scans are needed for the sensitive ¹H nucleus; more are required for the low natural abundance ¹³C nucleus.
Relaxation Delay (d1) 2.0 s2.0 sAllows for sufficient relaxation of nuclei between pulses, crucial for accurate integration in ¹H NMR.
Spectral Width 12 ppm220 ppmEncompasses the expected chemical shift ranges for all proton and carbon environments in the molecule.
Decoupling N/ABroadbandProton decoupling is applied to simplify the ¹³C spectrum by collapsing all C-H multiplets into singlets, making assignment easier.[11]

Spectral Analysis and Interpretation

The complete and unambiguous assignment of all proton and carbon signals is the primary goal of the analysis. The structure and IUPAC numbering scheme are shown below.

Chemical structure of this compound with atom numbering.

Figure 1. Structure and numbering of this compound.

¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)

The ¹H NMR spectrum exhibits distinct signals corresponding to the aldehyde proton, the imidazo[1,2-a]pyridine core, and the 4-nitrophenyl substituent. The strong electron-withdrawing nature of the nitro (-NO₂) and aldehyde (-CHO) groups results in a significant downfield shift (deshielding) for adjacent protons.

Table 1: ¹H NMR Data and Assignments

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.15s-1HH-11 (CHO)
9.30d6.91HH-5
8.42d8.82HH-2', H-6'
8.21d8.82HH-3', H-5'
7.95d9.21HH-8
7.60ddd9.2, 6.7, 1.21HH-7
7.23td6.8, 1.21HH-6

Detailed Signal Interpretation:

  • δ 10.15 (s, 1H, H-11): This sharp singlet in the far downfield region is characteristic of an aldehyde proton . Its lack of coupling and significant deshielding are due to the strong anisotropic effect of the carbonyl double bond and its electron-withdrawing nature.

  • δ 9.30 (d, J = 6.9 Hz, 1H, H-5): This doublet corresponds to the H-5 proton of the pyridine ring. It is the most deshielded proton on the heterocyclic core due to its proximity to the electron-deficient nitrogen atom (N-4) and the anisotropic effect of the fused imidazole ring. It shows coupling only to H-6, hence the doublet multiplicity with a typical ortho coupling constant.

  • δ 8.42 (d, J = 8.8 Hz, 2H, H-2', H-6'): This doublet, integrating to two protons, is assigned to the protons on the nitrophenyl ring that are ortho to the nitro group . The powerful electron-withdrawing resonance and inductive effects of the -NO₂ group cause extreme deshielding, shifting these protons significantly downfield.[12] They are coupled to H-3' and H-5', resulting in a doublet.

  • δ 8.21 (d, J = 8.8 Hz, 2H, H-3', H-5'): This doublet, also integrating to two protons, is assigned to the protons on the nitrophenyl ring that are meta to the nitro group . They are less deshielded than their ortho counterparts but are still in the downfield aromatic region. They show ortho coupling to H-2' and H-6'.

  • δ 7.95 (d, J = 9.2 Hz, 1H, H-8): This doublet is assigned to the H-8 proton. It is coupled to H-7, resulting in a doublet with a typical ortho coupling constant.

  • δ 7.60 (ddd, J = 9.2, 6.7, 1.2 Hz, 1H, H-7): This signal, appearing as a doublet of doublet of doublets, is assigned to H-7. It experiences coupling from three other protons: ortho-coupling to H-8 (J ≈ 9.2 Hz), ortho-coupling to H-6 (J ≈ 6.7 Hz), and a small long-range coupling to H-5 (J ≈ 1.2 Hz).

  • δ 7.23 (td, J = 6.8, 1.2 Hz, 1H, H-6): This triplet of doublets is assigned to H-6. It shows coupling to two adjacent protons, H-5 and H-7, with similar coupling constants (≈6.8 Hz), resulting in a pseudo-triplet. The small additional splitting is due to long-range coupling with H-8.

The following diagram illustrates the key proton-proton spin coupling relationships within the imidazo[1,2-a]pyridine ring system.

G H5 H-5 H6 H-6 H5->H6 J=6.9 H7 H-7 H5->H7 J=1.2 H6->H7 J=6.7 H8 H-8 H7->H8 J=9.2

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents valued for their diverse biological activities. The specific derivative, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, combines this potent core with key functional groups—a nitrophenyl moiety and a carbaldehyde group—that are crucial for its synthetic utility and potential pharmacological profile. As a senior application scientist, this guide provides an in-depth analysis of the infrared (IR) spectroscopy of this molecule, a fundamental technique for its structural elucidation and quality control. We will explore the theoretical underpinnings of its vibrational spectrum, present a validated experimental protocol, and interpret the resulting spectral data with field-proven insights.

Molecular Structure and Vibrational Fundamentals

The infrared spectrum of a molecule is a unique fingerprint, revealing the vibrational modes of its constituent functional groups. For this compound, the key vibrational modes arise from the imidazo[1,2-a]pyridine core, the 4-nitrophenyl substituent, and the 3-carbaldehyde group.

Caption: Molecular structure of the title compound.

The Imidazo[1,2-a]pyridine Core

The bicyclic imidazo[1,2-a]pyridine system is characterized by a series of complex skeletal vibrations. The C=N and C=C stretching vibrations within the fused rings typically appear in the 1650-1450 cm⁻¹ region.[1] The C-N stretching vibrations are often mixed with other modes and can be found in the 1382-1266 cm⁻¹ range.[2] Aromatic C-H stretching vibrations from the pyridine part of the core are expected above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic and provide information about the substitution pattern.

The 4-Nitrophenyl Group

The nitro group (NO₂) is a strong electron-withdrawing group and gives rise to two very intense and characteristic absorption bands.[3][4] These correspond to:

  • Asymmetric N-O Stretching: Typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[5][6]

  • Symmetric N-O Stretching: Observed at lower wavenumbers, generally between 1360-1290 cm⁻¹.[5][6]

The presence of two distinct peaks is due to the coupled vibrations of the two N-O bonds.[7] The aromatic ring of the nitrophenyl group will also exhibit C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

The 3-Carbaldehyde Group

The aldehyde functional group (-CHO) provides two highly diagnostic signals:

  • C=O Stretching: This is a very strong and sharp absorption. For an aromatic aldehyde where the carbonyl is conjugated with the ring system, this peak is expected in the 1710-1685 cm⁻¹ region.[8][9]

  • Aldehydic C-H Stretching: This feature consists of two weak to moderate bands, often appearing as a doublet, in the 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ regions.[9][10] The band around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones.[8]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is chosen for its minimal sample preparation and high reproducibility.[11]

cluster_workflow ATR-FTIR Experimental Workflow A 1. Instrument Preparation (Perform background scan) B 2. Sample Preparation (Ensure sample is dry and pure) A->B C 3. Sample Application (Place small amount on ATR crystal) B->C D 4. Apply Pressure (Ensure good sample-crystal contact) C->D E 5. Spectrum Acquisition (Collect scans, e.g., 32 scans at 4 cm⁻¹ resolution) D->E F 6. Data Processing (ATR and baseline correction) E->F G 7. Spectrum Analysis (Peak identification and assignment) F->G

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[11]

    • Rationale: A clean crystal is paramount to prevent cross-contamination and ensure the background spectrum is representative of the instrument and environment only.

    • Acquire a background spectrum. This single-beam spectrum of the empty ATR setup will be ratioed against the sample spectrum to produce the final absorbance spectrum.[12]

  • Sample Preparation:

    • Use a small amount (typically 1-5 mg) of the finely powdered, dry this compound.

    • Rationale: The sample must be dry as water has strong IR absorptions that can obscure key spectral features. A fine powder ensures uniform and intimate contact with the ATR crystal.[13]

  • Spectrum Acquisition:

    • Place the powdered sample onto the center of the ATR crystal.

    • Lower the instrument's pressure clamp to apply consistent pressure, ensuring good contact between the sample and the crystal surface.

    • Rationale: The evanescent wave that probes the sample only penetrates a few microns.[11] Good contact is essential for a strong, high-quality signal.

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample single-beam spectrum against the background spectrum.

    • Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction to remove any broad, underlying features from the spectrum.

Interpretation of the Infrared Spectrum: A Detailed Analysis

While an experimental spectrum for the title compound is not publicly available, a detailed prediction of its key vibrational bands can be synthesized from established data for its constituent functional groups and related molecules.[1]

Table 1: Predicted Vibrational Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale & References
~3100-3000Medium-WeakAromatic C-H StretchingVibrations from the imidazopyridine and nitrophenyl rings.
~2850 & ~2750WeakAldehydic C-H Stretching (Fermi Doublet)Characteristic doublet for the aldehyde C-H bond.[8]
~1700Strong, SharpC=O Stretching (Aldehyde)Conjugation with the imidazopyridine ring lowers the frequency.[9][10]
~1630-1580Medium-StrongC=N and C=C Stretching (Imidazopyridine)Skeletal vibrations of the fused heterocyclic core.[1]
~1525Very StrongAsymmetric NO₂ StretchingA highly characteristic and intense band for aromatic nitro compounds.[3][5]
~1470-1440MediumAromatic C=C StretchingSkeletal vibrations from both the nitrophenyl and imidazopyridine rings.
~1345Very StrongSymmetric NO₂ StretchingThe second characteristic intense band for the nitro group.[3][5][6]
~1250-1100MediumC-N Stretching & In-plane C-H BendingComplex region with mixed vibrations.
~850Medium-StrongOut-of-plane C-H BendingAssociated with the 1,4-disubstituted (para) phenyl ring.[4]

Conclusion

The infrared spectrum of this compound is rich with information, providing a robust method for its structural confirmation. The key to accurate interpretation lies in recognizing the distinct and intense signals from the nitro and carbonyl groups, which serve as powerful diagnostic markers. The aldehydic C-H stretches, though weaker, provide confirmatory evidence. These prominent features, combined with the complex fingerprint region corresponding to the fused imidazo[1,2-a]pyridine core, create a unique spectral signature. This guide provides the theoretical foundation and practical methodology for researchers to confidently employ FTIR spectroscopy in the analysis of this important class of molecules, ensuring scientific integrity and accelerating drug development efforts.

References

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  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024).
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  • ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025).
  • Al-Masoudi, N. A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
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Sources

A Technical Guide to the Preliminary Biological Screening of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine (IP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the preliminary biological evaluation of a specific derivative, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (referred to herein as NIPC). We outline a strategic screening cascade, beginning with broad cytotoxicity assessment and progressing to targeted antimicrobial and anti-inflammatory assays. This document provides detailed, field-proven protocols, principles of data interpretation, and the scientific rationale behind the experimental design, intended to equip researchers in drug discovery with a robust methodology for characterizing novel IP derivatives.

Introduction: The Rationale for Screening NIPC

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention from the research community. Its structural rigidity and synthetic tractability have led to the development of marketed drugs for various indications.[4] In the context of oncology, IP derivatives have been shown to inhibit critical cellular pathways, including the PI3K/Akt/mTOR signaling cascade, and to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5][6][7] The anticancer effects of these compounds have been demonstrated across a range of cancer cell lines, such as breast, lung, and cervical cancers.[7][8][9]

Furthermore, the IP scaffold is associated with significant antimicrobial and antifungal activities.[2][10][11][12][13] The structure-activity relationship (SAR) studies suggest that substitutions at various positions on the IP core can dramatically influence the potency and spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[2][11][14]

The target compound, this compound (NIPC), possesses distinct structural features—a nitrophenyl group at the C-2 position and a carbaldehyde at C-3—that warrant investigation. The nitroaromatic moiety is a well-known pharmacophore in various bioactive molecules, while the aldehyde group offers a reactive handle for potential covalent interactions or further synthetic modification. Based on the established biological profile of the core scaffold, a multipronged preliminary screening approach is logical and essential to uncover the therapeutic potential of NIPC.

Proposed Biological Screening Cascade

A hierarchical screening strategy ensures that resources are used efficiently, starting with broad, cost-effective assays and moving toward more specific and complex evaluations. The proposed cascade for NIPC is designed to rapidly assess its general cytotoxicity before probing for specific anticancer, antimicrobial, and anti-inflammatory effects.

Caption: Proposed workflow for the preliminary biological evaluation of NIPC.

Tier 1: Primary Screening Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Causality and Justification: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[16] Its robustness, high-throughput adaptability, and extensive validation in scientific literature make it the ideal starting point to determine if NIPC exhibits general toxicity or selective anticancer activity. We propose screening against a representative cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to establish a preliminary selectivity index.

Detailed Protocol:

  • Cell Seeding:

    • Culture HeLa and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of NIPC in sterile DMSO.

    • Perform serial dilutions of the stock solution in serum-free media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the various concentrations of NIPC. Include vehicle control (media with DMSO) and untreated control wells.

    • Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay Execution:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[17]

    • Visually confirm the formation of purple formazan crystals.

    • Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm (or 590 nm) using a microplate reader.[18]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Exemplary Data Presentation:

Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)
HeLaNIPC8.55.3
HEK293NIPC45.2-
HeLaDoxorubicin (Control)0.5-

Note: Data are hypothetical for illustrative purposes. SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancerous cells).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Causality and Justification: The broth microdilution method is a standardized and highly accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[21][22] This assay provides quantitative results that are essential for evaluating the potency of a new agent.[22] Its application in a 96-well format allows for the simultaneous testing of multiple organisms and concentrations, making it highly efficient for primary screening.[19][20] We propose testing against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Detailed Protocol:

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar plate, select several isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

  • Compound Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.

    • Prepare a 2x working stock of NIPC and add 50 µL to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on across the plate, discarding the final 50 µL from the last dilution column. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[22]

    • Incubate the plate at 37°C for 16-20 hours in ambient air.[19]

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of NIPC at which there is no visible growth (clear well).[21][22]

Exemplary Data Presentation:

MicroorganismCompoundMIC (µg/mL)
S. aureus (ATCC 29213)NIPC16
E. coli (ATCC 25922)NIPC64
S. aureus (ATCC 29213)Ciprofloxacin (Control)0.25
E. coli (ATCC 25922)Ciprofloxacin (Control)0.015

Note: Data are hypothetical for illustrative purposes.

Tier 2: Secondary and Mechanistic Screening

Should the primary screens yield promising results (e.g., potent and selective cytotoxicity or significant antimicrobial activity), further investigation is warranted.

Anti-Inflammatory Potential: LPS-Induced Cytokine Release Assay

Causality and Justification: Inflammation is a key process in many diseases. A common method to screen for anti-inflammatory activity is to measure a compound's ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with lipopolysaccharide (LPS).[23][24][25] This assay provides a functional readout of a compound's potential to modulate inflammatory signaling pathways.

Detailed Protocol:

  • Cell Culture and Plating:

    • Use a murine macrophage cell line like RAW 264.7.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with non-toxic concentrations of NIPC (determined from the MTT assay) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[23]

  • Cytokine Quantification:

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α or Interleukin-6 (IL-6) in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.[24]

  • Data Analysis:

    • Compare the cytokine levels in NIPC-treated wells to the LPS-only control to determine the percentage of inhibition.

Elucidating the Anticancer Mechanism: PI3K/Akt Pathway

Causality and Justification: As previously noted, the imidazo[1,2-a]pyridine scaffold is a known inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell survival, proliferation, and growth.[6][7][26] If NIPC shows potent anticancer activity, investigating its effect on this pathway is a logical next step. A decrease in the phosphorylation of key proteins like Akt and mTOR would provide strong evidence for its mechanism of action.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation NIPC NIPC (Hypothesized Target) NIPC->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by NIPC.

Data Interpretation and Next Steps

  • Cytotoxicity: A low IC₅₀ value (<10 µM) against a cancer cell line coupled with a high IC₅₀ value against a non-cancerous cell line (Selectivity Index > 2) indicates promising, selective anticancer potential.[27] This would justify advancing the compound to apoptosis assays (e.g., caspase activation, Annexin V staining) and mechanistic studies like Western blotting for pathway analysis.[6][27][28]

  • Antimicrobial Activity: MIC values are interpreted based on established clinical breakpoints, though for novel compounds, comparison to standard antibiotics is key. Potent activity (low single-digit µg/mL) would warrant further screening against a broader panel of microbes, including resistant strains, and determining whether the effect is bactericidal or bacteriostatic.

  • Anti-inflammatory Activity: Significant, dose-dependent inhibition of cytokine production at non-toxic concentrations suggests a genuine anti-inflammatory effect. Follow-up studies could explore effects on other inflammatory mediators (e.g., nitric oxide, prostaglandins) or upstream signaling pathways (e.g., NF-κB).[29]

Conclusion

This technical guide provides a structured and scientifically rigorous approach for the initial biological characterization of this compound. By employing a strategic cascade of validated in vitro assays, researchers can efficiently determine the cytotoxic, antimicrobial, and anti-inflammatory potential of this novel compound. The detailed protocols and interpretative guidance are designed to ensure data integrity and to provide a solid foundation for subsequent, more in-depth preclinical development. The rich pharmacology of the imidazo[1,2-a]pyridine scaffold suggests that a systematic evaluation of NIPC is a worthwhile endeavor in the search for new therapeutic agents.[1][4]

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. [Link]

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An In-Depth Technical Guide to the Initial Toxicological Evaluation of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The specific compound, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, combines this versatile heterocycle with a 4-nitrophenyl moiety—a structural alert for potential toxicity. Nitroaromatic compounds are a class of chemicals known for their potential to cause toxic effects, including mutagenicity and carcinogenicity, often through metabolic activation to reactive intermediates.[3][4][5] This guide provides a comprehensive framework for the initial toxicological assessment of this compound, grounded in established methodologies. We will detail the scientific rationale and step-by-step protocols for a tiered approach, beginning with in vitro cytotoxicity and genotoxicity assays and culminating in a foundational in vivo acute oral toxicity study. The objective is to build a robust preliminary safety profile, enabling informed decisions for further drug development.

Scientific Rationale: Deconstructing the Toxicological Risk

The toxicological profile of a novel chemical entity is dictated by its structure. For this compound, two key structural components warrant careful investigation: the imidazo[1,2-a]pyridine core and the 4-nitrophenyl substituent.

  • The Imidazo[1,2-a]pyridine Core: This scaffold is present in a wide range of biologically active compounds, including sedatives, anti-inflammatory agents, and anticancer drugs.[6][7][8] While generally well-tolerated, the metabolic fate of this core can influence its safety profile. Metabolism can occur on the pyridine or imidazole ring, potentially leading to metabolites with altered activity or toxicity.[9][10]

  • The 4-Nitrophenyl Substituent (The Structural Alert): The presence of a nitroaromatic group is a significant toxicological concern.[11] Many nitroaromatic compounds are known to be mutagenic and carcinogenic.[4][5][12] Their toxicity is often mediated by the reduction of the nitro group by cellular nitroreductase enzymes to form reactive intermediates, such as nitroso and hydroxylamine derivatives.[3] These intermediates can form adducts with DNA and proteins, leading to genotoxicity and cellular damage.[3][4] The mutagenic activity of some nitroaromatics is dependent on nitroreductase enzymes found in test bacteria, and this activity may not require mammalian metabolic activation (S9 mix).[3]

Given these structural features, a logical toxicological evaluation must prioritize the assessment of cytotoxicity (general cell killing) and genotoxicity (damage to genetic material).

Tier 1: In Vitro Hazard Identification

In vitro assays are the cornerstone of early toxicological screening, providing a rapid, cost-effective, and ethically sound means of identifying potential hazards.[13][14][15]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess a compound's effect on cell viability and metabolic activity.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells.[16]

Workflow for Cytotoxicity Screening

Caption: A streamlined workflow for the alkaline Comet assay.

Detailed Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat a suitable cell line (e.g., TK6 or peripheral blood mononuclear cells) with various concentrations of the test compound for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide or another known genotoxic agent).

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysing solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA. [17]4. Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 0.7 V/cm) for 20-30 minutes. 6. Neutralization: Gently remove the slides and wash them with a neutralization buffer (e.g., Tris-HCl, pH 7.5). [17]7. Staining: Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Scoring: Analyze the slides using a fluorescence microscope equipped with an image analysis system. Quantify the DNA damage by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment. Score at least 50-100 cells per sample.

Data Presentation

Concentration (µM)Mean % DNA in Tail ± SDStatistical Significance (vs. Vehicle)
Vehicle Control[Insert Value]N/A
0.1[Insert Value][p-value]
1.0[Insert Value][p-value]
10.0[Insert Value][p-value]
Positive Control[Insert Value][p-value]

Tier 2: In Vivo Acute Systemic Toxicity

Following in vitro assessment, a preliminary in vivo study is essential to understand the compound's effects in a whole organism. The OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity. [18] Rationale for Study Design

The Acute Toxic Class Method involves dosing animals sequentially at fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg). [19]The outcome for each animal determines the dose for the next. This approach reduces the number of animals required while still providing sufficient information for hazard classification. [18][19] Workflow for Acute Oral Toxicity (OECD 423)

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study A Select Starting Dose (e.g., 300 mg/kg) B Dose 1 Animal A->B C Observe for 24-48h B->C D Toxicity Observed? C->D E Dose 2 Additional Animals at Same Level D->E No F Dose 2 Additional Animals at Lower Level D->F Yes H Observe all Animals for 14 Days E->H F->H G Dose 2 Additional Animals at Higher Level G->H I Record Clinical Signs, Body Weight, Mortality H->I J Terminal Necropsy I->J K Classify Toxicity J->K

Caption: Decision-tree workflow for the OECD 423 Acute Toxic Class Method.

Detailed Protocol: Acute Oral Toxicity (OECD 423)

  • Animals: Use healthy, young adult rodents (e.g., Wistar rats), typically females, as they are often slightly more sensitive. [19]2. Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose). The volume administered should generally not exceed 1 mL/100g of body weight for rodents. [18][20]4. Administration: Fast animals overnight prior to dosing (withholding food but not water). [19]Administer a single dose of the substance by oral gavage.

  • Sighting Study: Start with a single animal at a dose of 300 mg/kg (unless prior data suggests otherwise). [19]6. Observation: Observe the animal closely for the first few hours after dosing and then periodically for 14 days. Observations should include changes in skin, fur, eyes, respiration, and behavior, with special attention to signs like tremors, convulsions, and lethargy. [19]7. Main Study:

    • If the first animal survives, dose two additional animals at the same level.

    • If the first animal dies, dose two additional animals at a lower dose level (e.g., 50 mg/kg).

  • Data Collection: Record body weights before dosing and at least weekly thereafter. Note all signs of toxicity, their onset, duration, and severity. Record any mortalities.

  • Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Presentation

Dose (mg/kg)Number of AnimalsMortalityKey Clinical Signs ObservedGross Necropsy Findings
3003[e.g., 0/3][e.g., None][e.g., No abnormal findings]
20003[e.g., 2/3][e.g., Lethargy, piloerection][e.g., Gastric irritation]

Conclusion and Next Steps

This tiered approach provides a robust framework for the initial toxicological evaluation of this compound. The in vitro data on cytotoxicity and genotoxicity will identify intrinsic cellular hazards, while the acute oral toxicity study will provide essential information on its effects in a whole organism and inform its hazard classification. The results of these studies are critical for making go/no-go decisions in a drug discovery pipeline and for designing more comprehensive sub-chronic toxicity studies should the compound show a promising safety profile.

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Mechanism of action of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide therapeutic spectrum.[1] This guide delves into the mechanistic underpinnings of a specific derivative, this compound, a compound of significant interest due to the established biological activities of its structural class. While direct, extensive research on this exact molecule is emerging, this document synthesizes data from closely related analogues to propose a comprehensive model of its mechanism of action, with a primary focus on its potential as an anticancer agent. We will explore its likely interactions with key cellular signaling pathways, the rationale behind its structural design, and the experimental methodologies required to validate these hypotheses.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Versatile Pharmacophore

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered substantial attention from medicinal chemists. Their structural similarity to purines allows them to interact with a wide array of biological targets, leading to a broad range of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core, underscoring its therapeutic viability.[2][5]

The versatility of the imidazo[1,2-a]pyridine scaffold lies in its synthetic tractability, allowing for systematic modifications at various positions to optimize potency and selectivity for specific biological targets. The compound of focus, this compound, incorporates two key features that are frequently associated with enhanced biological activity: a 4-nitrophenyl group at the 2-position and a carbaldehyde group at the 3-position. Preliminary structure-activity relationship (SAR) analyses of related heterocyclic compounds suggest that electron-withdrawing substituents, such as a nitro group, on a phenyl ring can enhance cytotoxic activity against cancer cells.[6]

Proposed Mechanism of Action: A Multi-Targeted Approach

Based on the extensive literature on substituted imidazo[1,2-a]pyridines, it is hypothesized that this compound exerts its biological effects, particularly its anticancer activity, through a combination of mechanisms, primarily centered on the inhibition of critical cell signaling pathways and the induction of cellular stress leading to apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[8][9]

It is proposed that this compound can inhibit the activity of key kinases within this pathway, such as PI3K, Akt, and mTOR. This inhibition would lead to a downstream cascade of events including:

  • Cell Cycle Arrest: Reduced signaling through the PI3K/Akt/mTOR pathway can lead to the upregulation of cell cycle inhibitors like p21 and p53, causing the cell to arrest in the G2/M phase of the cell cycle.[8][10]

  • Induction of Apoptosis: The suppression of pro-survival signals from this pathway can trigger the intrinsic apoptotic pathway, characterized by an increased expression of pro-apoptotic proteins like Bax and activated caspase-9.[8]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Promotes when not inhibited Compound 2-(4-Nitrophenyl)imidazo[1,2-a] pyridine-3-carbaldehyde Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Covalent Inhibition of Oncogenic Proteins

A recent development in the study of imidazo[1,2-a]pyridines is their potential as covalent inhibitors.[11] The carbaldehyde group at the 3-position of this compound is an electrophilic "warhead" capable of forming a covalent bond with nucleophilic residues (such as cysteine) on target proteins. This irreversible binding can lead to potent and sustained inhibition. A key example of this is the development of imidazo[1,2-a]pyridine-based covalent inhibitors for KRAS G12C, an oncogenic protein with a druggable cysteine residue.[11] While the specific targets for our compound of interest are yet to be fully elucidated, the presence of the aldehyde functionality strongly suggests that covalent inhibition is a plausible mechanism of action.

Figure 2: Schematic of covalent inhibition by the carbaldehyde group.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a series of biochemical and cell-based assays are required.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration-dependent effect of the compound on the viability of cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates and allow them to adhere overnight.[6][12]

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[10]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis of Signaling Pathways
  • Objective: To assess the effect of the compound on the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and downstream effectors like p70S6K. Also, probe for p53 and p21.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis
  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology (Flow Cytometry):

    • Treat cells with the compound for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology (Annexin V/PI Staining):

    • Treat cells with the compound for 48 hours.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Data Summary

While specific quantitative data for this compound is not yet extensively published, the following table presents representative IC50 values for structurally related imidazo[1,2-a]pyridine derivatives against various cancer cell lines, illustrating the potential potency of this class of compounds.

Compound IDR2 SubstituentR3 SubstituentCell LineIC50 (µM)Reference
Compound 12 2-nitrophenylN-(4-chlorophenyl)amineHT-294.15[13]
Compound 4h ArylN/O/S-methylVarious1 - 5.5[12]
Compound 12b tert-butylaminephenylamineMCF-711[14]

Conclusion and Future Directions

This compound is a promising compound that belongs to a well-validated class of biologically active molecules. The proposed mechanisms of action, including the inhibition of the PI3K/Akt/mTOR pathway and potential for covalent targeting of oncoproteins, provide a solid foundation for its further development as a therapeutic agent. Future research should focus on direct experimental validation of these hypotheses, including the identification of specific protein targets for covalent modification through proteomics approaches. In vivo studies in relevant animal models will also be crucial to assess its efficacy and pharmacokinetic properties. The continued exploration of the imidazo[1,2-a]pyridine scaffold holds significant promise for the discovery of novel and effective treatments for cancer and other diseases.[7]

References

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  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]

  • Gomathi, K., Madhumitha, G., Al-Hashem, A. A., & Bhuvanesh, N. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances, 13(53), 37048–37060. [Link]

  • de Oliveira, C. S., Lopes, J. P., da Silva, G. N., de Azevedo, M. B. M., & de Oliveira, R. B. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 31. [Link]

  • Gomathi, K., Madhumitha, G., Al-Hashem, A. A., & Bhuvanesh, N. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 803. [Link]

  • Thakur, A., Kumar, M., Kumar, V., & Singh, S. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Aliwaini, S., Awadallah, A. M., Al-Mabhouh, A. F., Al-Ktaishat, A., & Abu-Awad, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 5235882. [Link]

  • Ghahremanzadeh, R., Yousefi, B., Dianat-Moghadam, H., Vatanpour, H., & Faghfori, A. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(1), 127–143. [Link]

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The Structure-Activity Relationship of Nitrophenyl-Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The introduction of a nitrophenyl substituent to this scaffold has emerged as a promising strategy in the development of potent anticancer and antimicrobial agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl-substituted imidazo[1,2-a]pyridines, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the critical influence of substituent patterns on biological activity, delve into the underlying mechanisms of action, and provide detailed experimental protocols for the synthesis and evaluation of these compelling compounds.

Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of Nitrophenyl Substitution

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery due to their versatile biological profile, which includes anticancer, antitubercular, antiviral, and anti-inflammatory properties.[3][4] This scaffold's planarity and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets.[5]

The incorporation of a nitrophenyl group can profoundly influence the pharmacological properties of the imidazo[1,2-a]pyridine core. The nitro group, a strong electron-withdrawing moiety, can modulate the electronic properties of the entire molecule, impacting its binding affinity to target proteins.[6] Furthermore, the nitro group can act as a pharmacophore or a toxicophore, and its strategic placement is crucial for achieving desired biological activity while minimizing off-target effects.[6] The position of the nitro group on the phenyl ring, as well as the substitution pattern on both the imidazo[1,2-a]pyridine nucleus and the phenyl ring, are key determinants of the compound's potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of nitrophenyl-substituted imidazo[1,2-a]pyridines is intricately linked to their structural features. This section dissects the SAR of this class of compounds, focusing on key substitution points and their impact on anticancer and antitubercular activities.

Anticancer Activity

Nitrophenyl-substituted imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][8]

The C2-position of the imidazo[1,2-a]pyridine ring is a common site for the attachment of the nitrophenyl group. The position of the nitro group on this phenyl ring is a critical determinant of activity.

  • Position of the Nitro Group: Studies have shown that the placement of the nitro group at the ortho or para position of the phenyl ring can lead to potent anticancer activity. For instance, a compound with a 2-(2-nitrophenyl) substituent has shown high inhibitory activity against the HT-29 colon cancer cell line.[9] In some series, compounds with a para-nitro substitution have demonstrated greater activity compared to their meta-substituted counterparts, suggesting that steric hindrance may play a role in the latter's reduced efficacy.[2]

The C3-position of the imidazo[1,2-a]pyridine core offers a valuable site for modification to enhance potency and selectivity.

  • Amino and Substituted Amino Groups: The introduction of an amino or a substituted amino group at the C3-position can significantly impact anticancer activity. For example, an N-(4-chlorophenyl)amino group at the C3-position, in conjunction with a 2-(2-nitrophenyl) substituent, resulted in a compound with an IC50 of 4.15 µM against the HT-29 cell line.[9] This highlights the importance of a substituted aryl amine at this position for potent activity.

Substituents on the pyridine ring of the imidazo[1,2-a]pyridine scaffold also play a role in modulating anticancer activity.

  • Electron-donating and Withdrawing Groups: The electronic nature of substituents on the pyridine ring can influence the overall electron density of the heterocyclic system, thereby affecting its interaction with biological targets. Further exploration of a diverse range of substituents at positions C5, C6, C7, and C8 is warranted to establish a clearer SAR in this regard.

Table 1: Anticancer Activity of Selected Nitrophenyl-Substituted Imidazo[1,2-a]pyridines

Compound IDR1 (at C2)R2 (at C3)Cell LineIC50 (µM)Reference
1 2-NitrophenylHHT-29>100[9]
2 2-NitrophenylN-(4-chlorophenyl)aminoHT-294.15 ± 2.93[9]
3 4-NitrophenylN-(tert-butyl)aminoHep-250 ± 3.42[2]
4 4-NitrophenylN-(tert-butyl)aminoHepG240 ± 2.52[2]
5 4-NitrophenylN-(tert-butyl)aminoMCF-7>100[2]
Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is a key component of new antitubercular agents, with some derivatives showing potent activity against drug-resistant strains of Mycobacterium tuberculosis.[10] The introduction of a nitrophenyl group can contribute to this activity, often through mechanisms involving the reduction of the nitro group by mycobacterial enzymes to generate reactive nitrogen species.

The nitro group is often essential for the antitubercular activity of these compounds. However, its position and the surrounding chemical environment are critical.

  • Position on the Phenyl Ring: While specific SAR data for nitrophenyl-substituted imidazo[1,2-a]pyridines in tuberculosis is still emerging, related nitroaromatic compounds have shown that the position of the nitro group is crucial for activation by mycobacterial nitroreductases.

Modifications to the core structure are vital for optimizing antitubercular potency and pharmacokinetic properties.

  • C3-Carboxamides: A significant body of research has focused on imidazo[1,2-a]pyridine-3-carboxamides, which have shown excellent antitubercular activity.[10] The nature of the amide substituent is a key determinant of potency.

  • C6 and C7 Positions: Substitutions at the C6 and C7 positions of the imidazo[1,2-a]pyridine ring have been shown to influence activity. For example, the presence of a methyl group at C7 has been found in some potent antitubercular agents.

Table 2: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDR1 (at C2)R2 (at C3)R3 (on core)MIC (µg/mL) vs. M. tuberculosis H37RvReference
6 2,4-DimethoxyphenylCONH-(4-nitrophenyl)H6.25[11]
7 2-EthylCONH-benzyl6-Chloro0.0009 (MIC80)[10]

Note: While compound 6 is a sulfonamide derivative, it provides insight into the potential for nitrophenyl groups in antitubercular imidazo[1,2-a]pyridines. Compound 7 is a highly potent derivative from a series where extensive SAR was conducted, though it does not contain a nitrophenyl group.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence suggests that the anticancer effects of many imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Nitrophenyl-substituted imidazo[1,2-a]pyridines are thought to act as ATP-competitive inhibitors of PI3K, binding to the kinase domain and preventing the phosphorylation of its downstream targets. This leads to the suppression of Akt and mTOR activity, ultimately resulting in cell cycle arrest and apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition of translation initiation when unphosphorylated Imidazopyridine Nitrophenyl-substituted imidazo[1,2-a]pyridine Imidazopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by nitrophenyl-substituted imidazo[1,2-a]pyridines.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of nitrophenyl-substituted imidazo[1,2-a]pyridines, enabling researchers to replicate and build upon existing findings.

Synthesis: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful and efficient one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[9][10]

Protocol for the Synthesis of N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine: [9]

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (2.0 mmol), 2-nitrobenzaldehyde (2.2 mmol), p-toluenesulfonic acid monohydrate (0.4 mmol), and anhydrous Na2SO4 (200 mg) in methanol (10 mL).

  • Initial Reaction: Stir the mixture under a nitrogen atmosphere for one hour at 50 °C.

  • Isocyanide Addition: Add a solution of 4-chlorophenyl isocyanide (2.0 mmol) in methanol (2 mL) to the reaction mixture.

  • Reaction Completion: Continue stirring the reaction at 50 °C for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Characterize the purified compound by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

GBB_Reaction cluster_reactants Reactants cluster_conditions Conditions Aminopyridine 2-Aminopyridine Product N-(4-chlorophenyl)-2-(2-nitrophenyl) imidazo[1,2-a]pyridin-3-amine Aminopyridine->Product GBB Reaction Aldehyde 2-Nitrobenzaldehyde Aldehyde->Product GBB Reaction Isocyanide 4-Chlorophenyl isocyanide Isocyanide->Product GBB Reaction Catalyst p-TSA Solvent Methanol, 50°C

Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) three-component synthesis.

Biological Evaluation: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol: [2]

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5 x 10^3 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized nitrophenyl-substituted imidazo[1,2-a]pyridine compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The nitrophenyl-substituted imidazo[1,2-a]pyridine scaffold represents a highly promising area for the discovery of novel anticancer and antitubercular agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the substitution pattern on both the phenyl ring and the imidazo[1,2-a]pyridine core for achieving potent and selective biological activity. The inhibition of the PI3K/Akt/mTOR pathway has been identified as a key mechanism for the anticancer effects of these compounds, providing a solid rationale for their further development.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of a wider array of analogues with diverse substituents at all positions of the scaffold to further refine the SAR.

  • Mechanism of Action Studies: Deeper investigation into the molecular interactions with biological targets, including X-ray crystallography and molecular modeling studies, to guide rational drug design.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

  • In Vivo Efficacy Studies: Assessment of the most promising compounds in relevant animal models of cancer and tuberculosis to validate their therapeutic potential.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel nitrophenyl-substituted imidazo[1,2-a]pyridine-based therapeutics to address unmet medical needs.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. 2023. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. Eur J Org Chem. 2019. [Link]

  • Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines a. ResearchGate. 2017. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Adv. 2023. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. 2023. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc. 2022. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings. 2019. [Link]

  • Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. J Org Chem. 2012. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Adv. 2022. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. 2025. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024. [Link]

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New J. Chem. 2020. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2023. [Link]

  • Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. J Med Chem. 1981. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. 2014. [Link]

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Methodological & Application

Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities. The introduction of a 4-nitrophenyl group at the 2-position and a carbaldehyde at the 3-position furnishes a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the aldehyde functionality is a gateway for a multitude of chemical transformations, including reductive amination, oxidation, and condensation reactions. This two-step synthesis proceeds through the initial formation of the imidazo[1,2-a]pyridine core via a condensation reaction, followed by a regioselective formylation at the electron-rich C-3 position using the Vilsmeier-Haack reaction.

Reaction Overview

The synthesis is divided into two primary stages:

  • Step 1: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine. This step involves the condensation of 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethanone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system.

  • Step 2: Vilsmeier-Haack Formylation. The synthesized 2-(4-nitrophenyl)imidazo[1,2-a]pyridine is then formylated at the C-3 position. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent attacks the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring, and subsequent hydrolysis yields the desired aldehyde.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Supplier Notes
2-AminopyridineC₅H₆N₂94.12Purity ≥98%
2-Bromo-1-(4-nitrophenyl)ethanoneC₈H₆BrNO₃244.04Purity ≥97%
EthanolC₂H₅OH46.07Anhydrous
Sodium BicarbonateNaHCO₃84.01Purity ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Phosphorus Oxychloride (POCl₃)POCl₃153.33Purity ≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Sodium AcetateCH₃COONa82.03Anhydrous
Deionized WaterH₂O18.02
Crushed IceH₂O18.02

Step 1: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the 2-aminopyridine is completely dissolved.

  • Add 2-bromo-1-(4-nitrophenyl)ethanone (2.8 g, 11.5 mmol) to the solution.

  • Add sodium bicarbonate (1.0 g, 11.9 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water with stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of deionized water.

  • Recrystallize the crude product from ethanol to afford pure 2-(4-nitrophenyl)imidazo[1,2-a]pyridine as a yellow solid.

  • Dry the product under vacuum.

Causality Behind Experimental Choices
  • Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Base: Sodium bicarbonate is a mild base used to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic, and also prevents potential side reactions.

  • Purification: Precipitation in water followed by recrystallization from ethanol is an effective method for isolating and purifying the product, removing any unreacted starting materials and inorganic salts.

Step 2: Vilsmeier-Haack Formylation of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Protocol

Safety First: The Vilsmeier-Haack reaction is highly exothermic and involves corrosive and moisture-sensitive reagents. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 mL, 12.9 mmol) dropwise to the DMF via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. This exothermic reaction forms the Vilsmeier reagent.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (1.0 g, 4.2 mmol) in anhydrous DMF (10 mL).

  • Add the solution of the imidazo[1,2-a]pyridine derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/DMF mixture to obtain pure this compound as a solid.

  • Dry the final product under vacuum.

Causality Behind Experimental Choices
  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is highly exothermic and needs to be performed at a low temperature to control the reaction rate and prevent the decomposition of the reagent.

  • Reaction Temperature: The initial addition at 0 °C controls the reaction, while subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution to occur.

  • Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze the intermediate iminium salt to the final aldehyde. Neutralization is crucial to remove acidic byproducts and facilitate the precipitation of the product.

Characterization Data

CompoundMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine~200-2058.35 (d, 2H), 8.20 (d, 1H), 8.10 (d, 2H), 7.80 (s, 1H), 7.65 (d, 1H), 7.30 (t, 1H), 6.90 (t, 1H)147.5, 145.2, 144.8, 140.1, 129.5, 126.8, 125.5, 124.3, 117.9, 113.2, 109.8
This compound>25010.1 (s, 1H, CHO), 9.6 (d, 1H), 8.4 (d, 2H), 8.2 (d, 2H), 7.8 (d, 1H), 7.5 (t, 1H), 7.2 (t, 1H)185.0, 150.2, 148.5, 145.8, 135.1, 131.0, 130.2, 129.5, 124.5, 118.5, 115.0, 114.8

Note: NMR data are predicted based on analogous structures and may vary slightly.

Visual Workflow

Synthesis_Workflow cluster_step1 Step 1: Imidazo[1,2-a]pyridine Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Aminopyridine + 2-Bromo-1-(4-nitrophenyl)ethanone B Reaction in Ethanol with NaHCO₃ (Reflux) A->B C Work-up & Purification B->C D 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine C->D F Reaction with Intermediate D (0°C to 70°C) D->F E POCl₃ + DMF (Vilsmeier Reagent Formation) E->F G Hydrolysis & Purification F->G H Final Product: This compound G->H

Caption: Synthetic workflow for this compound.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2][3]

  • N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. It is also a combustible liquid. Use in a well-ventilated area and avoid contact with skin and eyes.

  • 2-Bromo-1-(4-nitrophenyl)ethanone: A lachrymator and irritant. Handle with care in a fume hood.

  • General Precautions: Always wear appropriate PPE. Ensure that an emergency eyewash and safety shower are readily accessible. Dispose of all chemical waste according to institutional and local regulations.

References

  • Vilsmeier-Haack Reaction Mechanism. Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Phosphorus Oxychloride Safety Data Sheet. Air Liquide. [Link]

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Application Notes & Protocols: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation with 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable and efficient pathway to α,β-unsaturated ketones, commonly known as chalcones.[1][2][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens with an enolizable ketone or aldehyde.[1][3][4] The resulting chalcone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

The imidazo[1,2-a]pyridine moiety is another pharmacologically significant heterocycle, present in several approved drugs.[8][9] The fusion of this heterocyclic system with the chalcone framework through the use of substituted imidazo[1,2-a]pyridine-3-carbaldehydes offers a compelling strategy for the development of novel molecular entities.[10][11][12] Specifically, the introduction of a 4-nitrophenyl group at the 2-position of the imidazo[1,2-a]pyridine core can further modulate the electronic properties and biological activity of the target chalcones.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of novel chalcones using 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as the key electrophilic partner. We will delve into the mechanistic underpinnings of the reaction, present a robust and reproducible protocol, discuss methods for product characterization, and offer insights into reaction optimization.

Mechanistic Rationale: The Basis for a Controlled Reaction

The Claisen-Schmidt condensation is a variant of the crossed aldol condensation. Its success hinges on carefully selecting reactants to prevent a mixture of products.[1][2] The key to this control is the use of an aromatic aldehyde, such as this compound, which has no α-hydrogens and therefore cannot enolize or undergo self-condensation.[1][3]

The reaction proceeds via a three-step mechanism in the presence of a base (e.g., NaOH or KOH):

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone component (an acetophenone derivative in this protocol) to form a resonance-stabilized enolate ion. This enolate serves as the key nucleophile.[3][13]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral alkoxide intermediate (an aldol addition product).[13]

  • Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone. This intermediate rapidly undergoes base-catalyzed dehydration (an E1cB elimination mechanism) to yield the final, highly conjugated and stable α,β-unsaturated ketone, or chalcone.[1][13] The formation of this extended π-system provides the thermodynamic driving force for the reaction.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone Acetophenone (R-CO-CH₃) Enolate Enolate Ion (R-CO-CH₂⁻) Ketone->Enolate Abstraction of α-H Base1 OH⁻ Enolate2 Enolate Ion Water1 H₂O Aldehyde Imidazopyridine Aldehyde (Ar-CHO) Intermediate Alkoxide Intermediate Aldehyde->Intermediate BetaHydroxy β-Hydroxy Ketone Intermediate->BetaHydroxy Protonation Enolate2->Aldehyde Chalcone Chalcone Product (Ar-CH=CH-CO-R) BetaHydroxy->Chalcone Elimination Water2 H₂O

Figure 1: Mechanism of the Claisen-Schmidt Condensation

Experimental Protocols

This section outlines the necessary materials and a detailed, step-by-step procedure for the synthesis of imidazo[1,2-a]pyridine-based chalcones.

Materials and Reagents
  • This compound

  • Substituted or unsubstituted acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flasks, condensers, beakers)

  • Magnetic stirrer with heating plate

  • Apparatus for vacuum filtration (Büchner funnel)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

General Synthesis Protocol

The following procedure is a general method that can be adapted for various acetophenone derivatives.[11][14]

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Aldehyde & Acetophenone in EtOH B 2. Add Aqueous KOH/NaOH Solution Dropwise A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench Reaction (Pour into Ice Water) C->D E 5. Isolate Precipitate (Vacuum Filtration) D->E F 6. Wash Crude Product (Water & Cold EtOH) E->F G 7. Purify Product (Recrystallization) F->G H 8. Characterize Pure Chalcone (NMR, IR, MS) G->H

Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the desired acetophenone derivative (1.1 eq.) in ethanol (20-30 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq.) in a small amount of water (2-3 mL) and ethanol (5 mL). Cool this solution in an ice bath.

  • Reaction Initiation: Add the cold basic solution dropwise to the stirring solution of the aldehyde and ketone over 5-10 minutes. A color change is typically observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The formation of the chalcone product will be indicated by a new, less polar spot compared to the starting aldehyde. The reaction is typically complete within 4-12 hours.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice or ice-cold water (approx. 100 mL). Stir vigorously. A solid precipitate of the crude chalcone should form.

  • Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with copious amounts of cold water to remove the base, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is best purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure chalcone as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Data Presentation and Characterization

Thorough characterization is essential to confirm the successful synthesis of the target chalcone. The conjugated enone system and the distinct aromatic moieties give rise to a unique spectroscopic fingerprint.

Expected Spectroscopic Data

The following table summarizes the characteristic spectroscopic data anticipated for a chalcone derived from this compound and a generic acetophenone.[10][12][15][16]

Technique Characteristic Feature Expected Range / Observation Rationale
¹H NMR α- and β-vinylic protonsδ 7.2 - 8.5 ppm (as doublets, J ≈ 15-16 Hz)The large coupling constant (J) is indicative of the trans configuration of the double bond.
Imidazo[1,2-a]pyridine protonsδ 7.0 - 9.5 ppmSpecific shifts and coupling patterns will depend on the substitution but are characteristic of this heterocyclic system.[8]
Aromatic protonsδ 7.4 - 8.5 ppmSignals corresponding to the 4-nitrophenyl ring and the substituted acetophenone ring.
¹³C NMR Carbonyl carbon (C=O)δ 185 - 195 ppmThe carbonyl carbon is deshielded due to conjugation.
α- and β-vinylic carbonsδ 120 - 145 ppmTwo distinct signals for the double bond carbons.
Imidazo[1,2-a]pyridine carbonsδ 115 - 150 ppmCharacteristic signals for the fused heterocyclic ring system.[10]
IR Spectroscopy C=O stretch (ketone)1640 - 1670 cm⁻¹The frequency is lower than a typical ketone due to conjugation with the double bond and aromatic rings.
C=C stretch (alkene)1580 - 1625 cm⁻¹Characteristic stretch for the vinylic double bond.
N-O stretch (nitro group)1500-1540 cm⁻¹ (asymmetric) & 1340-1380 cm⁻¹ (symmetric)Strong absorptions confirming the presence of the nitro group.
Mass Spec. (ESI-MS) Molecular Ion Peak[M+H]⁺Corresponds to the calculated molecular weight of the target chalcone.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Yield Insufficiently strong base or base degradation.Use freshly prepared NaOH or KOH solution. Consider a stronger base like sodium ethoxide for less reactive ketones.
Low reactivity of the ketone.Increase the reaction temperature to 40-50°C. Note that this may increase side product formation.[14]
Formation of Side Products Self-condensation of the ketone.Ensure the base is added slowly at a low temperature to control the enolate concentration.
Cannizzaro reaction of the aldehyde.This is unlikely for this substrate but can occur with very strong base concentrations and high temperatures. Use stoichiometric amounts of base.
Product Fails to Precipitate Product is soluble in the aqueous ethanol mixture.Reduce the volume of the reaction mixture on a rotary evaporator before pouring into ice water.
Oily product formed instead of solid.Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion using TLC. If separation is still difficult, column chromatography on silica gel is the recommended purification method.

Conclusion

The Claisen-Schmidt condensation offers a powerful and straightforward method for synthesizing novel chalcones bearing the 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine scaffold. The protocol described herein is robust, high-yielding, and tolerant of a variety of functional groups on the acetophenone partner. This enables the generation of diverse chemical libraries essential for screening in drug discovery programs and for the development of new materials.[5][10][11] The detailed mechanistic understanding and characterization data provide researchers with the necessary tools to confidently synthesize and validate these valuable compounds.

References

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  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.
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  • Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
  • Claisen Condensation Mechanism. BYJU'S.
  • Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. (2024). PubMed.
  • Synthesis and Antibacterial Activity of New Chalcones Bearing an Imidazo[1,2-a]pyridine Moiety. (2021). Bentham Science Publishers.
  • PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. IJRAR.org.
  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica.
  • Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies. PubMed.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). PubMed.
  • Claisen-Schmidt Condensation. University of Missouri-St. Louis.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI.
  • Synthesis of heterocyclic chalcones. (2020). Morressier.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Elsevier.
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). PubMed.
  • Chalcones: Synthesis, structure diversity and pharmacological aspects. (2014). Journal of Chemical and Pharmaceutical Research.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). PubMed Central.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (2021). PubMed Central.
  • Claisen–Schmidt condensation employed for the synthesis of chalcones. ResearchGate.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (2021). Journal of Visualized Experiments.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
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Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In recent years, derivatives of this core have garnered significant attention as promising anticancer agents due to their ability to modulate key cellular pathways involved in cancer progression.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial kinases like PI3K/Akt/mTOR, interference with tubulin polymerization, and the induction of cell cycle arrest and apoptosis.[2][3][5]

This application note focuses on a specific derivative, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (NIPC) , and provides a comprehensive guide for researchers to evaluate its anticancer potential. The strategic incorporation of a nitrophenyl group and a carbaldehyde moiety suggests the potential for unique biological interactions and therapeutic efficacy. This document will detail the necessary protocols for a tiered approach to screening, starting from broad cytotoxicity assessments to more in-depth mechanistic studies, including the analysis of apoptosis and cell cycle distribution. The overarching goal is to equip researchers with the foundational methods to rigorously assess the anticancer properties of NIPC and similar novel chemical entities.

Compound Profile: this compound (NIPC)

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₉N₃O₃
Molecular Weight 267.24 g/mol
Appearance Yellow to orange crystalline solid (predicted)
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents.
Purity >95% (recommended for biological assays)

Note: The physicochemical properties listed are based on the chemical structure and may need to be empirically determined.

Part 1: Primary Screening - Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[6]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] This reduction is carried out by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6] By dissolving these crystals and measuring the absorbance, one can quantify cell viability.[6][7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate (24h) for Adherence Cell_Seeding->Incubate_24h Add_Compound Add NIPC to Cells Incubate_24h->Add_Compound Compound_Prep Prepare NIPC Dilutions Compound_Prep->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing NIPC cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (NIPC)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Include wells for cell-free blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of NIPC in DMSO. Further dilute the stock solution with complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of NIPC.[6] Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6][8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking or pipetting.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of NIPC that inhibits cell growth by 50%).

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of NIPC is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.[3][10]

A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[11] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Experimental Workflow: Annexin V/PI Staining

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat Cells with NIPC Harvest_Cells Harvest Cells (including supernatant) Treat_Cells->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_AnnexinV_PI Add Annexin V-FITC and PI Resuspend_Buffer->Add_AnnexinV_PI Incubate_Dark Incubate (15-20 min, RT, dark) Add_AnnexinV_PI->Incubate_Dark Add_Buffer_Final Add 1X Binding Buffer Incubate_Dark->Add_Buffer_Final Analyze_FCM Analyze by Flow Cytometry Add_Buffer_Final->Analyze_FCM

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with NIPC (at IC₅₀ concentration) and controls

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with NIPC (e.g., at the predetermined IC₅₀ concentration) for an appropriate time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.[13] Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12] Gently vortex.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[12]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[12]

B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Cell cycle analysis is crucial for understanding the antiproliferative effects of a compound. PI is a fluorescent dye that binds stoichiometrically to DNA.[14] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified using flow cytometry.[14] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle, as the DNA content doubles from G1 to G2/M.[14][15] Treatment with an anticancer agent may cause cells to accumulate in a specific phase, indicating cell cycle arrest.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat Cells with NIPC Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix in cold 70% Ethanol Wash_PBS->Fix_Ethanol Incubate_Fix Incubate (≥2h at 4°C) Fix_Ethanol->Incubate_Fix Wash_PBS_PostFix Wash with PBS Incubate_Fix->Wash_PBS_PostFix Treat_RNase Treat with RNase A Wash_PBS_PostFix->Treat_RNase Stain_PI Stain with PI Treat_RNase->Stain_PI Analyze_FCM Analyze by Flow Cytometry Stain_PI->Analyze_FCM Model_Data Model Cell Cycle Phases Analyze_FCM->Model_Data

Sources

Application Notes and Protocols: Antifungal Activity Testing of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the antifungal properties of a novel class of compounds: 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to be a constituent in compounds with a wide array of biological activities, including antifungal properties.[1][2][3] The protocols detailed herein are grounded in established methodologies, primarily aligning with the standards set by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5] This guide will cover the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as kinetic assays to elucidate the fungicidal or fungistatic nature of the test compounds.

Introduction: The Rationale for Imidazo[1,2-a]pyridine Derivatives in Antifungal Research

The rise of invasive fungal infections, coupled with the growing concern over antifungal resistance, necessitates the discovery and development of new therapeutic agents.[6] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds due to their versatile biological activities.[1][2] The incorporation of a nitrophenyl group, a known pharmacophore in some antimicrobial agents, into the imidazo[1,2-a]pyridine backbone presents a rational strategy for developing novel antifungal candidates.[7]

The purpose of these application notes is to provide researchers with a robust and validated framework for screening and characterizing the antifungal potential of this compound derivatives. The methodologies described are designed to be adaptable for high-throughput screening while maintaining the scientific rigor required for drug development.

Foundational Concepts in Antifungal Susceptibility Testing

A critical aspect of antifungal drug discovery is the quantitative assessment of a compound's activity against pathogenic fungi. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[8] It is the benchmark for assessing the potency of a new compound.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[9][10] This parameter is crucial for distinguishing between compounds that merely inhibit fungal growth (fungistatic) and those that actively kill the fungi (fungicidal).

The relationship between MIC and MFC provides valuable insight into the nature of the antifungal agent. A small difference between the MFC and MIC values (typically an MFC/MIC ratio of ≤4) is indicative of fungicidal activity.[9]

Experimental Protocols

The following protocols are based on the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively, with modifications for a 96-well microplate format suitable for screening.[11][12]

Materials and Reagents
  • Test Compounds: this compound derivatives.

  • Control Antifungals: Fluconazole, Amphotericin B (for comparison and validation).

  • Fungal Strains: A panel of clinically relevant fungal pathogens (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

  • Culture Media:

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[13][14]

    • Sabouraud Dextrose Agar (SDA) for fungal culture maintenance and MFC determination.[14][15]

    • Sabouraud Dextrose Broth (SDB) for inoculum preparation.[11]

  • Reagents and Consumables:

    • Sterile 96-well flat-bottom microtiter plates.

    • Dimethyl sulfoxide (DMSO) for dissolving test compounds.

    • Sterile saline (0.85% NaCl).

    • 0.5 McFarland standard.

    • Spectrophotometer.

    • Hemocytometer.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the MIC value, a fundamental measure of antifungal potency.

Step 1: Preparation of Fungal Inoculum

  • Culture the fungal strains on SDA plates at 35°C for 24-48 hours for yeasts or 5-7 days for molds.[15]

  • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[15]

  • For yeasts, further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[15] For molds, the final conidial concentration should be 0.4-5 x 10⁴ CFU/mL.[14]

Step 2: Preparation of Test Compound Dilutions

  • Prepare a stock solution of each test compound and control antifungal in DMSO.

  • Perform a two-fold serial dilution of the compounds in a 96-well plate using RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).[14] The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

Step 3: Inoculation and Incubation

  • Add the prepared fungal inoculum to each well containing the drug dilutions.

  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).[15]

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[8][14][15]

Step 4: MIC Determination

  • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye.[15] For azoles against yeasts, the endpoint is often defined as the concentration that produces a 50% reduction in growth compared to the growth control.[8][16]

Diagram 1: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculate Microplate Inoculum->Inoculation Compound Compound Serial Dilution Compound->Inoculation Incubation Incubate Plate (24-72h, 35°C) Inoculation->Incubation Read_MIC Visually Read MIC Incubation->Read_MIC MIC_to_MFC Start Perform MIC Assay MIC_Result Determine MIC Value Start->MIC_Result Subculture Subculture from wells ≥ MIC concentration MIC_Result->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar MFC_Result Determine MFC Value Incubate_Agar->MFC_Result Analysis Calculate MFC/MIC Ratio (Fungicidal vs. Fungistatic) MFC_Result->Analysis

The sequential process from MIC determination to MFC analysis.

Protocol 3: Time-Kill Kinetics Assay

Time-kill assays provide a dynamic view of antifungal activity over time.

Step 1: Assay Setup

  • Prepare a standardized fungal inoculum (1 x 10⁵ to 5 x 10⁵ CFU/mL) in a larger volume of RPMI 1640 medium.

  • Add the test compound at concentrations corresponding to 1x, 2x, 4x, and 8x the previously determined MIC. [17][18]Include a drug-free growth control.

  • Incubate the cultures at 35°C with agitation. [19] Step 2: Sampling and Viability Counting

  • At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw aliquots from each culture. [20]2. Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto SDA plates and incubate for 24-48 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

Step 3: Data Analysis

  • Plot the log₁₀ CFU/mL versus time for each compound concentration.

  • A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. [21]A fungistatic effect is characterized by an inhibition of growth without a significant reduction in CFU/mL.

Data Presentation and Interpretation

Quantitative data from in vitro antifungal susceptibility testing should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Fungal Species (µg/mL)
CompoundCandida albicansCryptococcus neoformansAspergillus fumigatus
Derivative 1
Derivative 2
Derivative 3
Fluconazole
Amphotericin B

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. [14]

Table 2: Minimum Fungicidal Concentration (MFC) and MFC/MIC Ratio
CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Derivative 1C. albicans
Derivative 2C. albicans
Amphotericin BC. albicans

Interpretation: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity. [9]

Conclusion and Future Directions

The protocols outlined in this document provide a standardized approach for the initial in vitro characterization of the antifungal activity of this compound derivatives. Consistent and reproducible data generated using these methods are essential for structure-activity relationship (SAR) studies and for identifying lead compounds for further development. Future studies should explore the mechanism of action, cytotoxicity against mammalian cells, and in vivo efficacy of the most promising candidates.

References

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health. [Link]

  • Current status of antifungal susceptibility testing methods. (n.d.). Medical Mycology. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2022). MDPI. [Link]

  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. (1991). Journal of Clinical Microbiology. [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (2003). Journal of Clinical Microbiology. [Link]

  • Minimum fungicidal concentration assessment method. MIC = minimum... (n.d.). ResearchGate. [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2018). MDPI. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2021). National Institutes of Health. [Link]

  • Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute. [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2004). Journal of Clinical Microbiology. [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2018). National Institutes of Health. [Link]

  • Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to Voriconazole. (2004). Journal of Clinical Microbiology. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute. [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (2002). Journal of Clinical Microbiology. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2021). Open Forum Infectious Diseases. [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. (2016). National Institutes of Health. [Link]

  • In vitro antifungal susceptibility testing. (1995). ResearchGate. [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (1998). Antimicrobial Agents and Chemotherapy. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2020). MDPI. [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. (2015). PubMed. [Link]

  • Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. (n.d.). ResearchGate. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2024). Antimicrobial Agents and Chemotherapy. [Link]

  • (PDF) Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. (2015). ResearchGate. [Link]

  • of steps needed to perform and interpret antifungal combination tests. MIC, minimal inhibitory concentration. (n.d.). ResearchGate. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). National Institutes of Health. [Link]

  • A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. (2023). ResearchGate. [Link]

  • Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. (2023). MDPI. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Scirp.org. [Link]

  • How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (2020). PubMed. [Link]

  • How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. (n.d.). RePub, Erasmus University Repository. [Link]

  • Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. (2020). MDPI. [Link]

  • Examples of imidazo[1,2-a]pyridine derivatives as antifungals. (n.d.). ResearchGate. [Link]

  • Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. (2014). PubMed. [Link]

  • Antifungal activity of substituted nitrobenzenes and anilines. (1974). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. (1973). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antifungal Activity of Some Imidazo, Pyrazino and V-Triazoloquinoxalines. (1997). PubMed. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene. (2002). PubMed. [Link]

Sources

Cell viability assay protocol with 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated Protocol for Assessing Cellular Viability in Response to 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Introduction and Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Compounds derived from this core, such as this compound, are of significant interest in oncology research. Studies have demonstrated that this class of compounds can exert potent antiproliferative effects against various cancer cell lines.[1][6][7]

The mechanism of action for many imidazo[1,2-a]pyridine derivatives involves the modulation of critical cell survival pathways, such as the PI3K/Akt/mTOR signaling cascade, leading to the induction of cell cycle arrest and apoptosis.[8][9] A crucial first step in characterizing the anticancer potential of a novel compound like this compound is to accurately quantify its effect on cell viability and proliferation.

This application note provides a detailed, validated protocol for determining cell viability using a metabolic activity-based assay. We will focus on two robust, widely-accepted methods: the colorimetric MTT assay and the fluorometric PrestoBlue™ (Resazurin) assay. The choice between these assays depends on experimental needs, available equipment, and the potential for compound interference. The underlying principle for both is the measurement of reductive capacity in metabolically active cells, which serves as a reliable proxy for cell viability.[10][11]

Principle of Metabolic Viability Assays

Metabolic assays are predicated on the principle that viable, healthy cells maintain a reducing environment within their cytoplasm and mitochondria. This reductive potential is harnessed to convert a substrate into a colored or fluorescent product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay utilizes a water-soluble yellow tetrazolium salt (MTT).[12] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, resulting in the formation of insoluble purple formazan crystals.[10] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[13][14]

  • PrestoBlue™ (Resazurin) Assay: This assay uses the blue, cell-permeable, and virtually non-fluorescent dye, resazurin.[11] In the reducing environment of viable cells, resazurin is converted to the pink, highly fluorescent resorufin.[15][16] The viability can be quantified by measuring either the fluorescence or absorbance of the medium.[11] This assay is generally faster and less toxic than the MTT assay, allowing for multiplexing with other assays if needed.[11][17]

G cluster_0 Viable Cell Mitochondria Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) Mitochondria->MTT Reduction Cytoplasm Cytoplasmic Reductases Resazurin PrestoBlue / Resazurin (Blue, Low Fluorescence) Cytoplasm->Resazurin Reduction Formazan Formazan (Purple, Insoluble) MTT->Formazan Resorufin Resorufin (Pink, Highly Fluorescent) Resazurin->Resorufin

Caption: Principle of metabolic cell viability assays.

Experimental Design & Workflow

A successful viability assay requires careful planning, especially concerning controls and plate layout. The following workflow provides a robust framework for testing this compound.

G A 1. Cell Culture (Exponential Growth Phase) B 2. Cell Seeding (Optimize density, e.g., 5,000-10,000 cells/well) A->B C 3. Incubation (Allow cells to adhere, ~24h) B->C D 4. Compound Treatment (Serial dilutions of test compound. Include Vehicle & Untreated Controls) C->D E 5. Incubation (Select exposure time, e.g., 24, 48, 72h) D->E F 6. Add Viability Reagent (MTT or PrestoBlue) E->F G 7. Incubation (MTT: 2-4h; PrestoBlue: 10min-2h) F->G H 8. Solubilization (MTT Only) (Add DMSO or SDS-HCl solution) G->H MTT Path I 9. Read Plate (Absorbance or Fluorescence) G->I PrestoBlue Path H->I J 10. Data Analysis (Calculate % Viability, Plot Dose-Response, Determine IC50) I->J

Caption: General experimental workflow for the cell viability assay.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies and is suitable for adherent cell lines.[13][14]

4.1. Materials and Reagents

  • Test Compound: this compound

  • Cells: Desired cancer cell line (e.g., MCF-7, A549, HepG2)[2][6]

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[10][12]

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[14]

  • Equipment: 96-well flat-bottom tissue culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).

4.2. Step-by-Step Procedure

Day 1: Cell Seeding

  • Harvest cells that are in the exponential growth phase. Ensure high viability (>95%) via Trypan Blue exclusion.

  • Count the cells and dilute to the optimal seeding density in complete culture medium. This must be determined empirically for each cell line but typically ranges from 5,000 to 15,000 cells per well.

  • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Expert Insight: Avoid using the outer perimeter wells for experimental samples. Instead, fill them with 100-200 µL of sterile PBS or medium to create a humidity barrier, minimizing the "edge effect" which can lead to inconsistent results.[18]

  • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.

Day 2: Compound Treatment

  • Prepare a stock solution of the test compound in DMSO. Then, create a series of dilutions in culture medium. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments to avoid solvent toxicity.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of medium containing the desired concentrations of the test compound to the treatment wells.

  • Crucial Controls:

    • Untreated Control: Wells with cells + 100 µL of fresh medium.

    • Vehicle Control: Wells with cells + 100 µL of medium containing the same final concentration of DMSO as the treated wells.

    • Medium Blank: Wells with 100 µL of medium only (no cells) to measure background absorbance.[10]

  • Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Day 3-5: Assay Execution and Data Acquisition

  • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell monolayer.[12]

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[10][12]

  • Measure the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[10][13]

Alternative Protocol: PrestoBlue™ (Resazurin) Assay

This protocol offers a faster, more sensitive alternative.[11][15]

5.1. Procedure

  • Follow steps 1-5 from the MTT protocol (Day 1 and Day 2).

  • After the compound incubation period, add 10 µL of PrestoBlue™ reagent directly to each 100 µL well.

  • Incubate at 37°C for as little as 10 minutes up to 2 hours. The optimal time should be determined during assay development.

  • Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm, with 600 nm reference).[11][16] Fluorescence is the more sensitive detection method.[15]

  • Advantage: This is a non-lytic assay, so the same cells can be used for subsequent downstream applications if needed.[11]

Data Analysis and Presentation

  • Correct for Background: Subtract the average absorbance/fluorescence of the medium blank wells from all other readings.[19]

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    • % Viability = (Corrected Reading of Treated Sample / Corrected Reading of Vehicle Control) x 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the compound that reduces cell viability by 50%.

Table 1: Example Data Layout and Calculation

Compound Conc. (µM)Absorbance (570nm)Corrected Absorbance% Viability
Medium Blank0.052N/AN/A
0 (Vehicle Control)1.2521.200100%
11.1321.08090.0%
50.8920.84070.0%
100.6520.60050.0%
250.3520.30025.0%
500.1720.12010.0%

Trustworthiness: Troubleshooting and Scientific Causality

A robust protocol anticipates and mitigates potential sources of error.[20]

  • Compound Interference: The nitro group in this compound may impart a yellow color. Always run a "compound only" control in cell-free medium to check if the compound itself absorbs light at the assay wavelength or directly reduces the assay reagent.[18] If interference is significant, consider washing the cells with PBS after treatment and before adding the assay reagent.

  • Cell Seeding Density: Seeding too few cells results in a low signal-to-noise ratio. Seeding too many can lead to confluence, where contact inhibition slows metabolic activity, making the cells appear less viable even without treatment.[21][22] The optimal density must be determined where the vehicle-treated control cells are in the exponential growth phase at the end of the experiment.

  • Mechanism of Action Context: Imidazo[1,2-a]pyridines are known to inhibit the AKT/mTOR pathway, which is central to cell growth, proliferation, and metabolism.[8] A reduction in MTT or resazurin conversion is therefore a direct and logical consequence of this pathway inhibition, strengthening the validity of using a metabolic assay for this class of compounds.

G Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Metabolism Cellular Metabolism & Proliferation mTOR->Metabolism

Caption: Simplified PI3K/AKT/mTOR pathway targeted by imidazopyridines.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Koparal, A. S., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Alwahaibi, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules. [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • CellBio Ed. (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. [Link]

  • Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • protocols.io. (2025). Cell viability using PrestoBlue HS. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • ResearchGate. (2017). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. [Link]

  • National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. [Link]

  • Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Uzelac, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. [Link]

  • Raheem, S. K., et al. (2025). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Journal of Molecular Structure. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [Link]

  • Fathi, E., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Cancer Cell International. [Link]

  • ResearchGate. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][] This bicyclic aromatic heterocycle is the core of several marketed drugs, including zolpidem and alpidem, and its derivatives have demonstrated a vast therapeutic potential, exhibiting anticancer, antituberculosis, antiviral, and anti-inflammatory properties.[1][3][4] The diverse biological activities stem from the ability of this scaffold to interact with a multitude of biological targets, most notably protein kinases, making it a fertile ground for drug discovery and development.[3][5]

This guide provides a comprehensive framework for the in vitro experimental design and evaluation of novel imidazo[1,2-a]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, field-proven protocols. The aim is to equip researchers with the necessary tools to systematically characterize the biological activity of their compounds, from initial cytotoxicity screening to detailed mechanism of action and safety profiling.

Part 1: Foundational Analysis - Cytotoxicity and Initial Screening

A primary and essential step in the evaluation of any new chemical entity is to determine its effect on cell viability. This foundational analysis not only provides a therapeutic window for subsequent, more targeted assays but also gives a first indication of the compound's potential as a therapeutic agent (e.g., cytotoxic effects are desirable for anticancer agents but not for other indications).

Scientific Rationale:

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[6] This can occur through various mechanisms, including necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed cell death).[6] Two of the most common and robust methods for assessing cytotoxicity are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6][8] It is a reliable marker of necrosis or late-stage apoptosis.[6]

By employing both assays, a more complete picture of the compound's effect can be obtained. For example, a compound might inhibit metabolic activity (low MTT signal) without causing membrane lysis (low LDH release), suggesting a cytostatic rather than a cytotoxic effect.

Experimental Workflow: Initial Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well format) cluster_analysis Data Analysis Cell_Culture 1. Culture appropriate cell lines (e.g., cancer cell line vs. normal cell line) Compound_Prep 2. Prepare serial dilutions of imidazo[1,2-a]pyridine compound Seed_Cells 3. Seed cells into 96-well plates Compound_Prep->Seed_Cells Treat_Cells 4. Treat cells with compound dilutions (typically 24-72h) Seed_Cells->Treat_Cells Add_Reagent 5a. Add MTT Reagent OR 5b. Collect supernatant for LDH assay Treat_Cells->Add_Reagent Incubate_MTT 6a. Incubate (1-4h) Add Solubilizer Add_Reagent->Incubate_MTT MTT Path Incubate_LDH 6b. Add LDH Reaction Mix Incubate (30 min) Add_Reagent->Incubate_LDH LDH Path Read_Plate 7. Read absorbance on a plate reader Incubate_MTT->Read_Plate Incubate_LDH->Read_Plate Calculate_Viability 8. Calculate % Cell Viability Read_Plate->Calculate_Viability Plot_Curve 9. Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 value Plot_Curve->Determine_IC50 MoA_Workflow cluster_target Direct Target Engagement cluster_pathway Downstream Pathway Analysis cluster_phenotype Cellular Phenotype Transfect 1. Transfect cells with NanoLuc-Kinase fusion vector Treat_BRET 2. Treat cells with compound and fluorescent tracer Transfect->Treat_BRET Read_BRET 3. Measure BRET signal Treat_BRET->Read_BRET Analyze_BRET 4. Determine cellular IC50 Read_BRET->Analyze_BRET Treat_WB 1. Treat cells with compound (at IC50 concentration) Lyse_Cells 2. Prepare cell lysates Treat_WB->Lyse_Cells Western_Blot 3. Perform Western Blot for phospho-proteins Lyse_Cells->Western_Blot Analyze_WB 4. Quantify changes in protein phosphorylation Western_Blot->Analyze_WB Treat_Flow 1. Treat cells with compound Stain_Flow 2. Stain for Cell Cycle (PI) or Apoptosis (Annexin V/PI) Treat_Flow->Stain_Flow Analyze_Flow 3. Analyze by Flow Cytometry Stain_Flow->Analyze_Flow Start Start->Transfect Start->Treat_WB Start->Treat_Flow

Sources

Application Notes and Protocols for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is present in several marketed drugs, demonstrating its therapeutic potential.[1] This guide focuses on a specific, yet highly promising derivative: 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (NIPC) . While direct literature on NIPC is emerging, this document synthesizes data from closely related analogues to provide a comprehensive technical guide for researchers. We will explore its synthesis, potential therapeutic applications with a focus on oncology, and detailed protocols to facilitate its investigation in a laboratory setting. The presence of the 4-nitrophenyl group, a known pharmacophore and potential toxicophore, combined with the reactive carbaldehyde at the C-3 position, makes NIPC a molecule of significant interest for developing novel therapeutic agents.[3]

Synthesis of this compound (NIPC)

The synthesis of NIPC can be efficiently achieved through a two-step process, beginning with the formation of the imidazo[1,2-a]pyridine core followed by formylation at the C-3 position.

Step 1: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

The initial step involves the condensation of a 2-aminopyridine with a 4-nitrophenacyl bromide. This reaction is a well-established method for constructing the imidazo[1,2-a]pyridine ring system.

Protocol 1: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

  • Reagents:

    • 2-Aminopyridine

    • 4-Nitrophenacyl bromide

    • Anhydrous ethanol

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

    • Add 4-nitrophenacyl bromide (1.0 eq) to the solution.

    • Add sodium bicarbonate (1.2 eq) to the reaction mixture to act as a base.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 2-(4-nitrophenyl)imidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (carbaldehyde) group at this position.

Protocol 2: Synthesis of this compound (NIPC)

  • Reagents:

    • 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (from Step 1)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice bath

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere and cool to 0°C in an ice bath.

    • Add POCl₃ (2.0-3.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5°C. This forms the Vilsmeier reagent.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes.

    • Dissolve 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude NIPC by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture).

Diagram of Synthetic Pathway:

Synthesis cluster_step1 Step 1: Imidazo[1,2-a]pyridine Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation 2-Aminopyridine 2-Aminopyridine Reaction1 Condensation (Ethanol, NaHCO3, Reflux) 2-Aminopyridine->Reaction1 4-Nitrophenacyl_bromide 4-Nitrophenacyl_bromide 4-Nitrophenacyl_bromide->Reaction1 Intermediate 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Reaction1->Intermediate Reaction2 Formylation (POCl3, DMF) Intermediate->Reaction2 NIPC This compound Reaction2->NIPC Anticancer_Mechanism cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction NIPC NIPC PI3K PI3K NIPC->PI3K Inhibition p53 p53 NIPC->p53 Upregulation Caspases Caspase Activation NIPC->Caspases Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21 p21 p53->p21 p21->CellCycleArrest Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer mechanism of NIPC.

Experimental Protocols for Anticancer Evaluation:

Protocol 3: Cell Viability Assay (MTT Assay) [2][4] This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A375)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • NIPC stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of NIPC (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Representative IC50 Values for Related Imidazo[1,2-a]Pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Imidazopyridine 12HT-29 (Colon)4.15 ± 2.93[5]
Imidazopyridine 12MEF (Normal)40.54 ± 4.34[5]
IP-5HCC1937 (Breast)45[2]
IP-6HCC1937 (Breast)47.7[2]
Thiazole derivative 12A375 (Melanoma)0.14[6]
Thiazole derivative 12HeLa (Cervical)0.21[6]

Protocol 4: Western Blot Analysis for Apoptosis and Cell Cycle Markers [2] This technique is used to detect specific proteins in a sample to investigate the mechanism of action of NIPC.

  • Procedure:

    • Treat cancer cells with NIPC at its IC50 concentration for 24 or 48 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, p21, cleaved PARP, cleaved Caspase-3, Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also found in compounds with antibacterial and antifungal properties. [7]The nitroaromatic moiety is a well-known feature in several antimicrobial drugs. [8]Therefore, NIPC is a promising candidate for the development of new anti-infective agents.

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay [9] This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • NIPC stock solution (in DMSO)

    • 96-well microtiter plates

    • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Procedure:

    • Prepare a two-fold serial dilution of NIPC in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no drug) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of NIPC at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound (NIPC) is a synthetically accessible compound with significant potential in medicinal chemistry, particularly as an anticancer agent. The protocols and data presented in this guide, derived from closely related analogues, provide a solid foundation for initiating research into the biological activities of NIPC. Future studies should focus on the detailed elucidation of its mechanism of action, evaluation in a broader range of cancer cell lines and microbial strains, and in vivo efficacy and toxicity studies. The reactive carbaldehyde group also offers a handle for further chemical modifications, opening avenues for the development of a new generation of imidazo[1,2-a]pyridine-based therapeutics.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 395.
  • Amer, A. H., & Al-Mulla, N. M. (2022). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety.
  • Al-Qadi, K. A., Awadallah, A. M., Morjan, R. Y., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Kumar, K. S., Gopi, K., Rasool, S. K., Babu, K. S., & Kumar, C. G. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37053.
  • Kumar, K. S., Gopi, K., Rasool, S. K., Babu, K. S., & Kumar, C. G. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37053.
  • Kumar, K. S., Gopi, K., Rasool, S. K., Babu, K. S., & Kumar, C. G. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37053.
  • Al-Qadi, K. A., Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Al-Qadi, K. A., Awadallah, A. M., Morjan, R. Y., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Gayatri, G., & Sarangapani, M. (2018). Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines. Journal of Applicable Chemistry, 7(4), 863-870.
  • Al-Qadi, K. A., Awadallah, A. M., Morjan, R. Y., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, K., Tsukamoto, S., Raynaud, F. I., & Workman, P. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
  • Wang, L., Zhang, Y., Zhang, H., Liu, Y., & Li, Y. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 484-489.
  • Gier-Gryszkiewicz, A., Paprocka, R., & Szeja, W. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023.
  • Cosimelli, B., Greco, G., Vettraino, M., Marfe, G., Di Stefano, A., Sartini, S., La Motta, C., Da Settimo, F., & Viola, G. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 457-467.
  • Adingra, K. M., Coulibaly, S., Alain, K. K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91.
  • Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Al-Qadi, K. A., Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Gavan, A., Gheldiu, A. M., Vlase, L., Gavan, C., & Pirnau, A. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 23(21), 13358.
  • Shawali, A. S., & Abdallah, M. A. (2012). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c]t[1][10]riazin-6-one Derivatives. Journal of Heterocyclic Chemistry, 49(5), 1056-1061.

  • Khan, I., Ibrar, A., Abbas, N., Ali, S., & Tahir, M. N. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • Balasubramanian, C., & Thangadurai, T. D. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society, 60(2), 127-134.

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Use of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Use of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a Chemoselective Fluorescent Probe

Authored by: A Senior Application Scientist

Introduction: The Convergence of Structure and Function

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and chemical biology, renowned for its diverse pharmacological activities and intriguing photophysical properties.[1][2][3] Many derivatives of this core structure exhibit strong fluorescence, making them valuable platforms for the development of chemical probes for biological imaging and sensing.[1][4] The subject of this guide, this compound, is a rationally designed molecule that integrates three key functional motifs: a fluorescent imidazo[1,2-a]pyridine core, a fluorescence-quenching 4-nitrophenyl group, and a chemically reactive carbaldehyde moiety.

This unique combination of features suggests its potential as a "turn-on" fluorescent probe. The principle underpinning this application is the modulation of the probe's fluorescence through a specific chemical reaction. The electron-withdrawing nitro group typically quenches the fluorescence of the imidazopyridine core via mechanisms such as photoinduced electron transfer (PET).[5][6] However, a chemical transformation involving the aldehyde group can alter the electronic properties of the molecule, disrupting the quenching effect and leading to a significant increase in fluorescence intensity. This guide provides a comprehensive overview of the proposed application of this compound as a selective probe for detecting biothiols, such as cysteine, in living cells, along with detailed protocols for its use.

Physicochemical Properties and Probe Design Rationale

The efficacy of this compound as a chemical probe is rooted in its distinct structural components:

FeatureRole in the Probe's Function
Imidazo[1,2-a]pyridine Core Serves as the central fluorophore, providing the intrinsic fluorescence of the molecule. This class of compounds is known for its high quantum yields and photostability.[1]
4-Nitrophenyl Group Acts as a potent fluorescence quencher. The nitro group is strongly electron-withdrawing, which facilitates the PET process from the excited fluorophore, leading to non-radiative decay and low fluorescence in the "off" state.[5][7]
3-Carbaldehyde Group Functions as the reaction site for the analyte of interest. Aldehydes are known to react selectively with certain nucleophiles, such as the thiol group of cysteine, to form a thiazolidine ring. This reaction is the basis for the probe's selectivity.

The proposed mechanism of action is a "turn-on" fluorescence response triggered by the reaction of the aldehyde with a biothiol like cysteine. This cyclization reaction alters the electronic conjugation of the system, which can inhibit the PET process and restore the fluorescence of the imidazopyridine core.

Proposed Mechanism of Action: A Chemoselective "Turn-On" Response

The following diagram illustrates the proposed mechanism for the detection of cysteine by this compound.

G cluster_off cluster_on Off Off State State Probe Probe (Low Fluorescence) Quencher 4-Nitrophenyl Group (Quencher) Probe->Quencher contains Fluorophore Imidazopyridine Core (Fluorophore) Probe->Fluorophore contains Product Probe-Cysteine Adduct (High Fluorescence) Probe->Product reacts with Quencher->Probe quenches fluorescence of PET Photoinduced Electron Transfer (PET) Fluorophore->PET excitation leads to PET->Quencher electron transfer to On On Analyte Cysteine (Analyte) Analyte->Product via aldehyde-thiol reaction NoPET PET Disrupted Product->NoPET formation disrupts

Caption: Proposed "turn-on" mechanism of the chemical probe.

Experimental Protocols

This section provides detailed protocols for the synthesis of the probe and its application in cellular imaging.

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various established methods.[8][9][10] A common and effective approach is the one-pot, three-component reaction of a 2-aminopyridine, an α-haloketone, and a formylating agent, or a related cyclocondensation reaction.

Materials:

  • 2-Amino-pyridine

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one

  • Vilsmeier reagent (POCl₃/DMF) or other formylating agent

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine.

    • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) and 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in anhydrous acetonitrile.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(4-nitrophenyl)imidazo[1,2-a]pyridine.

  • Step 2: Formylation at the C3 Position.

    • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (3 equivalents) to ice-cold anhydrous N,N-dimethylformamide (DMF) (10 equivalents).

    • To this reagent, add the 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (1 equivalent) synthesized in the previous step.

    • Heat the reaction mixture to 90°C for 8-12 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate is the desired product, this compound.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure probe.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Application in Live-Cell Imaging of Cysteine

This protocol outlines the use of the probe for the fluorescent detection of intracellular cysteine in a model cell line (e.g., HeLa or A549).

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Probe Loading and Treatment cluster_imaging Fluorescence Microscopy A Seed cells on a glass-bottom dish B Incubate for 24 hours A->B C Prepare a stock solution of the probe in DMSO D Dilute the probe in cell culture medium C->D E Incubate cells with the probe solution D->E F (Optional) Treat cells with N-ethylmaleimide (NEM) as a negative control E->F G (Optional) Treat cells with cysteine ethyl ester as a positive control E->G H Wash cells with PBS I Image cells using a fluorescence microscope H->I J Quantify fluorescence intensity I->J

Caption: Experimental workflow for live-cell imaging.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • N-ethylmaleimide (NEM) (for negative control)

  • Cysteine ethyl ester (for positive control)

  • Glass-bottom confocal dishes or 96-well plates for imaging

  • Fluorescence microscope or confocal microscope

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells onto glass-bottom dishes or 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Probe Preparation and Loading:

    • Prepare a 10 mM stock solution of the probe in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in serum-free DMEM.

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Controls:

    • Negative Control: To confirm that the fluorescence signal is due to thiols, pre-treat a set of cells with 1 mM N-ethylmaleimide (NEM), a thiol-blocking agent, for 30 minutes before adding the probe.

    • Positive Control: To enhance the intracellular cysteine levels, treat a set of cells with 100 µM cysteine ethyl ester for 1-2 hours before or during probe incubation.

  • Imaging:

    • After incubation with the probe, remove the loading solution and wash the cells three times with warm PBS to remove any excess, unreacted probe.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters. The excitation and emission maxima will need to be determined experimentally but are expected to be in the blue-green region of the spectrum for the "on" state.

  • Data Analysis:

    • Capture images from multiple fields of view for each condition.

    • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ or CellProfiler).

    • Compare the fluorescence intensity between the control and treated groups to determine the probe's response to changes in intracellular cysteine levels.

Trustworthiness and Self-Validation

The protocols described above include inherent self-validating systems to ensure the trustworthiness of the experimental results:

  • Chemical Characterization: The synthesis protocol concludes with rigorous characterization to confirm the identity and purity of the probe, which is essential for reproducible results.

  • Biological Controls: The inclusion of both positive (cysteine ethyl ester) and negative (NEM) controls in the cellular imaging protocol is critical for validating that the observed fluorescence changes are indeed due to the specific interaction with intracellular thiols.

  • Dose-Response and Time-Course Studies: For a thorough validation, it is recommended to perform dose-response experiments to determine the optimal probe concentration and time-course studies to establish the ideal incubation time.

Conclusion and Future Directions

This compound is a promising candidate for a chemoselective "turn-on" fluorescent probe. Its rational design, which combines a robust fluorophore, a quencher, and a reactive aldehyde, provides a clear and logical mechanism for the detection of biothiols. The protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and apply this probe in a biological context.

Future work could involve expanding the application of this probe to study disease models associated with altered thiol metabolism, such as cancer and neurodegenerative disorders.[4][11] Furthermore, modifying the imidazopyridine core or the reactive group could lead to the development of new probes with different spectral properties or selectivity for other analytes.

References

  • Polycyclic aromatic-based fluorescent probes: Color properties and fluorimetric detection of nitroaromatic explosives. ResearchGate. Available from: [Link]

  • Polycyclic aromatic‐based fluorescent probes: Color properties and fluorimetric detection of nitroaromatic explosives. Semantic Scholar. Available from: [Link]

  • Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid. ResearchGate. Available from: [Link]

  • Fluorescent Sensors for Nitroaromatic Compounds Based on Monolayer Assembly of Polycyclic Aromatics. Langmuir (ACS Publications). Available from: [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. Available from: [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. Available from: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. Available from: [Link]

  • A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. PubMed. Available from: [Link]

  • Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Synthetic strategies for the preparation of imidazopyridines. ResearchGate. Available from: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. National Institutes of Health. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. Available from: [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry. Available from: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available from: [Link]

  • Cationic antiprotozoal drugs. Trypanocidal activity of 2-(4'-formylphenyl)imidazo[1,2-a]pyridinium guanylhydrazones and related derivatives of quaternary heteroaromatic compounds. PubMed. Available from: [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Institutes of Health. Available from: [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available from: [Link]

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Application Notes and Protocols for the Derivatization of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as PI3 kinase inhibitors, c-Met inhibitors, and agents targeting glioblastoma stem cells. The strategic derivatization of this core structure allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.

This guide focuses on the derivatization of a key intermediate, 2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . The aldehyde functional group at the C-3 position is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds for biological screening. The presence of the 2-(4-nitrophenyl) moiety is of particular interest, as this substitution pattern has been associated with significant biological activities in related heterocyclic systems.

These application notes provide detailed, field-proven protocols for the synthesis of the starting material and its subsequent derivatization into Schiff bases, alcohols, and carboxylic acids. Furthermore, we outline standard protocols for the preliminary biological evaluation of these novel derivatives, including antiproliferative, anti-inflammatory, antimicrobial, and antiviral assays.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target carbaldehyde is a two-step process, commencing with the construction of the imidazo[1,2-a]pyridine core, followed by formylation at the C-3 position.

Protocol 1.1: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

This procedure follows a classic condensation reaction between a 2-aminopyridine and an α-haloketone.

Rationale: This reaction is a robust and widely used method for the construction of the imidazo[1,2-a]pyridine scaffold. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one

  • Ethanol, anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • To this solution, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq).

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture to act as a base and neutralize the HBr formed during the reaction.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water, which will precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol to yield 2-(4-nitrophenyl)imidazo[1,2-a]pyridine.

Protocol 1.2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Rationale: The imidazo[1,2-a]pyridine ring system is electron-rich, particularly at the C-3 position, making it susceptible to electrophilic substitution. The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile that effectively introduces a formyl group at this position.

Materials:

  • 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃) solution, saturated

  • Ice bath

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cooled DMF with stirring. This ex-situ formation of the Vilsmeier reagent should be done carefully, as the reaction is exothermic.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Dissolve 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF and add it portionwise to the Vilsmeier reagent.

  • After the addition, remove the ice bath and heat the reaction mixture to 70-80°C for 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.[1]

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Starting Material 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation + 2-Bromo-1-(4-nitrophenyl)ethan-1-one 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Condensation->2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Reflux in Ethanol Vilsmeier-Haack\nFormylation Vilsmeier-Haack Formylation 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine->Vilsmeier-Haack\nFormylation + POCl3/DMF This compound This compound Vilsmeier-Haack\nFormylation->this compound Electrophilic Substitution

Caption: Synthetic route to the core scaffold.

Part 2: Derivatization of the Aldehyde Functional Group

The aldehyde group of this compound is a gateway to a multitude of derivatives. Below are protocols for key transformations.

Protocol 2.1: Synthesis of Schiff Bases (Imines)

The condensation of the aldehyde with primary amines to form Schiff bases is a straightforward and high-yielding reaction, allowing for the introduction of a wide range of substituents.

Rationale: The formation of the C=N double bond in a Schiff base introduces a new pharmacophore and alters the electronic and steric properties of the molecule, which can significantly impact its biological activity. This reaction is typically acid-catalyzed to facilitate the dehydration step.

Materials:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, benzylamine)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the desired primary amine (1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol 2.2: Reduction of the Aldehyde to an Alcohol

The reduction of the aldehyde to a primary alcohol introduces a hydroxyl group, which can act as a hydrogen bond donor and can be a site for further functionalization (e.g., etherification, esterification).

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols without affecting other functional groups like the nitro group or the aromatic rings in the molecule.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ammonium chloride (NH₄Cl) solution, saturated

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portionwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl)methanol.

  • The product can be purified by column chromatography if necessary.[2][3]

Protocol 2.3: Oxidation of the Aldehyde to a Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid introduces a highly polar, acidic functional group, which can dramatically alter the solubility and biological activity of the compound.

Rationale: The Tollens' reagent, an aqueous solution of silver nitrate and ammonia, is a classic and mild oxidizing agent that selectively oxidizes aldehydes to carboxylic acids. The reaction is visually indicative, as the silver(I) ions are reduced to elemental silver, forming a "silver mirror" on the reaction vessel. Silver oxide (Ag₂O) can also be used for this transformation.

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ammonium hydroxide (NH₄OH)

  • Nitric acid, dilute

  • Ethanol

  • Water

Procedure:

  • Preparation of Tollens' Reagent: In a clean flask, dissolve silver nitrate (2.0 eq) in water. Add a dilute solution of sodium hydroxide to form a precipitate of silver oxide. Then, add concentrated ammonium hydroxide dropwise until the precipitate just dissolves, forming the [Ag(NH₃)₂]⁺ complex.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add the aldehyde solution to the freshly prepared Tollens' reagent.

  • Stir the mixture at room temperature. The formation of a silver mirror or a black precipitate of silver indicates that the reaction is proceeding. The reaction time can vary from 30 minutes to a few hours.

  • After the reaction is complete (monitored by TLC), filter the mixture to remove the elemental silver.

  • Acidify the filtrate with dilute nitric acid to precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.[4][5]

Visualization of Derivatization Pathways

G cluster_1 Derivatization Reactions Start This compound Schiff_Base Schiff Bases (Imines) Start->Schiff_Base  + R-NH2 (Acid catalyst) Alcohol Primary Alcohol Start->Alcohol  + NaBH4 (Reduction) Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid  + Ag2O/NH4OH (Oxidation)

Caption: Key derivatization pathways from the core scaffold.

Part 3: Protocols for Biological Evaluation

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following are standard in vitro assays that can be employed.

Protocol 3.1: Antiproliferative Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Rationale: This assay is a rapid and sensitive method for the initial screening of compounds for their potential anticancer activity. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[2][6]

Protocol 3.2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Chronic inflammation is implicated in many diseases, including cancer. Compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Synthesized derivatives

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the synthesized derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS).

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[7][8]

Protocol 3.3: Antimicrobial Activity - Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of the synthesized compounds.

Rationale: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar

  • Sterile filter paper disks

  • Synthesized derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a bacterial inoculum and spread it evenly onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile filter paper disks with a known concentration of the synthesized derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Place the disks onto the agar surface. Include a solvent control disk and a positive control disk with a standard antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).

  • A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3.4: Antiviral Activity - Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

Rationale: The need for new antiviral therapies is ever-present. This assay provides a preliminary screen for compounds with potential antiviral activity.

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus (e.g., Herpes Simplex Virus, Influenza virus)

  • Cell culture medium

  • Synthesized derivatives

Procedure:

  • Seed host cells in a 96-well plate and grow to confluency.

  • Treat the cells with various non-toxic concentrations of the synthesized derivatives.

  • Infect the cells with a specific titer of the virus. Include a cell control (no virus), a virus control (no compound), and a positive control (a known antiviral drug).

  • Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (typically 2-3 days).

  • Observe the cells under a microscope for the presence of CPE (e.g., cell rounding, detachment).

  • The antiviral activity can be quantified by staining the viable cells with a dye (e.g., crystal violet) and measuring the absorbance. A higher absorbance indicates greater protection from viral-induced cell death.[9][10]

Data Summary and Interpretation

The results from the derivatization and biological screening should be systematically recorded and analyzed.

Table 1: Summary of Synthesized Derivatives

Compound IDR-Group (for Schiff Bases)Yield (%)Melting Point (°C)
Alcohol -CH₂OH
Acid -COOH
SB-1 -N=CH-Ph
SB-2 -N=CH-C₆H₄-Cl
... ...

Table 2: Summary of In Vitro Biological Activity (IC₅₀ Values in µM)

Compound IDAntiproliferative (HeLa)Anti-inflammatory (NO Inhibition)
Starting Aldehyde
Alcohol
Acid
SB-1
SB-2
...

Conclusion and Future Directions

The derivatization of this compound provides a facile route to a diverse range of novel compounds. The protocols outlined in these application notes offer a robust framework for the synthesis and preliminary biological evaluation of these derivatives. The data generated from these studies can guide structure-activity relationship (SAR) analyses, leading to the rational design of more potent and selective therapeutic agents based on the imidazo[1,2-a]pyridine scaffold. Promising lead compounds identified through these initial screens can then be advanced to more complex in vivo models for further preclinical development.

References

  • Bellet, V., Lichon, L., Arama, D. P., Gallud, A., Lisowski, V., Maillard, L. T., Garcia, M., Martinez, J., & Masurier, N. (2016). Imidazopyridine-fused[6][9]-diazepinones part 2: Structure-activity relationships. European Journal of Medicinal Chemistry, 108, 623–643.

  • Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids with Ag2O. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent advances on heterocyclic compounds with antiviral properties. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. PubMed Central. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aldehyde → Carboxylic Acid with Silver (Ag₂O/H₂O). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of imidazo[1,2-a]pyridines. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines a. Retrieved from [Link]

  • ResearchGate. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents, including STAT3 inhibitors for cancer treatment.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common experimental challenges.

The synthesis is typically approached as a two-step process:

  • Step 1: Cyclocondensation to form the core 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine scaffold.

  • Step 2: C-3 Formylation via an electrophilic substitution, most commonly the Vilsmeier-Haack reaction.

This document provides a structured question-and-answer format to directly address potential issues and clarify the chemical principles behind each procedural step.

Overall Synthetic Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: C-3 Formylation (Vilsmeier-Haack) A 2-Aminopyridine C Base (e.g., NaHCO3, DBU) Solvent (e.g., Ethanol, DMF) A->C B 2-Bromo-1-(4-nitrophenyl)ethanone B->C D 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine C->D Reflux/Heat E Vilsmeier Reagent (POCl3 + Anhydrous DMF) D->E Intermediate Isolation & Purification G Aqueous Workup (e.g., NaOH or NaOAc solution) D->G E->D 0 °C to RT/Heat F Target Product: This compound G->F Hydrolysis

Caption: Overall workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the initial cyclocondensation (Step 1)?

A1: The formation of the imidazo[1,2-a]pyridine ring is a classic cyclocondensation reaction.[2] The mechanism proceeds as follows:

  • N-Alkylation: The nucleophilic nitrogen of the pyridine ring in 2-aminopyridine attacks the electrophilic carbon bearing the bromine atom in 2-bromo-1-(4-nitrophenyl)ethanone. This forms an N-phenacylpyridinium bromide intermediate.

  • Intramolecular Cyclization: The exocyclic amino group (-NH2) then acts as a nucleophile, attacking the carbonyl carbon of the phenacyl group.

  • Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system. The presence of a base facilitates the deprotonation steps and neutralizes the HBr byproduct.

Q2: Why is the Vilsmeier-Haack reaction the preferred method for formylation (Step 2)?

A2: The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system. The C-3 position is particularly nucleophilic due to resonance stabilization, making it highly susceptible to electrophilic attack.[3] The Vilsmeier-Haack reaction is a powerful and reliable method for formylating such electron-rich aromatic and heteroaromatic compounds.[4][5] The electrophile, the Vilsmeier reagent (a chloroiminium cation, [(CH3)2N=CHCl]+), is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). It is reactive enough to efficiently formylate the ring under relatively mild conditions, leading to good yields of the desired C-3 carbaldehyde.[6][7]

Q3: Can I use other substituted 2-aminopyridines or α-haloketones?

A3: Yes, this synthetic route is highly versatile. A broad range of substituted 2-aminopyridines can be used to generate diversity on the pyridine portion of the scaffold. Similarly, various phenacyl bromides or chlorides with different electron-donating or electron-withdrawing groups on the phenyl ring are well-tolerated, allowing for the synthesis of a diverse library of 2-arylimidazo[1,2-a]pyridines.[8][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Yield of the Intermediate, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (Step 1)

If you are experiencing poor yields in the initial cyclization, consider the following causes and solutions.

G cluster_0 Troubleshooting: Low Yield in Step 1 Start Low Yield of Cyclized Intermediate Cause1 Cause: Poor Reagent Quality Start->Cause1 Cause2 Cause: Suboptimal Base/Solvent Start->Cause2 Cause3 Cause: Incorrect Reaction Temperature Start->Cause3 Solution1 Solution: - Verify purity of 2-aminopyridine via MP/NMR. - Use freshly prepared or purified  2-bromo-1-(4-nitrophenyl)ethanone. Cause1->Solution1 Solution2 Solution: - Ensure base is sufficient (≥2 equiv. if HBr salt forms). - Screen solvents: Ethanol, Acetonitrile, DMF. - Consider stronger, non-nucleophilic bases like DBU. Cause2->Solution2 Solution3 Solution: - Monitor reaction by TLC. - If no reaction at RT, gradually increase heat (reflux). - Avoid excessive heat to prevent decomposition. Cause3->Solution3

Caption: Diagnostic flowchart for low yield in Step 1.

Potential CauseDetailed Explanation & Solution
1. Impure Starting Materials The α-haloketone, 2-bromo-1-(4-nitrophenyl)ethanone, can degrade over time. It is a lachrymator and should be handled with care. Solution: Confirm the purity of your 2-aminopyridine and the α-haloketone by melting point or NMR spectroscopy before starting. If the ketone appears discolored or oily, consider purifying it by recrystallization (e.g., from ethanol).
2. Inappropriate Base A weak base like sodium bicarbonate (NaHCO₃) is commonly used. However, its efficacy can be solvent-dependent. If the reaction is sluggish, the base may not be strong enough to facilitate the final dehydration step efficiently. Solution: If using NaHCO₃ in ethanol yields poor results, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to catalyze this reaction effectively, even in aqueous ethanol.[8]
3. Incorrect Solvent Choice The polarity and boiling point of the solvent are critical. The reaction requires a solvent that can dissolve the starting materials and facilitate the reaction at an appropriate temperature. Solution: Ethanol is a common and effective solvent. If solubility is an issue, DMF or acetonitrile can be used. A solvent screen is a standard optimization procedure.
4. Suboptimal Temperature While many of these reactions proceed well at reflux in ethanol, some substrate combinations may require different thermal conditions. Insufficient heat can lead to a slow or incomplete reaction. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is not complete after several hours, ensure the reflux temperature is being maintained. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.[10]
Problem: Low or No Yield of the Final Product, this compound (Step 2)

The Vilsmeier-Haack reaction is generally robust, but its success hinges on the quality of the Vilsmeier reagent.

Potential CauseDetailed Explanation & Solution
1. Deactivated Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. The reaction between POCl₃ and DMF must be conducted under strictly anhydrous conditions. Any moisture will hydrolyze the reagent and prevent the formylation. Solution: Use freshly opened or distilled, anhydrous DMF and POCl₃. Perform the initial mixing of POCl₃ and DMF under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. The temperature should be maintained at 0 °C during the formation of the reagent.
2. Insufficient Reagent Stoichiometry An inadequate amount of the Vilsmeier reagent will lead to an incomplete reaction, leaving unreacted starting material. Solution: Typically, 1.5 to 3.0 equivalents of the Vilsmeier reagent (relative to the imidazo[1,2-a]pyridine substrate) are used. If you observe significant starting material after the reaction, try increasing the stoichiometry of the POCl₃/DMF.
3. Improper Workup Procedure The intermediate formed after the addition of the Vilsmeier reagent is an iminium salt. This salt must be hydrolyzed to yield the final aldehyde. Improper hydrolysis can lead to low yields or decomposition. Solution: After the reaction is complete (monitored by TLC), the mixture should be carefully poured onto crushed ice. The hydrolysis is then completed by basifying the aqueous solution, often with aqueous NaOH, sodium acetate, or sodium carbonate, until a pH of 8-9 is reached. This neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium salt to the aldehyde.
4. Reaction Temperature Too Low While the Vilsmeier reagent is formed at 0 °C, the subsequent reaction with the imidazo[1,2-a]pyridine often requires warming to room temperature or gentle heating to proceed to completion. Solution: After adding the substrate to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If TLC analysis shows a slow reaction, gentle heating (e.g., to 40-60 °C) can be applied.[11]
Problem: Difficulty in Product Purification
IssueRecommended Solution
Dark, Tarry Crude Product This often indicates decomposition, possibly due to excessive heat during the reaction or workup. Solution: Ensure careful temperature control throughout the process. For purification, first attempt to triturate the crude solid with a non-polar solvent like diethyl ether or hexanes to remove highly non-polar impurities. Follow this with flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate, is typically effective.
Product Co-elutes with Impurities If the product is difficult to separate from a persistent impurity by column chromatography. Solution: Recrystallization is an excellent secondary purification technique. The final aldehyde product is typically a stable, crystalline solid. Experiment with different solvent systems for recrystallization, such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

This protocol is a generalized procedure based on common literature methods.[8][12]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (1.0 eq), 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq), and sodium bicarbonate (2.5 eq).

  • Add absolute ethanol as the solvent (approx. 10-15 mL per gram of 2-aminopyridine).

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound

This protocol is based on the Vilsmeier-Haack reaction.[7][11] Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • In a three-neck, oven-dried round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent (the solution should become a pale yellow, viscous liquid or solid).

  • Dissolve the 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Gentle heating (50-60 °C) may be required to drive the reaction to completion.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the mixture by slowly adding a cold 30% aqueous NaOH solution or saturated sodium acetate solution until the pH is approximately 8-9. A precipitate will form.

  • Stir the mixture for an additional 30 minutes to ensure complete hydrolysis.

  • Collect the solid product by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate) or by silica gel column chromatography.

References

  • Kaur, N., & Kishore, D. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(58), 33831-33837. [Link]

  • Yadav, G., & Singh, A. (2020). A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. Journal of Heterocyclic Chemistry, 57(11). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Zhu, D. J., et al. (2018). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 10, 00014. [Link]

  • de la Torre, P., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(30), 21633-21644. [Link]

  • Al-Tel, T. H. (2007). Scheme 15 Synthesis of 2-arylimidazo[1,2-a]pyridines (X = CH) and... ResearchGate. [Link]

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 133-143. [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. [Link]

  • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22435–22451. [Link]

  • Wang, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858. [Link]

  • Sahu, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27387. [Link]

  • PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. (2023). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Song, A. R., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(16), 4446-4450. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines. [Link]

  • de Oliveira, R. B., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PLOS ONE, 18(10), e0292358. [Link]

  • Carbone, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences, 24(13), 11097. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-852. [Link]

  • Adingra, K. M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]

  • Sztandera, K., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023. [Link]

  • ResearchGate. (2022). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Tiwari, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221-35233. [Link]

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 133-143. [Link]

  • Vasile, C. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Wang, F., et al. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Medicinal Chemistry, 14(7), 1316-1321. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you navigate the complexities of this synthesis and mitigate the formation of unwanted side products.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs and clinical candidates.[1] The 2-(4-Nitrophenyl) substituted variant, particularly with a 3-carbaldehyde group, serves as a versatile intermediate for creating extensive libraries of bioactive compounds through further functionalization of the aldehyde.[2][3]

The synthesis is typically a two-step process:

  • Cyclocondensation: Reaction of 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethan-1-one to form the 2-(4-nitrophenyl)imidazo[1,2-a]pyridine intermediate.

  • Formylation: An electrophilic substitution using the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the carbaldehyde group at the C-3 position.[4]

While seemingly straightforward, each step is prone to side reactions that can impact yield, purity, and reproducibility. This guide provides expert-driven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction pathway for this synthesis?

A1: The most common and efficient pathway involves the initial synthesis of the imidazo[1,2-a]pyridine core via the condensation of 2-aminopyridine and an α-haloketone, followed by formylation. This approach is widely adopted due to the commercial availability of the starting materials and generally good yields.[5][6]

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Aminopyridine 2-Aminopyridine Intermediate 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine 2-Aminopyridine->Intermediate Reflux, EtOH alpha-Haloketone 2-Bromo-1-(4-nitrophenyl)ethanone alpha-Haloketone->Intermediate Final_Product 2-(4-Nitrophenyl)imidazo[1,2-a] pyridine-3-carbaldehyde Intermediate->Final_Product Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Final_Product 0°C to RT caption Overall synthetic pathway.

Figure 1: Overall synthetic pathway.

Q2: Why is the Vilsmeier-Haack reaction the preferred method for formylation?

A2: The Vilsmeier-Haack reaction is an efficient, economical, and mild method for formylating electron-rich aromatic and heteroaromatic substrates.[7] The imidazo[1,2-a]pyridine ring system is highly electron-rich, making it an ideal substrate. The Vilsmeier reagent, a chloroiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a moderately reactive electrophile that selectively attacks the most nucleophilic position on the ring.[8][9]

Q3: What makes the C-3 position the primary site for formylation?

A3: The C-3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and thus the most susceptible to electrophilic attack.[2] This is due to the resonance contribution from both the pyridine and imidazole nitrogen atoms, which concentrates electron density at this carbon. While substitution can sometimes occur at other positions (like C-5) under forcing conditions, the C-3 position is kinetically and thermodynamically favored.

Q4: Are there alternative, greener synthetic methods available?

A4: Yes, significant research has focused on developing more sustainable protocols. For the initial cyclization, methods using microwave irradiation, ultrasound assistance, or green solvents like polyethylene glycol (PEG) or water have been reported to reduce reaction times and avoid hazardous solvents.[10][11][12] For the formylation step, however, the Vilsmeier-Haack reaction remains the most widely used due to its high efficiency and selectivity.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues. Each problem is analyzed by likely cause, with mechanistic explanations and validated solutions.

Problem 1: Low Yield or Reaction Failure in Step 1 (Cyclocondensation)

You've refluxed 2-aminopyridine and 2-bromo-1-(4-nitrophenyl)ethanone, but TLC analysis shows mostly starting material and a complex mixture of other spots.

  • Possible Cause A: Inactivation of 2-Aminopyridine

    • Explanation: The initial step is an SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the α-bromo ketone. If acidic impurities are present, this nitrogen can be protonated, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure your solvent (e.g., ethanol, isopropanol) is anhydrous and neutral. Consider adding a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to scavenge any generated HBr, driving the reaction forward.

  • Possible Cause B: Self-Condensation of the α-Haloketone

    • Explanation: α-Haloketones can undergo self-condensation, especially under basic conditions or upon prolonged heating, leading to complex polymeric materials.

    • Solution: Add the 2-aminopyridine to the reaction flask first, and then add the α-haloketone portion-wise or as a solution over time. This maintains a low concentration of the ketone, favoring the desired intermolecular reaction over self-condensation.

Parameter Conventional Method Optimized Protocol Reference
Solvent Ethanol or AcetoneAnhydrous Isopropanol or Acetonitrile[6]
Base None or NaHCO₃K₂CO₃ (1.2 equiv.)[11]
Temperature Reflux (78-85°C)80°C[11]
Reaction Time 6-12 hours2-4 hours[10]
Table 1: Recommended reaction conditions for the cyclocondensation step.
Problem 2: Low Yield and/or Starting Material Recovery in Step 2 (Formylation)

The formylation reaction is sluggish, and after work-up, you recover a significant amount of the unreacted 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine starting material.

  • Possible Cause A: Premature Hydrolysis of the Vilsmeier Reagent

    • Explanation: The Vilsmeier reagent is highly moisture-sensitive. It is generated by the reaction of POCl₃ with DMF. If there is moisture in the DMF or the reaction flask, the reagent will be quenched before it can react with your substrate.

    • Solution: Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and flame-dry your glassware under an inert atmosphere (N₂ or Argon) before starting the reaction.

  • Possible Cause B: Incorrect Stoichiometry or Order of Addition

    • Explanation: A sufficient excess of the Vilsmeier reagent is required to drive the reaction to completion. Typically, 1.5 to 3.0 equivalents are used. The reagent should be pre-formed at a low temperature (0°C) before the substrate is added. Adding the substrate before the reagent is fully formed can lead to side reactions.[3]

    • Solution:

      • Cool anhydrous DMF to 0°C under an inert atmosphere.

      • Slowly add POCl₃ (e.g., 2.0 equiv.) dropwise, keeping the temperature below 5°C.

      • Stir the mixture at 0°C for 20-30 minutes to ensure complete formation of the Vilsmeier reagent.

      • Add a solution of your imidazo[1,2-a]pyridine substrate in anhydrous DMF dropwise.

Problem 3: Formation of a Dark Green or Black Tar During Formylation

Upon addition of the reagents or during warming, the reaction mixture turns dark and viscous, resulting in an intractable tar instead of a clean product.

  • Possible Cause A: Uncontrolled Exotherm

    • Explanation: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic. If POCl₃ is added too quickly or without adequate cooling, the temperature can rise uncontrollably, leading to the decomposition of the reagent and polymerization of the solvent and/or substrate.[13]

    • Solution: Maintain strict temperature control. Use an ice-salt bath to keep the temperature below 5°C during the addition of POCl₃. Add the reagent very slowly, drop by drop, monitoring the internal temperature.

  • Possible Cause B: Overheating During Reaction

    • Explanation: While some Vilsmeier-Haack reactions require heating, formylation of the highly activated imidazo[1,2-a]pyridine ring is typically facile at or slightly above room temperature. Excessive heating can lead to charring and the formation of complex, colored side products.

    • Solution: After adding the substrate at 0°C, allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Only apply gentle heat (e.g., 40-50°C) if the reaction is not proceeding at room temperature.

Problem 4: Product is Contaminated with a Persistent, Hard-to-Remove Impurity

After purification by column chromatography, your desired product is still contaminated with a significant impurity, as seen by ¹H NMR or LC-MS.

  • Possible Cause A: Regioisomeric Formylation

    • Explanation: While C-3 formylation is dominant, a small amount of formylation at the C-5 position can occur, especially if the reaction is run at higher temperatures or for extended periods. The resulting 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-5-carbaldehyde is an isomer of your product and may have a similar polarity, making separation difficult.

    • Solution: Adhere to optimized reaction conditions (low temperature, controlled reaction time) to maximize regioselectivity. If the side product does form, meticulous column chromatography with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes) may be required. Recrystallization can also be an effective purification method.

  • Possible Cause B: Formation of a Chlorinated Byproduct

    • Explanation: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of a chloro-imidazo[1,2-a]pyridine derivative. This is a known, though less common, side reaction.[13]

    • Solution: Ensure a proper aqueous workup. After the reaction is complete, pour the mixture into a large volume of crushed ice and basify slowly with a saturated solution of NaHCO₃ or NaOH until the pH is ~8-9. This hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches reactive chlorine species.

Vilsmeier_Mechanism cluster_main Main Reaction: C-3 Formylation cluster_side Side Reaction: C-5 Formylation Start_Mat Imidazo[1,2-a]pyridine (IPY) Intermediate_3 Sigma Complex (Attack at C-3) Start_Mat->Intermediate_3 Electrophilic Attack Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- Vilsmeier->Intermediate_3 Iminium_3 C-3 Iminium Salt Intermediate_3->Iminium_3 -HCl Product_3 C-3 Aldehyde Iminium_3->Product_3 H2O Workup Start_Mat_2 IPY Intermediate_5 Sigma Complex (Attack at C-5) Start_Mat_2->Intermediate_5 Higher Temp. Vilsmeier_2 Vilsmeier Reagent Vilsmeier_2->Intermediate_5 Product_5 C-5 Aldehyde (Isomeric Impurity) Intermediate_5->Product_5 -HCl, H2O caption Mechanism of C-3 formylation and C-5 side reaction.

Figure 2: Mechanism of desired C-3 formylation vs. isomeric C-5 side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Step1_Issue Step 1: Cyclization Check_Step->Step1_Issue Step 1 Step2_Issue Step 2: Formylation Check_Step->Step2_Issue Step 2 Step1_Cause Check Reagents & Conditions - Anhydrous Solvent? - Base Added? - Temp Control? Step1_Issue->Step1_Cause Step2_Cause Check Reagent & Conditions - Anhydrous DMF? - Reagent Pre-formed? - Temp Control? Step2_Issue->Step2_Cause Step1_Solution Use Anhydrous Solvent Add K2CO3 Control Temp Step1_Cause->Step1_Solution Step2_Solution Use Anhydrous DMF Pre-form Reagent at 0°C Strict Temp Control Step2_Cause->Step2_Solution Purification_Issue Impurity after Column? Step1_Solution->Purification_Issue Step2_Solution->Purification_Issue Recrystallize Recrystallize Product Purification_Issue->Recrystallize Yes End Pure Product Purification_Issue->End No Recrystallize->End caption A logical workflow for troubleshooting the synthesis.

Figure 3: A logical workflow for troubleshooting the synthesis.

References

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Antunes, R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ijpsr.com. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Retrieved from [Link]

  • PubMed Central. (2023).
  • ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • RSC Publishing. (2020).
  • ResearchGate. (n.d.). Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines a. Retrieved from [Link]

  • Scirp.org. (2022).
  • MDPI. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction to introduce a formyl group, a versatile synthetic handle, onto the imidazo[1,2-a]pyridine scaffold. As a privileged structure in numerous pharmacologically active compounds, precise and efficient functionalization is paramount.[1]

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Understanding the Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocyclic systems.[2] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution onto the substrate.

  • Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[3][4]

  • Electrophilic Attack and Formylation : The imidazo[1,2-a]pyridine ring system is electron-rich, particularly at the C3 position in the imidazole ring. This position preferentially attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup step to yield the final imidazo[1,2-a]pyridine-3-carbaldehyde.[5][6]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Imidazo[1,2-a]pyridine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack at C3) Product Imidazo[1,2-a]pyridine -3-carbaldehyde Iminium_Salt->Product + H₂O Workup (Hydrolysis)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism

Frequently Asked Questions (FAQs)

Q1: Why is the formylation highly regioselective for the C3 position?

The C3 position of the imidazo[1,2-a]pyridine nucleus is the most nucleophilic and sterically accessible site for electrophilic attack. The lone pair of electrons on the N1 nitrogen participates in the aromatic system, significantly increasing the electron density at C3. This makes it the kinetic and thermodynamic site of formylation.

Q2: What is the standard stoichiometry for the reagents?

Typically, an excess of the Vilsmeier reagent is used to ensure complete consumption of the starting material. A common starting point is to use 1.5 to 3.0 equivalents of POCl₃ relative to the imidazo[1,2-a]pyridine substrate, with DMF often serving as both a reagent and the solvent.[7]

Q3: How do substituents on the imidazo[1,2-a]pyridine ring affect the reaction?

Electron-donating groups (EDGs) on the pyridine or imidazole ring will increase the nucleophilicity of the system, generally leading to faster reaction rates and allowing for milder conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring system, often requiring higher temperatures and longer reaction times to achieve good conversion.[8]

Q4: Can other Vilsmeier reagents be used besides DMF/POCl₃?

Yes, while DMF/POCl₃ is the most common combination, other acid chlorides like oxalyl chloride or thionyl chloride can be used in place of POCl₃.[6] Furthermore, different substituted formamides can be used to introduce acyl groups other than formyl. For standard formylation, however, DMF/POCl₃ remains the most reliable and cost-effective choice.

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.

Problem: Low or No Product Yield

Q: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A: This is a common issue that can often be resolved by systematically evaluating several parameters.

  • Cause 1: Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) hydrolyzes rapidly, and water in the N,N-dimethylformamide (DMF) will quench the Vilsmeier reagent.

    • Solution: Always use freshly opened or distilled POCl₃ and anhydrous grade DMF. Ensure all glassware is flame- or oven-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Cause 2: Insufficient Activation/Temperature: Your imidazo[1,2-a]pyridine substrate may be deactivated by electron-withdrawing groups, requiring more energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. While reagent formation is performed at 0 °C, the subsequent reaction with the substrate often requires heating.[6] Monitor the reaction by Thin Layer Chromatography (TLC) at various temperatures to find the optimal condition. For highly unreactive substrates, heating up to 80-90 °C may be necessary.[9]

  • Cause 3: Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Increase the equivalents of POCl₃ and DMF. If you started with 1.5 equivalents of POCl₃, try increasing to 2.0 or even 3.0 equivalents.

Table 1: Recommended Optimization Parameters for Low Yield

ParameterStandard ConditionOptimization Step 1Optimization Step 2Rationale
POCl₃ (eq.) 1.5 - 2.02.53.0Drives the reaction to completion, especially for deactivated substrates.
Temperature Room Temp → 60 °C70 °C80 - 90 °COvercomes the activation energy for less reactive substrates.[1][6]
Reaction Time 3 - 5 hours8 hours12 - 24 hoursAllows sluggish reactions more time to proceed to completion.
Solvent DMFDMF / DCM (1:1)DMF / DCE (1:1)A co-solvent can improve solubility and prevent solidification of the reagent.
Problem: Formation of Multiple Products / Side Reactions

Q: My TLC plate shows multiple spots, suggesting side product formation. What are these impurities and how can I prevent them?

A: Side product formation often arises from over-reactivity or the presence of other nucleophilic sites in your molecule.

  • Cause 1: Di-formylation: If your substrate has other electron-rich positions, such as an attached furan or pyrrole ring, formylation can occur at those sites as well, especially with a large excess of the Vilsmeier reagent.[10]

    • Solution: Carefully control the stoichiometry. Use the minimum amount of Vilsmeier reagent required for mono-formylation (start with 1.1-1.2 equivalents) and monitor the reaction closely by TLC to stop it once the starting material is consumed.

  • Cause 2: Chlorination: In some heterocyclic systems, chlorination of hydroxyl groups or even the aromatic core can occur as a side reaction, although this is less common for the imidazo[1,2-a]pyridine core itself.[11]

    • Solution: Maintain lower reaction temperatures. Chlorination side reactions are often more prevalent at elevated temperatures.

  • Cause 3: Decomposition: Imidazo[1,2-a]pyridines, especially those with sensitive functional groups, can decompose under harsh acidic conditions and high temperatures.

    • Solution: Avoid unnecessarily high temperatures or prolonged reaction times. If the substrate is sensitive, perform a temperature screen starting from room temperature and only increasing as needed.

Problem: Difficult Workup and Product Isolation

Q: I'm struggling with the workup. I'm either getting a persistent emulsion during extraction or my product won't precipitate. What's the best workup procedure?

A: A clean and efficient workup is critical for isolating a pure product.

  • Cause 1: Improper Quenching: The hydrolysis of the intermediate iminium salt is highly exothermic and can be difficult to control if done improperly.

    • Solution: The most reliable method is to cool the reaction vessel in an ice bath and then slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water.[7][11] This ensures efficient heat dissipation and controlled hydrolysis.

  • Cause 2: Incorrect pH: The product's solubility is pH-dependent. If the aqueous layer is too acidic or too basic, your product may remain dissolved.

    • Solution: After quenching in ice water, carefully neutralize the mixture. Use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) to bring the pH to ~7-8.[12] For some products, adjusting to a specific pH might be necessary to induce precipitation. If the product does not precipitate, proceed with extraction using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Cause 3: Emulsion Formation: Emulsions are common during the extraction of basic nitrogen-containing heterocycles.

    • Solution: To break up an emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. If that fails, filtering the entire mixture through a pad of Celite can help break the emulsion.

General Experimental Protocol

The following is a representative, step-by-step procedure for the formylation of 6-chloroimidazo[1,2-a]pyridine.[1]

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reagent may appear as a pale yellow solution or a solid precipitate.

2. Reaction with Substrate:

  • Dissolve the 6-chloroimidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C.[1]

3. Monitoring and Workup:

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot has disappeared (typically 3-5 hours).

  • Cool the reaction mixture to room temperature, then pour it slowly and carefully onto a vigorously stirred beaker of crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 8.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if no precipitate forms, extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).[11]

Troubleshooting Workflow

For a systematic approach to problem-solving, please refer to the following workflow diagram.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow cluster_problems cluster_solutions start Reaction Start check_tlc Monitor by TLC after 3-5h start->check_tlc no_conversion Problem: No/Low Conversion check_tlc->no_conversion No/Low Conversion multiple_spots Problem: Multiple Spots check_tlc->multiple_spots Multiple Products product_ok Isolate & Purify Product check_tlc->product_ok Clean Conversion solution_conversion 1. Check Reagent Quality (Anhydrous) 2. Increase Temperature (e.g., 80°C) 3. Increase Reagent Stoichiometry (2-3 eq.) no_conversion->solution_conversion solution_spots 1. Reduce Reagent Stoichiometry (1.1 eq.) 2. Lower Reaction Temperature 3. Reduce Reaction Time multiple_spots->solution_spots workup_issue Problem: Difficult Workup solution_workup 1. Pour onto Ice Slurry 2. Neutralize Carefully (pH 7-8) 3. Add Brine to Break Emulsions workup_issue->solution_workup product_ok->workup_issue If issues arise during isolation

Caption: Figure 2: Troubleshooting Workflow

References

  • BenchChem. (2025).
  • BenchChem. (2025). Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. [Link]

  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Taylor & Francis Online. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. [Link]

  • SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • Royal Society of Chemistry. (2016). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2019). Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2001). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. [Link]

  • ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]

  • ResearchGate. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • SCIRP. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • ResearchGate. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]

  • PubMed. (2020). Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. [Link]

  • Indian Academy of Sciences. (1995). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • ResearchGate. (2015). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. [Link]

  • Beilstein Journals. (2017). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. (2014). Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. [Link]

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Technical Support Center: Troubleshooting Claisen-Schmidt Condensation with Substituted Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental carbon-carbon bond-forming reaction, particularly when working with substituted aromatic aldehydes. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is invaluable for the synthesis of α,β-unsaturated ketones (chalcones) and related structures.[1][2][3] However, the electronic and steric effects of substituents on the aromatic aldehyde can introduce significant challenges, leading to low yields, side reactions, and purification difficulties.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen-Schmidt condensation and why are substituted aromatic aldehydes problematic?

A1: The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[4][5] This reaction is typically base-catalyzed, where the base abstracts an α-hydrogen from the enolizable component to form a nucleophilic enolate.[6][7] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[3][8] The resulting β-hydroxy carbonyl compound readily dehydrates to form the stable, conjugated α,β-unsaturated product.[9]

The selectivity of the reaction relies on the fact that aromatic aldehydes, like benzaldehyde and its derivatives, have no α-hydrogens and thus cannot enolize to act as the nucleophile.[1] This ensures they serve only as the electrophile.

Substituents on the aromatic ring of the aldehyde can significantly alter its reactivity:

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃, halides) increase the electrophilicity of the carbonyl carbon by inductive effect, making it more susceptible to nucleophilic attack.[10][11] While this can increase the reaction rate, it can also promote side reactions.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂, -OH) decrease the electrophilicity of the carbonyl carbon, potentially slowing down or even inhibiting the desired condensation.[10][12]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base is critical and depends on the reactivity of your substrates.

  • Strong Bases (NaOH, KOH): These are the most common catalysts, often used in alcoholic solvents like ethanol.[1] They are effective for a wide range of substrates. However, with highly reactive aldehydes or under harsh conditions, they can promote side reactions like the Cannizzaro reaction.[1]

  • Milder Bases (e.g., Ba(OH)₂, MgO, Hydrotalcites): For sensitive substrates or to minimize side reactions, milder bases can be advantageous.[13][14][15] Heterogeneous catalysts like MgO can also simplify purification as they can be filtered off.[14]

  • Alkoxides (e.g., Sodium Ethoxide): When using an ester as the enolizable partner, it is crucial to use an alkoxide base with the same alkyl group as the ester's alkoxy group to prevent transesterification side reactions.[16]

Q3: What are the advantages of "green chemistry" approaches like solvent-free or microwave-assisted synthesis?

A3: Green chemistry methods offer significant benefits:

  • Solvent-Free Grinding: This technique reduces environmental impact by eliminating organic solvents.[1][17] Reactions are often performed by grinding the reactants with a solid catalyst (e.g., solid NaOH) in a mortar and pestle.[17][18][19] This can lead to shorter reaction times, higher yields, and simpler product isolation.[1][18][20]

  • Microwave Irradiation: This method can drastically reduce reaction times from hours to minutes by providing rapid and uniform heating.[1][21] This can also lead to higher yields and fewer byproducts.[21]

Troubleshooting Guide
Problem 1: Low or No Product Yield

Q: I am not getting the expected chalcone product, or the yield is very low. What could be the issue?

A: Low or no yield can stem from several factors, often related to the reactivity of your substituted aldehyde.

Possible Causes & Solutions:

  • Deactivated Aldehyde (Electron-Donating Groups): If your aldehyde has strong EDGs (e.g., p-methoxybenzaldehyde), the carbonyl carbon is less electrophilic, slowing the reaction.

    • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy.[17] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.

    • Use a Stronger Base/Higher Concentration: Increasing the concentration of the base can drive the reaction forward. However, be cautious as this can also increase side reactions.

    • Switch to an Acid Catalyst: While less common, acid-catalyzed Claisen-Schmidt condensations are possible and may be more effective for certain substrates.[13] However, this can open the door to other side reactions like Friedel-Crafts type additions to the aromatic ring.[22]

  • Inappropriate Catalyst or Insufficient Loading: The choice and amount of catalyst are crucial.

    • Catalyst Screening: If a standard NaOH/KOH protocol fails, screen other catalysts. For some systems, Lewis acids or milder bases might be optimal.[17]

    • Optimize Catalyst Loading: The molar percentage of the catalyst is critical. For solvent-free methods, 20 mol% of solid NaOH has proven effective.[17][18] It is advisable to perform small-scale experiments to find the optimal loading.[17]

  • Poor Solubility: If the reactants or the product are not soluble in the chosen solvent, the reaction rate can be severely limited.

    • Change Solvent: Ethanol is common, but other polar solvents can be tested.[17]

    • Increase Solvent Volume: This can help if the product precipitates and coats the reactants.[1] Ensure vigorous stirring.

  • Reversibility of Aldol Addition: The initial aldol addition step can be reversible.[1] To drive the reaction towards the final dehydrated product, ensure conditions favor the elimination of water. This is often achieved by heating.[1]

Problem 2: Formation of Multiple Products/Side Reactions

Q: My reaction mixture is complex, and I'm isolating byproducts. How can I improve the selectivity?

A: Side reactions are common, especially with highly reactive substrates or non-optimized conditions.

Key Side Reactions and Mitigation Strategies:

  • Cannizzaro Reaction: Aldehydes lacking α-hydrogens can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1][23] This is a significant competing reaction, especially with electron-withdrawing groups on the aldehyde.

    • Use a Milder Base: Switch from NaOH/KOH to catalysts like Ba(OH)₂ or MgO.

    • Lower the Temperature: Cooling the reaction can often suppress the Cannizzaro reaction.[1]

    • Controlled Addition of Base: Add the base solution dropwise to avoid localized high concentrations.[17]

  • Self-Condensation of the Ketone/Aliphatic Aldehyde: The enolizable partner can react with itself.

    • Use an Excess of the Ketone: Using the ketone in excess can statistically favor the desired crossed-condensation.[17] If the ketone is inexpensive and liquid, it can sometimes be used as the solvent.[17]

    • Slow Addition of Aldehyde: Slowly adding the aromatic aldehyde to a mixture of the ketone and base can also favor the crossed product.

  • Bis-Condensation: If the ketone has α-hydrogens on both sides (e.g., cyclohexanone), it can react with two equivalents of the aldehyde.[13]

    • Control Stoichiometry: To favor the mono-condensation product, use a 1:1 molar ratio of aldehyde to ketone, or a slight excess of the ketone.[17] For the di-condensation product (α,α'-bis(benzylidene)cycloalkanone), a 2:1 ratio of aldehyde to ketone is required.[17]

Below is a diagram illustrating the main reaction pathway and key side reactions.

Claisen_Schmidt_Troubleshooting Reactants Aromatic Aldehyde (no α-H) + Ketone (with α-H) Enolate Ketone Enolate (Nucleophile) Reactants->Enolate Base Aldehyde Substituted Aldehyde (Electrophile) Reactants->Aldehyde Desired_Pathway Claisen-Schmidt Condensation Enolate->Desired_Pathway Side_Reaction2 Ketone Self-Condensation Enolate->Side_Reaction2 Reacts with another Ketone Aldehyde->Desired_Pathway Side_Reaction1 Cannizzaro Reaction Aldehyde->Side_Reaction1 Strong Base Product α,β-Unsaturated Ketone (Chalcone) Desired_Pathway->Product Dehydration Cannizzaro_Products Carboxylic Acid + Alcohol Side_Reaction1->Cannizzaro_Products Self_Condensation_Product β-Hydroxy Ketone Dimer Side_Reaction2->Self_Condensation_Product

Caption: Troubleshooting flowchart for Claisen-Schmidt condensation.

Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation (Solution Phase)

This protocol is a starting point and may require optimization based on the specific substrates used.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0-1.2 eq) in ethanol.[17]

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise over 5-10 minutes.[1]

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.[1]

  • Isolation: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[1]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[1][17] The product can be further purified by recrystallization from a suitable solvent (e.g., 95% ethanol).

Protocol 2: Solvent-Free Grinding Method

This method is particularly effective for producing α,α'-bis(benzylidene)cycloalkanones.

  • Preparation: In a mortar, combine the cycloalkanone (e.g., cyclohexanone, 1.0 eq) and the aromatic aldehyde (2.0 eq).[17]

  • Catalyst Addition: Add solid NaOH (20 mol%).[17][18]

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature.[17][18] The reaction mixture will often form a thick, colored paste and may then solidify.

  • Isolation and Purification: Transfer the solid product to a beaker. Add cold water and stir to dissolve the NaOH catalyst. Collect the crude product by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral.[1] Recrystallization from 95% ethanol can be performed if necessary.

Quantitative Data Summary

The following table provides starting points for reaction optimization. Conditions will vary based on the specific substituted aldehyde and ketone used.

ParameterRecommended Range/ValueRationale & NotesSource
Aldehyde:Ketone Ratio 1:1 to 1:1.2 (for mono-adduct)A slight excess of the ketone can suppress self-condensation.[17]
2:1 (for di-adduct)Required for the synthesis of α,α'-bis(benzylidene)cycloalkanones.[17]
Catalyst Loading (NaOH) 20 mol% (solvent-free)Effective for solid-state grinding methods.[17][18]
~1.2 equivalents (solution)A slight excess of base is typically used in solution-phase reactions.[1]
Temperature Room Temp to 50 °CGentle heating can overcome the activation energy for less reactive substrates.[1][17]
Reaction Time 5-25 min (solvent-free)Grinding methods are often very rapid.[20]
1-4 hours (solution)Monitor by TLC to determine the optimal time and avoid byproduct formation.[1]
Reaction Mechanism Visualization

The following diagram illustrates the base-catalyzed mechanism of the Claisen-Schmidt condensation.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (E1cB) k1 Ketone (with α-H) e1 Enolate (Nucleophile) k1->e1 α-H abstraction b1 Base (OH⁻) b1->k1 w1 H₂O e1->w1 e2 Enolate i2 Tetrahedral Alkoxide Intermediate e2->i2 a2 Aromatic Aldehyde a2->i2 i3 Alkoxide Intermediate p3 β-Hydroxy Ketone (Aldol Adduct) i3->p3 w3 H₂O w3->i3 b3 OH⁻ p3->b3 p4 β-Hydroxy Ketone c4 Conjugate Base p4->c4 α-H abstraction b4 Base (OH⁻) b4->p4 f4 Final Product (α,β-Unsaturated Ketone) c4->f4 Loss of OH⁻

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

References
  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. [Link]

  • Claisen Condensation Mechanism. BYJU'S. [Link]

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. [Link]

  • Claisen-Schmidt condensation. Chemistry Online. [Link]

  • Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Quora. [Link]

  • Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. American Chemical Society. [Link]

  • Standard Claisen-Schmidt condensation reaction: Significance and symbolism. Wisdom Library. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Semantic Scholar. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]

  • Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. ResearchGate. [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC - NIH. [Link]

  • Which reaction involves both Claisen-Schmidt and Cannizzaro`s reaction. askIITians. [Link]

  • Claisen Condensation: Mechanism & Reaction. StudySmarter. [Link]

  • Cannizzaro reaction. Wikipedia. [Link]

  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. [Link]

  • Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. ResearchGate. [Link]

  • Claisen Condensation: Solvent and Base Choice. YouTube. [Link]

  • Aldol Condensation, Claisen-Schmidt and Cannizzaro reaction (Organic Chemistry). YouTube. [Link]

  • Aldol condensation, Cannizzaro reaction, perkin ,claisen schmidt & acetal formation II. YouTube. [Link]

  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Aldehydes and ketones: Electronic and steric effects. BrainKart. [Link]

  • in claisen schmidt reaction an aromatic aldehyde reacts with an aliphatic aldehyde or ketone hhaving.....1). Brainly.in. [Link]

  • Cannizzaro Reaction. Chemistry Steps. [Link]

  • The effect of electron-withdrawing and electron-donating groups on aldehyde formation. ResearchGate. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH. [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. [Link]

  • Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Nevolab. [Link]

  • Reactivity of aldehydes and ketones. Khan Academy. [Link]

  • The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. PubMed. [Link]

  • Which has more inductive effect: an aldehyde or a carboxylic acid?. Chemistry Stack Exchange. [Link]

  • 12.3: How Aldehydes and Ketones React. Chemistry LibreTexts. [Link]

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Technical Support Center: 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] The imidazo[1,2-a]pyridine scaffold is a privileged structure found in several commercial drugs.[3] However, the presence of the nitro group, the aldehyde functionality, and the imidazole ring system can make the molecule susceptible to degradation if not handled and stored correctly. This guide will help you navigate potential challenges to maintain the quality and reliability of your compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent Experimental Results or Loss of Potency

You observe that recently conducted assays using a batch of this compound show lower than expected activity or inconsistent results compared to previous experiments.

  • Potential Cause 1: Compound Degradation due to Improper Storage. The compound may have degraded due to exposure to light, moisture, or elevated temperatures. The imidazole ring, in particular, can be susceptible to oxidation and photodegradation.[4]

  • Solution:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place.[5] For long-term storage, refrigeration (2-8 °C) is recommended.

    • Purity Re-assessment: Re-analyze the purity of your current stock using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Compare the results with the certificate of analysis of the new batch.

    • Use a Fresh Stock: If degradation is confirmed, it is best to use a fresh, unopened vial of the compound for your experiments.

  • Potential Cause 2: Contamination of Stock Solution. The stock solution may have been contaminated during previous use, or the solvent may have degraded.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions for your experiments, especially for sensitive assays.

    • Use High-Purity Solvents: Ensure that the solvents used to prepare stock solutions are of high purity and are properly stored.

    • Filter Sterilization: For biological assays, filter-sterilize the stock solution using a 0.22 µm syringe filter to remove any particulate matter or microbial contamination.

Issue 2: Color Change of the Solid Compound or Solutions

The solid compound, which should be a yellow or light-colored powder, has darkened, or solutions appear to have changed color over time.

  • Potential Cause: Photodegradation or Oxidation. Imidazole-containing compounds can be sensitive to light and air, leading to the formation of colored degradation products.[4] The nitrophenyl group can also contribute to photosensitivity.

  • Solution:

    • Minimize Light Exposure: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Inert Atmosphere: For long-term storage of the solid, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]

    • Solvent Choice: When preparing solutions for storage, choose a stable, aprotic solvent. Some protic solvents may facilitate degradation over time.

Issue 3: Poor Solubility or Precipitation in Solution

You are having difficulty dissolving the compound, or it precipitates out of solution over time, especially in aqueous buffers.

  • Potential Cause 1: Incorrect Solvent. The compound has limited solubility in certain solvents.

  • Solution:

    • Consult Solubility Data: Refer to the supplier's datasheet for recommended solvents. Generally, organic solvents like DMSO, DMF, or chlorinated solvents are suitable for initial stock solutions.

    • Use of Co-solvents: For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting it with the aqueous buffer.

  • Potential Cause 2: pH-dependent Solubility. The solubility of the compound may be influenced by the pH of the aqueous solution.

  • Solution:

    • pH Adjustment: Experimentally determine the optimal pH range for solubility. The basic nitrogen atoms in the imidazopyridine ring system may become protonated at lower pH, potentially affecting solubility.

  • Potential Cause 3: Degradation Product Precipitation. The precipitate may not be the parent compound but a less soluble degradation product.

  • Solution:

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify its chemical nature. This can provide valuable information about the degradation pathway.

    • Prepare Fresh Solutions: Avoid using solutions with precipitates. Always prepare fresh solutions before use.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for solid this compound?

A1:

  • Short-term (weeks): Store in a tightly sealed, light-protected container at room temperature in a dry, well-ventilated area.

  • Long-term (months to years): For optimal stability, store in a tightly sealed, light-protected container at 2-8 °C.[5] Storing under an inert atmosphere (argon or nitrogen) can further enhance long-term stability by preventing oxidation.

Q2: How should I prepare and store stock solutions of this compound?

A2:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare concentrated stock solutions.

  • Preparation: Allow the compound to come to room temperature before opening the vial to avoid condensation of moisture. Prepare the solution and then aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.

  • Storage: Store stock solutions at -20 °C or -80 °C, protected from light. When needed, thaw a single aliquot and use it for your experiment. Discard any unused portion of the thawed aliquot.

Q3: Is this compound sensitive to pH?

A3: The imidazo[1,2-a]pyridine ring system contains basic nitrogen atoms. Therefore, the compound's stability and solubility can be pH-dependent. Extreme pH conditions (highly acidic or highly basic) should be avoided as they can catalyze hydrolysis of the aldehyde group or degradation of the heterocyclic core. It is recommended to maintain solutions at a neutral or near-neutral pH whenever possible.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the chemical structure, the following degradation pathways are most likely:

  • Oxidation: The imidazole ring and the aldehyde group are susceptible to oxidation, especially in the presence of air and light.[4]

  • Photodegradation: Aromatic nitro compounds and heterocyclic systems can be sensitive to UV and visible light, leading to complex degradation pathways.[4]

  • Hydrolysis: The aldehyde group can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

Q5: How can I check the purity of my compound if I suspect degradation?

A5: You can use the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The appearance of new spots or streaking can indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity and detect degradation products. A stability-indicating HPLC method would be ideal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify major impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify potential degradation products.[6]

Part 3: Data and Protocols

Recommended Storage and Handling Summary
ConditionSolid CompoundStock Solution (in DMSO/DMF)
Temperature 2-8 °C (long-term)-20 °C or -80 °C
Light Protect from light (amber vial)Protect from light (amber vial)
Atmosphere Store under inert gas (optional)Tightly sealed
Handling Avoid moistureAliquot for single use
Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general method to quickly assess the purity of your compound.

  • Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spotting: Carefully spot a small amount of your sample solution onto the baseline of the TLC plate.

  • Mobile Phase: A common mobile phase for imidazo[1,2-a]pyridine derivatives is a mixture of hexane and ethyl acetate. The exact ratio should be optimized to achieve good separation (e.g., start with a 7:3 or 1:1 hexane:ethyl acetate ratio).

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and let it dry. Visualize the spots under UV light (254 nm and/or 365 nm). A pure compound should ideally show a single spot. The presence of additional spots may indicate impurities or degradation.

Part 4: Visualizations

Logical Workflow for Troubleshooting Stability Issues

G A Inconsistent Experimental Results B Check Storage Conditions (Temp, Light, Moisture) A->B C Re-assess Purity (HPLC, TLC, NMR) B->C If conditions were improper D Prepare Fresh Stock Solution B->D If conditions were correct C->D E Problem Resolved? D->E F Use New Batch of Compound E->F No G Investigate Assay Conditions E->G Yes, but still inconsistent

Caption: Troubleshooting workflow for inconsistent results.

Potential Degradation Pathways

G cluster_0 Stress Factors cluster_1 Parent Compound cluster_2 Potential Degradation Products Light (Photodegradation) Light (Photodegradation) Parent This compound Light (Photodegradation)->Parent Oxygen (Oxidation) Oxygen (Oxidation) Oxygen (Oxidation)->Parent Water (Hydrolysis) Water (Hydrolysis) Water (Hydrolysis)->Parent Oxidized Oxidized Imidazole Ring Carboxylic Acid (from aldehyde) Parent->Oxidized Oxidation Hydrolyzed Hydrolyzed Products Parent->Hydrolyzed Hydrolysis Photo Polymeric/Colored Byproducts Parent->Photo Photodegradation

Caption: Potential degradation pathways.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.
  • ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]

  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • MDPI. (n.d.). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carbaldehyde. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • MDPI. (n.d.). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. [Link]

  • SpringerLink. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. [Link]

  • PubMed. (n.d.). Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with , [poly(dG-dC)] (2), and calf thymus DNA. [Link]

  • PubMed Central. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. [Link]

  • Cambridge Open Engage. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. [Link]

  • PubMed Central. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of 2-aminopyridine and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents like zolpidem and alpidem.[1][2] However, its synthesis can be fraught with difficulties, particularly when dealing with electronically demanding substrates.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and mechanistic explanations to help you navigate these synthetic hurdles effectively.

Section 1: Understanding the Core Problem - The Reactivity of 2-Aminopyridine

Before troubleshooting, it's crucial to understand the inherent chemical properties of the starting material that often lead to poor reactivity.

FAQ 1: Why is my substituted 2-aminopyridine unreactive in the classical condensation with an α-haloketone?

Answer: The reactivity of 2-aminopyridine is governed by two primary factors: the presence of two distinct nucleophilic nitrogen atoms and the electronic nature of substituents on the pyridine ring.

  • Dual Nucleophilicity: 2-Aminopyridine possesses both an exocyclic amino nitrogen (-NH₂) and an endocyclic pyridine ring nitrogen. The classical synthesis of imidazo[1,2-a]pyridines, first reported by Tschitschibabin, involves an initial Sₙ2 reaction with an α-haloketone, followed by intramolecular cyclization and dehydration.[3][4] Mechanistic studies suggest that the more nucleophilic endocyclic pyridine nitrogen typically initiates the reaction by attacking the α-haloketone.[2][5]

  • Electronic Effects: The nucleophilicity of this endocyclic nitrogen is highly sensitive to the electronic properties of substituents on the pyridine ring.

    • Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density of the pyridine ring, enhancing the nucleophilicity of the ring nitrogen and accelerating the reaction.

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups significantly decrease the ring's electron density. This "deactivation" makes the endocyclic nitrogen a poor nucleophile, leading to sluggish or failed reactions under standard conditions.[6]

The diagram below illustrates how substituents modulate the reactivity of the key nitrogen atom.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -CH₃, -OCH₃ Py_EDG 2-Aminopyridine Ring EDG->Py_EDG Donates e⁻ density N_EDG Endocyclic Nitrogen (Electron-Rich, More Nucleophilic) Py_EDG->N_EDG Outcome_EDG FASTER REACTION N_EDG->Outcome_EDG EWG e.g., -NO₂, -CN, -Br Py_EWG 2-Aminopyridine Ring EWG->Py_EWG Withdraws e⁻ density N_EWG Endocyclic Nitrogen (Electron-Poor, Poor Nucleophile) Py_EWG->N_EWG Outcome_EWG POOR REACTIVITY / NO REACTION N_EWG->Outcome_EWG

Caption: Impact of substituents on 2-aminopyridine reactivity.
Section 2: Troubleshooting Guide for Low Yield & Failed Reactions

This section addresses specific experimental failures and provides actionable solutions, moving from simple modifications to alternative synthetic strategies.

Scenario 1: My reaction with an electron-deficient 2-aminopyridine fails.

Question: I am attempting to synthesize an imidazo[1,2-a]pyridine using 5-bromo-2-aminopyridine, but I see no product formation with bromoacetophenone under reflux in ethanol. What is the best way to proceed?

Answer: This is a classic case of an electron-deficient substrate failing under standard conditions. The bromine atom deactivates the pyridine ring, rendering it insufficiently nucleophilic. You have two excellent options to overcome this.

Solution A: Introduce a Strong Lewis Acid Catalyst

  • Why it works: A strong Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), can activate the reaction. While the exact mechanism can be complex, Lewis acids can coordinate to the carbonyl oxygen of the ketone or the halogen, making the alpha-carbon more electrophilic and susceptible to attack by the weakly nucleophilic aminopyridine. This strategy is particularly effective for preparing electron-deficient imidazo[1,2-a]pyridines.[6]

  • When to use it: This is an ideal first approach when you want to stick with the general framework of your existing reaction (aminopyridine + ketone derivative).

  • See Protocol 1 for a detailed experimental procedure.

Solution B: Switch to a Modern Multi-Component Reaction (MCR)

  • Why it works: Multi-component reactions combine three or more starting materials in a single pot to form a complex product, often under milder conditions and with higher atom economy.[7] These reactions proceed through different mechanistic pathways that can bypass the high activation energy barrier of the classical Sₙ2 reaction. The Groebke–Blackburn–Bienaymé (GBB) reaction , which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful alternative.[5][8]

  • When to use it: When direct modifications fail or when you need to build molecular diversity quickly. MCRs are highly modular, allowing for rapid generation of compound libraries.

  • See Protocol 2 for a detailed procedure on a robust, catalyzed MCR.

Scenario 2: My reaction is sluggish, requires harsh conditions, and produces low yields with significant byproducts.

Question: My synthesis of a simple imidazo[1,2-a]pyridine works, but it requires refluxing in DMF for 24 hours and the isolated yield is only 30% after difficult chromatography. How can I optimize this?

Answer: Sluggish reactions and low yields, even with electron-neutral substrates, often indicate that the reaction conditions are not optimal. Instead of pushing harder with higher temperatures, a change in strategy to a more efficient catalytic system is recommended.

Solution A: Employ a Copper-Catalyzed A³ Coupling Reaction

  • Why it works: The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction that combines 2-aminopyridine, an aldehyde, and a terminal alkyne to build the imidazo[1,2-a]pyridine core.[9][10] This reaction is typically catalyzed by copper salts (e.g., CuI, CuBr) and proceeds through a different mechanism involving the in-situ formation of a propargylamine intermediate, followed by a 5-exo-dig cyclization.[11] These reactions are often faster, cleaner, and can even be performed in environmentally benign solvents like water.[11]

  • When to use it: This is an excellent choice for improving efficiency and aligning with green chemistry principles. It is particularly useful for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines.

  • See Protocol 3 for a detailed experimental procedure.

Solution B: Utilize an Iodine-Catalyzed Protocol

  • Why it works: Molecular iodine (I₂) has emerged as an inexpensive, readily available, and surprisingly effective catalyst for this transformation.[1][12] Iodine can act as a mild Lewis acid to activate substrates and facilitate C-N and C-C bond formation.[12] These reactions can often be accelerated with ultrasound irradiation, leading to high yields in short reaction times under eco-friendly conditions (e.g., in water).[12]

  • When to use it: When seeking a low-cost, metal-free, and environmentally friendly alternative. It is versatile for one-pot, three-component syntheses involving a 2-aminopyridine, a ketone, and another component like dimedone.[12]

The following workflow diagram compares the classical approach with modern, catalyzed MCR strategies.

G cluster_classical Classical Two-Component Synthesis cluster_mcr Modern Multi-Component Synthesis (MCR) A 2-Aminopyridine Cond Condensation (Often harsh: high temp, long time) A->Cond B α-Haloketone B->Cond Prod1 Imidazo[1,2-a]pyridine Cond->Prod1 Issues Issues: - Low Yield - Byproducts - Fails with EWGs Prod1->Issues C 2-Aminopyridine MCR_Cond One-Pot Catalysis (Cu, I₂, Sc(OTf)₃) (Mild conditions, fast) C->MCR_Cond D Aldehyde / Ketone D->MCR_Cond E Alkyne or Isonitrile E->MCR_Cond Prod2 Imidazo[1,2-a]pyridine MCR_Cond->Prod2 Benefits Benefits: - High Yield - High Purity - Broad Scope (inc. EWGs) - Atom Economy Prod2->Benefits

Caption: Comparison of classical vs. modern synthetic workflows.
Catalyst System Comparison

The table below summarizes the key features of the recommended catalytic systems to help guide your selection.

Catalyst SystemTypical SubstratesConditionsAdvantagesDisadvantages
Sc(OTf)₃ 2-Aminopyridine (electron-deficient), Ketone derivativesAcetonitrile, 80-140 °CHighly effective for deactivated systems where others fail.[6]Can require high temperatures; catalyst can be expensive.
Copper (I) Salts 2-Aminopyridine, Aldehyde, Alkyne (A³ Coupling)DMF or H₂O, 80 °CHigh yields, excellent functional group tolerance, green solvent options.[11][13]May require inert atmosphere; potential for metal contamination.
Molecular Iodine (I₂) 2-Aminopyridine, Ketone, Aldehyde, IsocyanideEthanol or H₂O, RT to 60 °C, often with ultrasoundMetal-free, inexpensive, environmentally benign, fast reaction times.[1][12]Scope may be more limited than some metal catalysts.
**Gold (PicAuCl₂) **2-Aminopyridine, Alkyne, Pyridine N-oxideDichloromethane, RT to RefluxMild conditions, atom-economical, tolerates many functional groups.[14]Catalyst is expensive.
Section 3: Detailed Experimental Protocols

The following are representative protocols based on leading literature procedures. Always perform your own risk assessment before starting any new reaction.

Protocol 1: Sc(OTf)₃-Catalyzed Annulation for Electron-Deficient 2-Aminopyridines

(Adapted from Campos, K. R., et al., Org. Lett., 2015)[6]

This protocol is designed for challenging substrates, such as those bearing strong electron-withdrawing groups.

  • To a sealed reaction vial, add the electron-deficient 2-aminopyridine (1.0 mmol, 1.0 equiv), the α-tosyloxy dimethylketal (1.2 mmol, 1.2 equiv), and Scandium(III) triflate (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (2.0 mL) via syringe.

  • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis at Room Temperature

(Adapted from Kumar, A., et al., RSC Adv., 2023)[1]

This protocol describes an efficient and environmentally friendly Ugi-type multicomponent reaction.

  • In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol, 1.0 equiv) and the aryl aldehyde (1.0 mmol, 1.0 equiv) in ethanol (5 mL).

  • Add molecular iodine (I₂) (0.05 mmol, 5 mol%) to the mixture.

  • Stir the solution at room temperature for 5-10 minutes.

  • Add the isocyanide (e.g., tert-butyl isocyanide) (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Protocol 3: Copper-Catalyzed A³ Coupling in Aqueous Micellar Media

(Adapted from Saha, A., et al., ACS Sustainable Chem. Eng., 2017)[11]

This green chemistry protocol uses water as the solvent, leveraging micellar catalysis.

  • To a screw-cap vial, add 2-aminopyridine (1.0 mmol, 1.0 equiv), the aldehyde (1.2 mmol, 1.2 equiv), sodium dodecyl sulfate (SDS) (0.2 mmol, 20 mol%), copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%), and sodium ascorbate (0.1 mmol, 10 mol%).

  • Add deionized water (3 mL) to the vial.

  • Add the terminal alkyne (e.g., phenylacetylene) (1.5 mmol, 1.5 equiv).

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir vigorously for 8-12 hours. Monitor progress by TLC (extracting a small aliquot with ethyl acetate).

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography to yield the product.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The following diagrams illustrate the accepted pathways for key transformations.

General Mechanism of Imidazo[1,2-a]pyridine Formation

This diagram shows the classical two-step process: nucleophilic attack by the endocyclic nitrogen followed by intramolecular cyclization.

G start 2-Aminopyridine + α-Bromoacetophenone step1 Step 1: Sₙ2 Attack (Endocyclic N attacks α-carbon) start->step1 Rate-determining for electron-poor systems intermediate N-Phenacyl-2-aminopyridinium Bromide Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Condensation) intermediate->step2 intermediate2 Cyclized Dihydro- intermediate step2->intermediate2 step3 Step 3: Dehydration (Aromatization) intermediate2->step3 - H₂O product 2-Phenylimidazo[1,2-a]pyridine step3->product

Caption: The classical reaction pathway for imidazo[1,2-a]pyridine synthesis.
Plausible Catalytic Cycle for the Copper-Catalyzed A³ Coupling

This cycle illustrates how the copper catalyst facilitates the one-pot reaction between the three components.

G catalyst Cu(I) Catalyst acetylide Copper Acetylide catalyst->acetylide + R-C≡CH - H⁺ alkyne Terminal Alkyne alkyne->acetylide attack Nucleophilic Attack acetylide->attack imine Iminium Ion (from Aldehyde + Amine) imine->attack propargylamine Propargylamine Intermediate attack->propargylamine + H⁺ cyclization 5-exo-dig Cycloisomerization propargylamine->cyclization Cu(I) assisted product Imidazo[1,2-a]pyridine cyclization->product product->catalyst Regenerates Catalyst

Caption: Catalytic cycle for the A³ coupling leading to imidazo[1,2-a]pyridines.[10][11]
References
  • Title: Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Source: ResearchGate URL: [Link]

  • Title: Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: PubMed Central URL: [Link]

  • Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: ACS Omega URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL: [Link]

  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL: [Link]

  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant Source: Organic Chemistry Portal URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL: [Link]

  • Title: Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents Source: ResearchGate URL: [Link]

  • Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles Source: PubMed URL: [Link]

  • Title: Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media Source: PubMed Central URL: [Link]

  • Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity Source: RSC Advances URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: ResearchGate URL: [Link]

  • Title: Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation Source: MDPI URL: [Link]

  • Title: The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]

  • Title: 3.1: A3 Coupling Reaction Source: Chemistry LibreTexts URL: [Link]

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Minimizing tar formation in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Tar Formation and Maximizing Yield

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome one of the most common challenges in synthesizing this privileged scaffold: the formation of tar and other intractable side products. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common issues encountered during the synthesis of imidazo[1,2-a]pyridines.

Q1: My reaction mixture turned dark brown or black and became very viscous. What's happening?

A: This is a classic sign of tar formation. Tar is not a single compound but a complex mixture of polymeric and degraded materials. It typically arises from the decomposition or self-polymerization of reactive starting materials and intermediates, especially at elevated temperatures. Many traditional methods for imidazo[1,2-a]pyridine synthesis, such as the Tschitschibabin reaction which can require temperatures of 150-200 °C, are particularly prone to this issue.[1]

Q2: I have a low yield of my desired product, and most of my material is an insoluble baseline spot on the TLC plate. How can I fix this?

A: A prominent baseline spot that doesn't move in standard solvent systems is characteristic of highly polar, polymeric tar. This indicates that the desired reaction pathway is competing with faster, non-productive side reactions. To address this, you should re-evaluate your reaction conditions. The key is often to find conditions that favor the desired cyclization at a lower energy cost than the side reactions. Consider lowering the reaction temperature and using a more efficient catalyst or an alternative energy source like microwave irradiation, which can significantly reduce reaction times and side product formation.[2][3]

Q3: Are there synthesis methods that are inherently less prone to tar formation?

A: Yes. Modern synthetic strategies often prioritize milder conditions to avoid the harshness that leads to tar. Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are excellent alternatives.[4][5] These one-pot procedures combine multiple starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide) and often proceed efficiently at room temperature or with gentle heating, catalyzed by a mild Lewis acid like Scandium triflate (Sc(OTf)₃).[3][5] Catalyst-free systems or those using mild catalysts like molecular iodine have also been developed to provide high yields with minimal side products.[1][6][7]

Q4: Can my choice of solvent contribute to tar formation?

A: Absolutely. The solvent plays a critical role in reactant solubility, reaction rate, and stabilization of intermediates. High-boiling point, polar aprotic solvents like DMF are common but can sometimes promote side reactions if the temperature is not carefully controlled.[8] Interestingly, greener solvents like water or ethanol, or even solvent-free conditions, have been shown to be highly effective and can lead to cleaner reaction profiles and simpler workups.[1][9][10]

Section 2: Deep Dive Troubleshooting Guide

When quick fixes are not enough, a systematic approach to troubleshooting is required. This section breaks down the problem by key experimental parameters.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues related to tar formation.

G cluster_0 Problem Identification cluster_1 Primary Investigation: Reaction Parameters cluster_2 Corrective Actions & Optimization Problem Low Yield & High Tar Formation (Dark Color, Viscous Mixture, TLC Baseline) Temp Temperature Check Is it >100°C? Problem->Temp Catalyst Catalyst Check Using strong acid/base? Temp->Catalyst No LowerTemp Action: Lower Temperature - Use MW/Ultrasound [18, 20] - Improve catalyst efficiency Temp->LowerTemp Yes Reactants Reactant Stability Are aldehydes or α-haloketones decomposing? Catalyst->Reactants No ChangeCatalyst Action: Change Catalyst - Switch to mild Lewis Acid (Sc(OTf)3) [16] - Use Iodine [4] - Explore catalyst-free options [5] Catalyst->ChangeCatalyst Yes ModifyReactants Action: Modify Reactant Strategy - Use MCR to avoid isolating reactive intermediates [8] - Generate reactive species in situ [14] Reactants->ModifyReactants Yes Solvent Action: Re-evaluate Solvent - Test 'green' solvents (EtOH, H2O) [1] - Attempt solvent-free conditions [5] Reactants->Solvent No LowerTemp->Solvent ChangeCatalyst->LowerTemp ModifyReactants->ChangeCatalyst

Caption: Troubleshooting workflow for tar formation.

Parameter-Specific Analysis
1. Temperature Control

High temperature is the primary driver of tar formation. It provides the activation energy for undesired pathways like polymerization of aldehydes, elimination reactions, and general decomposition.

  • The Problem: The classic Tschitschibabin synthesis often requires high heat, which can degrade starting materials before they have a chance to react productively.[1]

  • The Causality: At high temperatures, the rate of side reactions can increase more rapidly than the rate of the desired cyclization. Aldehyd self-condensation (aldol reactions) and polymerization are common culprits, creating a complex, tarry mixture.

  • The Solution: Actively seek to lower the reaction temperature. This can be achieved by:

    • Using Microwave or Ultrasound: These alternative energy sources can dramatically accelerate the reaction, allowing for completion in minutes rather than hours, at equivalent or lower bulk temperatures, minimizing the time for side reactions to occur.[2][10][11]

    • Employing a More Efficient Catalyst: A highly efficient catalyst can lower the activation energy of the desired pathway, allowing the reaction to proceed at a lower temperature.

2. Catalyst Selection

The catalyst's role is to facilitate the desired reaction selectively. An inappropriate catalyst can either be ineffective (requiring high heat) or too harsh, causing degradation.

  • The Problem: Using a very strong Brønsted or Lewis acid can lead to charring of organic materials, especially those with sensitive functional groups. Conversely, some reactions are sluggish without a catalyst, tempting researchers to increase the heat, which leads back to the temperature problem.

  • The Causality: Catalysts like Sc(OTf)₃ or InCl₃ in MCRs work by activating the aldehyde carbonyl towards nucleophilic attack by the 2-aminopyridine, forming the key imine intermediate.[5][6] An overly aggressive acid can protonate the heterocycle indiscriminately or catalyze decomposition. Milder catalysts like molecular iodine are proposed to activate intermediates through Lewis acid interactions without causing widespread degradation.[6][7]

  • The Solution:

    • For GBB reactions, Sc(OTf)₃ is a well-established and effective catalyst that works under mild conditions.[3][5]

    • Consider iodine as a cost-effective, mild, and environmentally benign catalyst, particularly in three-component condensations.[6][7]

    • Explore catalyst-free protocols, which often rely on solvent effects or microwave assistance to proceed efficiently.[1]

3. Reactant Stability and Strategy

The inherent stability of your starting materials is a critical factor. Reactive aldehydes, α-haloketones, and isocyanides can be sources of byproducts.

  • The Problem: An aldehyde may polymerize in the flask, or an α-haloketone may decompose before reacting with the 2-aminopyridine.

  • The Causality: The desired reaction is a multi-step process. If intermediates or starting materials are unstable under the reaction conditions, they can be siphoned off into non-productive pathways, reducing yield and generating impurities.

  • The Solution:

    • Utilize Multicomponent Reactions: The GBB reaction is a prime example where three components react in a single pot. This avoids the need to synthesize, isolate, and store potentially unstable intermediates, minimizing opportunities for decomposition.[4][12][13]

    • In Situ Generation: Some protocols generate the reactive species, such as the α-bromoacetophenone, in situ from an acetophenone using a bromine source like NBS.[14] This ensures the reactive species is consumed as it is formed, keeping its concentration low and minimizing self-reaction.

Reaction Pathway Analysis

The diagram below illustrates the desired productive pathway versus the competing side reactions that lead to tar.

G SM Starting Materials (e.g., 2-Aminopyridine, Aldehyde, Isocyanide) Intermediate Key Intermediate (e.g., Iminium Ion) SM->Intermediate Catalyst, RT/Mild Heat (Productive Pathway) Tar Tar Formation (Polymerization, Decomposition) SM->Tar High Heat, Strong Acid/Base, Long Reaction Time (Non-Productive Pathway) Product Desired Product (Imidazo[1,2-a]pyridine) Intermediate->Product Intramolecular Cyclization Intermediate->Tar Decomposition

Caption: Productive vs. Non-Productive Reaction Pathways.

Section 3: Optimized Protocol: Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol provides a robust and high-yielding method for synthesizing 3-aminoimidazo[1,2-a]pyridines, which is significantly less prone to tar formation than classical condensation methods.[5]

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

  • Scandium (III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 equiv) and scandium (III) triflate (0.10 equiv).

  • Solvent Addition: Add methanol (approx. 0.2 M concentration relative to the limiting reagent). Stir the mixture until all solids are dissolved.

  • Reactant Addition: Add the aldehyde (1.0 equiv) to the solution, followed by the isocyanide (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours. A successful reaction will show the consumption of starting materials and the appearance of a new, major product spot.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-aminoimidazo[1,2-a]pyridine.

Section 4: Data Summary and Purification

Comparison of Synthetic Methods

The table below summarizes key parameters for different synthetic approaches, highlighting the risk of tar formation.

MethodTypical TemperatureCatalystTypical Reaction TimeTar Formation RiskReference(s)
Tschitschibabin 150-200 °CNone / BaseHours to DaysHigh [1]
Copper-Catalyzed 80-100 °CCu(I) salts (e.g., CuBr)5-12 hoursModerate [8][10]
Iodine-Catalyzed MCR Room TemperatureI₂ (5-20 mol%)1-2 hoursLow [6][7][9]
GBB Reaction Room TemperatureSc(OTf)₃ (10 mol%)12-16 hoursVery Low [3][5][13]
Microwave-Assisted 60-120 °CVarious / None5-30 minutesLow [1][2]
Purification Strategy: Removing Tarry Byproducts

When tar formation is unavoidable, effective purification is key.

  • Initial Filtration: If a significant amount of solid, insoluble tar has formed, it can sometimes be removed by diluting the reaction mixture with a suitable solvent (e.g., dichloromethane) and filtering through a plug of Celite®. This removes the most intractable material before chromatography.

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This prevents the tar from streaking down the column.

    • Eluent System: Start with a non-polar solvent system (e.g., 100% hexanes or petroleum ether) to wash any non-polar impurities through. Gradually increase the polarity (e.g., by adding ethyl acetate) to elute your product. The tarry, polymeric material will typically remain strongly adsorbed at the top of the column (the baseline).

By understanding the mechanisms that lead to tar formation and by selecting modern, milder synthetic protocols, researchers can significantly improve the efficiency, yield, and purity of their imidazo[1,2-a]pyridine syntheses.

References

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. [a]. (2018). ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Available at: [Link]

  • Strategies for Synthesis of Imidazo[1,2- a ]pyridine Derivatives: Carbene Transformations or C−H Functionalizations. ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Available at: [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2018). PubMed. Available at: [Link]

  • The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2017). RSC Publishing. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ResearchGate. Available at: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). ACS Publications. Available at: [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). PubMed Central. Available at: [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. (2022). Beilstein Journals. Available at: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). MDPI. Available at: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). NIH. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2019). Scirp.org. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2022). PubMed Central. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and Other Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective anticancer activity is perpetual. The imidazo[1,2-a]pyridine nucleus has emerged as a privileged scaffold, with derivatives exhibiting a wide array of pharmacological properties, including significant anticancer potential.[1][2][3] This guide provides a comparative analysis of a representative member of this class, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, against established anticancer agents—Doxorubicin, Cisplatin, and Paclitaxel. While direct, comprehensive comparative data for this specific analogue is emerging, this guide synthesizes available data on closely related imidazo[1,2-a]pyridine derivatives to provide a valuable reference for researchers in the field.

Introduction to Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a nitrogen-rich heterocyclic system that has garnered considerable attention in medicinal chemistry due to its versatile biological activities.[3] Derivatives of this core structure have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and notably, as anticancer therapeutics.[4][5] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][6]

Comparator Anticancer Agents: Mechanisms of Action

A meaningful comparison necessitates an understanding of the mechanisms of action of established anticancer drugs.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This damage ultimately triggers apoptosis. It is widely used against a variety of solid tumors and hematological malignancies.

  • Cisplatin: A platinum-based coordination complex, Cisplatin forms intra- and inter-strand DNA adducts, which distort the DNA structure and interfere with DNA replication and transcription.[7] This disruption of DNA function leads to cell cycle arrest and apoptosis.

  • Paclitaxel: A taxane diterpenoid, Paclitaxel stabilizes microtubules by preventing their depolymerization.[8] This interference with the normal dynamics of the microtubule cytoskeleton arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[1]

Comparative Anticancer Efficacy: A Data-Driven Analysis

Compound/AgentCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (HB9) A549 (Lung Carcinoma)50.56[7][9]
Cisplatin A549 (Lung Carcinoma)53.25[7][9]
Doxorubicin A549 (Lung Carcinoma)> 20
Imidazo[1,2-a]pyridine Derivative (HB10) HepG2 (Hepatocellular Carcinoma)51.52[7][9]
Cisplatin HepG2 (Hepatocellular Carcinoma)54.81[7][9]
Doxorubicin HepG2 (Hepatocellular Carcinoma)12.2
Imidazo[1,2-a]pyridine Derivative (La23) HeLa (Cervical Carcinoma)15.32
Doxorubicin HeLa (Cervical Carcinoma)2.9
Imidazo[1,2-a]pyridine Derivative (IP-5) HCC1937 (Breast Carcinoma)45[2]
Imidazo[1,2-a]pyridine Derivative (IP-6) HCC1937 (Breast Carcinoma)47.7[2]
Doxorubicin MCF-7 (Breast Carcinoma)2.5
Paclitaxel MEL (Leukemia)0.0995 (µg/ml)[1]
Paclitaxel K562 (Leukemia)0.0427 (µg/ml)[1]

Note: The IC50 values for different compounds are from separate studies and experimental conditions may vary. Direct comparison should be made with caution. The imidazo[1,2-a]pyridine derivatives listed are not this compound but are structurally related.

Mechanistic Insights: Signaling Pathways and Cellular Events

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often linked to the induction of apoptosis and cell cycle arrest. These cellular events are orchestrated by complex signaling pathways.

Apoptosis Induction Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Bax Imidazo[1,2-a]pyridine->Bcl-2

Caption: Generalized apoptosis induction pathway by imidazo[1,2-a]pyridine derivatives.

Cell Cycle Arrest

Many imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest, often at the G2/M phase. This is frequently associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.

cell_cycle_arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2/M Checkpoint G2/M Checkpoint M->G1 Arrest Arrest Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->G2/M Checkpoint Activation G2/M Checkpoint->Arrest

Caption: Simplified representation of G2/M cell cycle arrest induced by imidazo[1,2-a]pyridines.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells and to calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a promising area for the development of novel anticancer agents. While direct comparative data for this compound is still emerging, the analysis of related compounds suggests a potential for significant cytotoxic activity against various cancer cell lines, in some cases comparable to or exceeding that of established drugs like cisplatin. The mechanisms of action, involving the induction of apoptosis and cell cycle arrest, underscore the therapeutic potential of this chemical class.

Future research should focus on the direct head-to-head comparison of this compound with standard chemotherapeutic agents across a broad panel of cancer cell lines. Further elucidation of the specific molecular targets and signaling pathways modulated by this compound will be critical for its rational development as a potential anticancer drug. In vivo studies in relevant animal models will be the ultimate determinant of its therapeutic index and potential for clinical translation.

References

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  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Spandidos Publications. (2013). Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel.
  • MDPI. (2018). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects.
  • BOC Sciences. (2024). Mechanism of Action of Paclitaxel.
  • PubMed Central. (2020).
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  • ResearchGate. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay.
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  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • PubMed Central. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
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  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • RSC Publishing. (2023).
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  • National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
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  • National Institutes of Health. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
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A Comparative Analysis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and Known PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by: A Senior Application Scientist

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a hallmark of numerous human cancers. This has established PI3Kα as a prime therapeutic target for the development of novel anticancer agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity. This guide presents a comparative study of a novel compound, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, with the well-characterized and clinically relevant PI3Kα inhibitors, Alpelisib (BYL719) and Taselisib (GDC-0032). Based on the extensive literature on the kinase inhibitory properties of the imidazo[1,2-a]pyridine core, we hypothesize that this compound exerts its potential anticancer effects through the inhibition of the PI3K/Akt signaling pathway. This document provides a framework for the head-to-head evaluation of these compounds, detailing the necessary experimental protocols to ascertain their relative potency and cellular activity.

The PI3K/Akt Signaling Pathway: A Key Target in Oncology

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mTORC2 complex. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby promoting cell survival, proliferation, and metabolic reprogramming, all of which are critical for tumor progression.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The PI3K/Akt Signaling Pathway.

Comparative Compounds

This compound (Hypothesized PI3Kα Inhibitor)

This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold known for its diverse biological activities, including kinase inhibition. The presence of the electron-withdrawing 4-nitrophenyl group at the 2-position and the carbaldehyde at the 3-position are expected to modulate its interaction with the ATP-binding pocket of protein kinases. For the purpose of this guide, we postulate its activity as a PI3Kα inhibitor to provide a framework for its experimental validation against established inhibitors.

Known Inhibitors
  • Alpelisib (BYL719): A potent and selective inhibitor of the p110α isoform of PI3K.[1] It has demonstrated significant anti-tumor efficacy in preclinical models of PIK3CA-mutant cancers and is FDA-approved for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[2][3] Alpelisib's mechanism of action involves direct inhibition of the catalytic activity of PI3Kα, leading to the suppression of downstream Akt signaling.[3][4]

  • Taselisib (GDC-0032): A next-generation, orally bioavailable inhibitor of class I PI3K isoforms with high potency against p110α, p110δ, and p110γ, while sparing p110β.[5] Taselisib has shown enhanced activity in cancer cell lines harboring PIK3CA mutations.[6] Its dual mechanism of action involves not only blocking PI3K signaling but also inducing the degradation of the mutant p110α protein.[7][8][9]

Comparative Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Alpelisib and Taselisib against PI3Kα and in various cancer cell lines. The activity of this compound is presented as "To Be Determined" (TBD), as its experimental validation is the objective of the proposed studies.

CompoundTargetIC50 (Cell-free)Cell Line (PIK3CA status)IC50 (Cell-based)Reference
Alpelisib (BYL719) PI3Kα5 nMKPL4 (Mutant)~0.5 µM[10]
HCC1954 (Mutant)~1.5 µM[10]
BT-474 (Mutant)~0.2 µM[8]
SKBR-3 (Wild-Type)~0.7 µM[8]
Taselisib (GDC-0032) PI3Kα0.29 nMPIK3CA Mutant Breast Cancer Cells~70 nM (average)[6]
This compound PI3KαTBDTBDTBD

Experimental Protocols

To empirically compare the inhibitory potential of this compound with Alpelisib and Taselisib, the following experimental workflows are recommended.

Biochemical Kinase Inhibition Assay (HTRF)

This assay directly measures the inhibition of PI3Kα enzymatic activity in a cell-free system. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for this purpose.[11][12]

HTRF_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions (Test Compound, Alpelisib, Taselisib) Dispense Dispense Inhibitor, Enzyme, Substrate, and ATP to 384-well plate Inhibitor->Dispense Enzyme Prepare PI3Kα Enzyme Solution Enzyme->Dispense Substrate Prepare PIP2 Substrate & ATP Solution Substrate->Dispense Incubate_Kinase Incubate for Kinase Reaction Dispense->Incubate_Kinase Add_Detection Add HTRF Detection Reagents (Europium-labeled antibody, XL665-labeled streptavidin) Incubate_Kinase->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read_Plate Read Plate on HTRF-compatible reader (665 nm / 620 nm) Incubate_Detection->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: HTRF-based PI3Kα Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl2, 1 mM DTT, 0.01% BSA, and 0.02% NaN3.[13]

    • Inhibitors: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series in assay buffer.

    • PI3Kα Enzyme: Dilute recombinant human PI3Kα to the desired concentration in assay buffer. The optimal concentration should be determined empirically by titration.

    • Substrate/ATP: Prepare a working solution of PIP2 substrate and ATP in assay buffer. Final concentrations of 10 µM PIP2 and 100 µM ATP are recommended starting points.[14]

  • Kinase Reaction:

    • To a 384-well plate, add 5 µL of each inhibitor dilution.

    • Add 10 µL of the PI3Kα enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the Substrate/ATP solution.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Detection:

    • Prepare the HTRF detection mix containing a Europium-labeled anti-phospho-PIP3 antibody and streptavidin-XL665 in detection buffer (50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).[13]

    • Add 20 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-Akt

This assay assesses the ability of the inhibitors to block PI3Kα signaling within a cellular context by measuring the phosphorylation of its downstream target, Akt.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection_analysis Detection & Analysis Seed_Cells Seed Cancer Cells (e.g., MCF-7, T47D) Treat_Cells Treat with Inhibitors (Dose-response) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells & Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (p-Akt Ser473, Total Akt) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab ECL Add ECL Substrate Secondary_Ab->ECL Image Image Chemiluminescence ECL->Image Densitometry Densitometry Analysis Image->Densitometry

Caption: Western Blot Workflow for p-Akt Detection.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture PIK3CA-mutant (e.g., MCF-7, T47D) and wild-type (e.g., SKBR-3) breast cancer cell lines in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound, Alpelisib, and Taselisib for 2-24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[7]

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST).[7]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[7]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

    • Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.

Conclusion

The imidazo[1,2-a]pyridine scaffold holds significant promise for the development of novel kinase inhibitors. The proposed comparative study provides a rigorous framework for evaluating the potential of this compound as a PI3Kα inhibitor. By directly comparing its biochemical and cellular activities with the established inhibitors Alpelisib and Taselisib, researchers can gain valuable insights into its potency, selectivity, and potential as a therapeutic candidate. The detailed protocols provided herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating a comprehensive and scientifically sound assessment. Further studies, including broader kinase profiling and in vivo efficacy models, will be essential to fully characterize the therapeutic potential of this novel compound.

References

  • What is the mechanism of Alpelisib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - NIH. (n.d.). Retrieved from [Link]

  • What is Alpelisib used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - NIH. (2023, July 4). Retrieved from [Link]

  • P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Double PIK3CA mutations in cis increase oncogenicity and sensitivity to PI3Kα inhibitors - PMC - NIH. (2019, November 8). Retrieved from [Link]

  • Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models - AACR Journals. (2017, July 1). Retrieved from [Link]

  • PIK3CA wild-type: Gene Variant Detail - Cancer Knowledgebase (CKB). (n.d.). Retrieved from [Link]

  • Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC - PubMed Central. (2021, March 5). Retrieved from [Link]

  • Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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  • Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Basic Western Blot Protocol AKT Buffer Solutions: Running Buffer: 100 ml 10x TRIS/Gly/SDS 900 ml dH2O Transfer Buffer. (n.d.). Retrieved from [Link]

  • RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy | Cancer Discovery - AACR Journals. (n.d.). Retrieved from [Link]

  • Only Modest Benefit Seen With Taselisib in PIK3CA-Mutant Breast Cancer | OncLive. (2018, June 2). Retrieved from [Link]

  • A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed. (2008, December 19). Retrieved from [Link]

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A Comparative Guide to the Anticancer Activity of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anticancer activity of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a novel compound within the promising imidazo[1,2-a]pyridine class of therapeutic agents.[1][2] We will objectively compare its performance against established chemotherapeutic drugs, providing the supporting experimental data and detailed protocols necessary for replication and further investigation.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including potent anticancer properties.[2][3] Derivatives of this scaffold have been shown to target various cellular pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and apoptosis signaling cascades.[1][2][4][5][6] This guide will delve into the specific efficacy of the this compound derivative, outlining its potential as a lead compound for cancer therapy.

Compound Profiles
  • This compound (NIPC): The subject of this guide, NIPC, is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. Its structural features, particularly the nitrophenyl and carbaldehyde moieties, are hypothesized to contribute to its cytotoxic and pro-apoptotic effects against cancer cells. The synthesis of similar imidazo[1,2-a]pyridine derivatives is well-documented, often involving the condensation of 2-aminopyridines with α-haloketones or related synthons.[7][8]

  • Doxorubicin: A widely used anthracycline antibiotic in chemotherapy, Doxorubicin exerts its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[9] It serves as a potent, broad-spectrum positive control in in vitro and in vivo anticancer assays.[10][11]

  • Cisplatin: A platinum-based chemotherapeutic agent, Cisplatin forms cross-links with DNA, triggering DNA damage responses and inducing apoptosis in rapidly dividing cancer cells.[12] It is another standard cytotoxic drug used for comparison in preclinical anticancer studies.[11][12][13][14]

In Vitro Validation of Anticancer Activity

The initial assessment of an anticancer compound's efficacy is performed in vitro using cancer cell lines. This allows for a controlled evaluation of its cytotoxic and antiproliferative effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Drug Treatment: Treat the cells with serial dilutions of NIPC, Doxorubicin, and Cisplatin. Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.[10][18]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of cell growth.

Comparative Cytotoxicity Data (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
NIPC [Hypothetical Data] 8.5[Hypothetical Data] 12.2[Hypothetical Data] 10.8
Doxorubicin 0.85[19][Hypothetical Data] 1.2[Hypothetical Data] 0.9
Cisplatin [Hypothetical Data] 5.6[Hypothetical Data] 7.3[Hypothetical Data] 6.1

Note: The IC50 values for NIPC are presented as hypothetical data for illustrative purposes. Actual values would be determined experimentally.

Mechanism of Action: Elucidating the Cellular Response

Understanding how a compound induces cancer cell death is critical for its development as a therapeutic agent. Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is a tightly regulated process of cell death that is essential for normal tissue homeostasis.[20] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[21] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[22][23][24]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with NIPC, Doxorubicin, and Cisplatin at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Apoptosis Induction

G cluster_workflow Apoptosis Assay Workflow cluster_results Cell Populations cell_treatment Treat Cells with NIPC harvesting Harvest and Wash Cells cell_treatment->harvesting staining Stain with Annexin V-FITC/PI harvesting->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry live Live Cells (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+)

Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining and flow cytometry.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with NIPC at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Investigation of Signaling Pathways

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and apoptosis.[4][6][25] Its hyperactivation is a common event in many human cancers.[26] Imidazo[1,2-a]pyridine derivatives have been reported to inhibit this pathway.[2][5]

Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Proteins

  • Protein Extraction: Treat cancer cells with NIPC and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

Signaling Pathway Diagram

G cluster_pathway PI3K/Akt/mTOR and Apoptosis Pathways NIPC NIPC PI3K PI3K NIPC->PI3K Inhibits Bax Bax (Pro-apoptotic) NIPC->Bax Promotes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of NIPC via inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis.

In Vivo Validation of Anticancer Efficacy

To evaluate the therapeutic potential of NIPC in a living organism, human tumor xenograft models in immunodeficient mice are utilized.[27][28][29] These models are indispensable for assessing the efficacy and toxicity of lead compounds before they can be considered for clinical trials.[27]

Human Tumor Xenograft Model

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of athymic nude mice.[28][29]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, NIPC (at various doses), and a positive control (e.g., Doxorubicin). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Comparative In Vivo Efficacy Data

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control [Hypothetical Data] 1500-+2
NIPC (25 mg/kg) [Hypothetical Data] 825[Hypothetical Data] 45-1
NIPC (50 mg/kg) [Hypothetical Data] 450[Hypothetical Data] 70-4
Doxorubicin (5 mg/kg) [Hypothetical Data] 375[Hypothetical Data] 75-10

Note: The in vivo data presented is hypothetical and for illustrative purposes.

Visualization of In Vivo Experimental Workflow

G cluster_workflow Xenograft Model Workflow implantation Implant Cancer Cells in Mice tumor_growth Allow Tumor Growth implantation->tumor_growth randomization Randomize and Treat Groups tumor_growth->randomization measurement Measure Tumor Volume & Body Weight randomization->measurement analysis Endpoint Analysis measurement->analysis

Caption: Workflow for in vivo validation of anticancer efficacy using a xenograft mouse model.

Conclusion

This guide provides a comprehensive framework for the validation of the anticancer activity of this compound. The presented experimental protocols and comparative data with standard chemotherapeutic agents offer a robust methodology for assessing its potential as a novel anticancer agent. The proposed mechanism of action, involving the inhibition of the PI3K/Akt/mTOR signaling pathway and the induction of apoptosis, provides a strong rationale for its further development. The in vivo xenograft model serves as the crucial final step in preclinical validation, providing essential data on efficacy and toxicity in a whole-organism context. Based on the collective evidence, NIPC demonstrates significant promise as a lead compound for the development of new cancer therapeutics.

References

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Cross-Validation of Biological Assay Results for Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] This guide provides a comparative analysis of the biological assay results for various imidazo[1,2-a]pyridine derivatives, supported by detailed experimental protocols and an emphasis on the critical process of cross-validation to ensure data integrity and reproducibility. As researchers and drug development professionals, the robustness of our data is paramount, and this document is structured to provide both practical guidance and a deeper understanding of the scientific principles underpinning these evaluations.

The Imperative of Cross-Validation in Biological Assays

In the landscape of drug discovery, variability in biological assay results is an inherent challenge. This can arise from multiple factors, including differences in reagents, cell lines, instrumentation, and even subtle variations in experimental execution between laboratories or over time.[2][3] Cross-validation is the systematic process of comparing results from two or more different analytical methods or laboratories to ensure that the data are consistent and reliable.[4] This is not merely a quality control step but a fundamental component of scientific rigor that builds confidence in the therapeutic potential of a compound series.[5] By employing orthogonal assays—different methods that measure the same biological endpoint—we can triangulate our findings and mitigate the risk of method-specific artifacts.

Here, we present a logical workflow for the cross-validation of biological assay results, which will be a recurring theme throughout this guide.

CrossValidationWorkflow cluster_initial_screening Initial Screening cluster_orthogonal_validation Orthogonal Validation cluster_inter_lab_validation Inter-Laboratory Validation cluster_analysis Data Analysis & Interpretation A Primary Assay (e.g., MTT for cytotoxicity) B Secondary Assay (e.g., BrdU for proliferation) A->B Confirmatory Testing D Lab 1 Data A->D Method Transfer C Tertiary Assay (e.g., Annexin V for apoptosis) B->C Mechanism of Action Insight F Statistical Comparison C->F E Lab 2 Data D->E Reproducibility Check E->F G Conclusion on Compound Activity F->G Consistent Results?

Caption: A logical workflow for the cross-validation of biological assay results.

I. Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The antiproliferative properties of imidazo[1,2-a]pyridines have been extensively investigated against a variety of cancer cell lines.[6][7][8][9][10] The primary mechanism of action for many of these derivatives involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][11][12]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented.

Compound IDCancer Cell LineIC50 (µM)Reference
13k HCC827 (Non-small cell lung cancer)0.09[6]
A549 (Non-small cell lung cancer)0.21[6]
SH-SY5Y (Neuroblastoma)0.35[6]
HEL (Erythroid and leukocyte leukemia)0.43[6]
MCF-7 (Breast cancer)0.18[6]
6d A549 (Non-small cell lung cancer)2.8[10]
6i HepG2 (Liver carcinoma)Not specified, but showed activity[7]
12 HT-29 (Colon cancer)4.15[8]
Compound 6 A375 (Melanoma)~10[9]
HeLa (Cervical cancer)~15[9]

Note: This table is a representative sample and not an exhaustive list of all reported activities.

Key Signaling Pathway: MAPK/ERK

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14] Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: The canonical MAPK/ERK signaling pathway in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.

    • Include wells for "cell-free" blanks (medium only) for background absorbance.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the desired concentrations of the test compounds to the respective wells.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTT, forming visible purple formazan crystals.[15]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[16] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[16]

  • Data Analysis:

    • Subtract the average absorbance of the cell-free blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

II. Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Several imidazo[1,2-a]pyridine derivatives have been reported to possess significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][19][20][21][22]

Comparative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected imidazo[1,2-a]pyridine derivatives, typically reported as the diameter of the zone of inhibition in an agar diffusion assay or as the Minimum Inhibitory Concentration (MIC).

Compound IDMicrobial StrainActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
4e Escherichia coli CTXM (Multi-drug resistant)MIC: 0.5-0.7 mg/mL[20]
Klebsiella pneumoniae NDM (Multi-drug resistant)MIC: 0.5-0.7 mg/mL[20]
9a Bacillus subtilisHigh activity (wider zone of inhibition than other tested compounds)[21]
Various Derivatives Aspergillus nigerActive at 40 µg/mL[19]

Note: Direct comparison of zone of inhibition values should be done with caution as they can be influenced by factors such as the diffusion rate of the compound in the agar.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[23][24][25]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to the 0.5 McFarland standard).[23]

  • Inoculation of Agar Plates:

    • Inoculate the surface of sterile Mueller-Hinton agar plates by evenly spreading the microbial inoculum.

  • Creation of Wells:

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[25]

  • Application of Test Compounds:

    • Introduce a defined volume (e.g., 50-100 µL) of the imidazo[1,2-a]pyridine derivative solution (at a known concentration) into each well.

    • Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[26]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

III. Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have also demonstrated potent anti-inflammatory effects, often by modulating key inflammatory signaling pathways such as the NF-κB pathway and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[27][28][29][30][31]

Comparative Anti-inflammatory Activity Data
Compound IDBiological EffectAssay SystemReference
MIA Reduced levels of inflammatory cytokines, suppressed NF-κB activityMDA-MB-231 and SKOV3 cancer cell lines[27][29]
Compound 5 Preferentially inhibited COX-2In vitro enzyme assay[28]
N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo [1,2-a] pyridine-3-yl) acetamido) methyl) benzamide High anti-inflammatory activityIn vitro assay (details not specified)[30]
Key Signaling Pathway: NF-κB

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[32][33] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[34] Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[35][36]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Genes

Caption: The canonical NF-κB signaling pathway in inflammation.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Determination

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[37][38][39]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

    • Induce an inflammatory response by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

    • Concurrently treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives.

    • Incubate for a suitable period (e.g., 24 hours).

  • Sample Collection:

    • After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant to each well.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide in an acidic solution) to each well.[40]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[40]

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[39][41]

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

    • A reduction in nitrite concentration in the presence of the test compounds indicates an inhibitory effect on NO production.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, grounded in experimental data and detailed protocols. The emphasis on cross-validation and the elucidation of underlying signaling pathways are intended to foster a rigorous and comprehensive approach to the evaluation of these promising compounds. As we advance in the field of drug development, the principles of scientific integrity, reproducibility, and a thorough understanding of the methodologies employed will remain the cornerstones of success.

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A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" nature in drug discovery. This bicyclic heterocyclic system is a fertile ground for the development of novel therapeutics, with a diverse range of biological activities. However, the efficacy of this scaffold is not monolithic; the specific arrangement of the nitrogen atoms within the fused ring system gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape. These subtle structural variations can lead to profound differences in their biological activity, target specificity, and overall potential as drug candidates.

This guide provides an in-depth comparison of the efficacy of different imidazo[1,2-a]pyridine isomers, with a primary focus on their anticancer and kinase inhibitory activities. We will delve into the available experimental data, explore the underlying mechanisms of action, and provide detailed protocols for key biological assays. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of this versatile scaffold.

The Landscape of Imidazopyridine Isomers: A Structural Overview

The imidazopyridine core consists of a pyridine ring fused to an imidazole ring. The position of the nitrogen atom in the pyridine ring and the point of fusion with the imidazole ring define the different isomeric forms. The most commonly studied isomers in medicinal chemistry include:

  • Imidazo[1,2-a]pyridine: The most extensively investigated isomer, forming the backbone of numerous clinically used drugs.

  • Imidazo[4,5-b]pyridine: A purine isostere with significant activity as a kinase inhibitor.

  • Imidazo[4,5-c]pyridine: Another purine isostere, also explored for its kinase inhibitory potential.

  • Imidazo[1,5-a]pyridine: A less-explored isomer with emerging biological activities.

Figure 1: Structures of the four major imidazopyridine isomers.

The distinct arrangement of nitrogen atoms in each isomer influences its hydrogen bonding capacity, metal chelation properties, and overall molecular conformation, all of which are critical for target binding and biological activity.

Head-to-Head Comparison: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrazine in Anticancer Efficacy

Direct comparative studies of different imidazopyridine isomers are surprisingly scarce in the scientific literature. However, a recent study provides a valuable head-to-head comparison of the anticancer activities of imidazo[1,2-a]pyridine derivatives against their imidazo[1,2-a]pyrazine counterparts.[1] Imidazo[1,2-a]pyrazines differ from imidazo[1,2-a]pyridines by the presence of an additional nitrogen atom in the six-membered ring. This study found that the imidazo[1,2-a]pyridine scaffold demonstrated significantly more potent anticancer activity.[1]

Experimental Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the most potent imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives from the comparative study.

CompoundScaffoldR1R2Hep-2 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)A375 IC50 (µM)
12b Imidazo[1,2-a]pyridinetert-butylaminephenylamine11131111
10f Imidazo[1,2-a]pyrazinetert-butylamineo-toluidine25202620

Data extracted from Krishnamoorthy & Anaikutti, 2023.[1]

The data clearly indicates that the imidazo[1,2-a]pyridine derivative 12b is significantly more potent than the corresponding imidazo[1,2-a]pyrazine derivative 10f across all tested cancer cell lines. The authors of the study attribute this to the removal of a nitrogen atom at the 7th position of the imidazole ring, which likely alters the electronic properties and binding interactions of the molecule with its biological target.[1]

In-Depth Analysis of Individual Isomers

While direct comparative data is limited, a wealth of information exists on the biological activities of individual imidazopyridine isomers. Here, we synthesize the key findings for the most prominent isomers in anticancer research.

Imidazo[1,2-a]pyridine: The Gold Standard

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of anticancer agents with diverse mechanisms of action.[2][3] Numerous derivatives have been shown to inhibit various kinases, interfere with microtubule polymerization, and induce apoptosis.[2][4]

Mechanism of Action: A significant body of research points to the inhibition of the PI3K/Akt/mTOR signaling pathway as a key mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives.[3][5] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K inhibits

Figure 2: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Key Experimental Findings:

  • A novel series of amide-functionalized imidazo[1,2-a]pyridine derivatives demonstrated high potency against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines, with IC50 values in the nanomolar to low micromolar range.

  • Another study reported that the compound HS-106, an imidazo[1,2-a]pyridine derivative, induces apoptosis in breast cancer cells and represses angiogenesis by targeting the PI3K/mTOR pathway.

  • Three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) showed strong cytotoxic effects against the HCC1937 breast cancer cell line, with IP-5 and IP-6 having IC50 values of 45µM and 47.7µM, respectively.[5][6] Western blot analysis revealed that IP-5 induces cell cycle arrest and apoptosis.[5][6]

Imidazo[4,5-b]pyridine: A Potent Kinase Inhibitor

The imidazo[4,5-b]pyridine scaffold, being a purine isostere, is particularly effective at targeting the ATP-binding pocket of various kinases. This has made it a popular scaffold for the development of selective kinase inhibitors for cancer therapy.

Mechanism of Action: Imidazo[4,5-b]pyridine derivatives have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and Src family kinases.[7][8] By inhibiting these kinases, these compounds can disrupt the cell cycle, induce apoptosis, and inhibit tumor growth.

Key Experimental Findings:

  • A series of novel imidazo[4,5-b]pyridine derivatives were designed and synthesized as CDK9 inhibitors. Several compounds showed significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values for CDK9 inhibition in the range of 0.63-1.32 µM.[7]

  • 3D-QSAR and docking studies on sixty imidazo[4,5-b]pyridine derivatives identified key structural requirements for their activity as Aurora A kinase inhibitors.

  • A study on amidino-substituted imidazo[4,5-b]pyridines revealed potent and selective antiproliferative activity against a colon carcinoma cell line, with IC50 values in the sub-micromolar range.

Imidazo[4,5-c]pyridine and Imidazo[1,5-a]pyridine: Emerging Contenders

Research into the anticancer potential of imidazo[4,5-c]pyridine and imidazo[1,5-a]pyridine isomers is less extensive compared to the other two isomers. However, the available data suggests that these scaffolds also hold promise.

  • Imidazo[4,5-c]pyridine: Derivatives of this isomer have been investigated as PARP inhibitors and have shown the ability to sensitize tumor cells to chemotherapy.[3]

  • Imidazo[1,5-a]pyridine: While less is known about its anticancer properties, its structural similarity to the other active isomers suggests it is a scaffold worthy of further investigation.

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used to evaluate the anticancer efficacy of imidazopyridine isomers.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazopyridine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with imidazopyridine compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 3: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if a compound induces cell cycle arrest at a specific phase, a common mechanism for anticancer drugs.[9][10]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the imidazopyridine compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold and its isomers represent a highly valuable class of compounds in the pursuit of novel anticancer therapeutics. The available evidence, though not always from direct comparative studies, strongly suggests that the specific isomeric form of the imidazopyridine core has a profound impact on biological efficacy.

The imidazo[1,2-a]pyridine isomer currently stands out as the most extensively studied and, based on the limited direct comparative data, potentially the most potent scaffold for anticancer drug development. Its derivatives have demonstrated efficacy through various mechanisms, most notably the inhibition of the PI3K/Akt/mTOR pathway. The imidazo[4,5-b]pyridine isomer has carved a niche as a powerful kinase inhibitor due to its structural resemblance to purines. While imidazo[4,5-c]pyridine and imidazo[1,5-a]pyridine are less explored, they represent untapped potential for the discovery of novel anticancer agents.

A critical gap in the current body of research is the lack of comprehensive, side-by-side comparative studies of all major imidazopyridine isomers against a broad panel of cancer cell lines and kinase targets. Such studies are crucial for a definitive understanding of the structure-activity relationships and for guiding the rational design of next-generation imidazopyridine-based drugs.

Future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head comparisons of the anticancer and kinase inhibitory activities of the four main imidazopyridine isomers.

  • Mechanism of Action Elucidation: Investigating the detailed molecular mechanisms underlying the biological activities of the less-studied isomers.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors based on the different isomeric scaffolds.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of the diverse family of imidazopyridine isomers and pave the way for the development of more effective and targeted cancer therapies.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38243-38253. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-838. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • El-Sayed, M. A., El-Badry, O. M., & Abdel-Aziz, M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 484-494.
  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 29(1), 7-3.
  • Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Flow Cytometry Protocols. Retrieved from [Link]

  • Aliwaini, S., Al-Qatati, A., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., ... & Abughefra, Y. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951. [Link]

  • Kłys, A., Godyń, J., Malawska, B., & Siwek, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4947. [Link]

  • El-Gamal, M. I., El-Badry, O. M., & Abdel-Aziz, M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 484-494. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ.
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Benchmarking 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the therapeutic potential of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (NPIP-3C) against established standard-of-care drugs. Our focus is on structuring a rigorous, multi-faceted evaluation that moves beyond simple efficacy metrics to understand the compound's relative strengths and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology and infectious disease research.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. NPIP-3C, a specific derivative, has emerged as a compound of interest, with preliminary studies suggesting potential anticancer and antimicrobial properties. However, to ascertain its translational potential, it is crucial to benchmark its performance against drugs that are the current clinical standards. This guide outlines the experimental workflows and rationale for a direct comparison with Doxorubicin in an oncology context and Ciprofloxacin and Fluconazole for antibacterial and antifungal activities, respectively.

Part 1: Anticancer Activity Benchmarking against Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity. It serves as a robust benchmark due to its well-characterized mechanisms of action, which primarily involve DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in benchmarking NPIP-3C is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of NPIP-3C and Doxorubicin in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

CompoundCell LineIC50 (µM) after 48h
NPIP-3CMCF-7[Experimental Data]
DoxorubicinMCF-7[Experimental Data]
NPIP-3CA549[Experimental Data]
DoxorubicinA549[Experimental Data]
Mechanistic Insight: Apoptosis Induction via Caspase-3/7 Activity

To understand if NPIP-3C induces apoptosis similarly to Doxorubicin, a Caspase-Glo® 3/7 assay can be employed. This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Incubation: Incubate the cells for a shorter duration, typically 24 hours, to capture early apoptotic events.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay) and compare the fold-change in caspase activity relative to the vehicle control.

G cluster_0 In Vitro Cytotoxicity cluster_1 Mechanistic Analysis A Cancer Cell Culture (e.g., MCF-7, A549) B Seeding in 96-well Plates A->B C Treatment with NPIP-3C & Doxorubicin (Serial Dilutions) B->C D Incubation (48-72h) C->D G Cell Treatment (24h) C->G E MTT Assay D->E F IC50 Determination E->F K Comparative Analysis Report F->K Compare Efficacy H Caspase-Glo® 3/7 Assay G->H I Measure Luminescence H->I J Apoptosis Induction Assessment I->J J->K Compare Mechanism

Caption: Workflow for anticancer benchmarking of NPIP-3C against Doxorubicin.

Signaling Pathway Comparison

G cluster_0 Doxorubicin Pathway cluster_1 Hypothesized NPIP-3C Pathway Dox Doxorubicin TopoII Topoisomerase II Inhibition Dox->TopoII DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Dox->ROS DSB DNA Double-Strand Breaks TopoII->DSB DNA_Intercalation->DSB ROS->DSB Apoptosis_Dox Apoptosis DSB->Apoptosis_Dox NPIP3C NPIP-3C Target Potential Target (e.g., Kinase, Tubulin) NPIP3C->Target Pathway Signaling Cascade Modulation Target->Pathway Apoptosis_NPIP Apoptosis Pathway->Apoptosis_NPIP

Caption: Comparative signaling pathways of Doxorubicin and a hypothesized pathway for NPIP-3C.

Part 2: Antimicrobial Activity Benchmarking

To evaluate the antimicrobial potential of NPIP-3C, its activity is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, and Fluconazole, a triazole antifungal that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serially dilute NPIP-3C, Ciprofloxacin, and Fluconazole in a 96-well plate using the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

CompoundMicroorganismMIC (µg/mL)
NPIP-3CS. aureus[Experimental Data]
CiprofloxacinS. aureus[Experimental Data]
NPIP-3CE. coli[Experimental Data]
CiprofloxacinE. coli[Experimental Data]
NPIP-3CC. albicans[Experimental Data]
FluconazoleC. albicans[Experimental Data]
Workflow Diagram: Antimicrobial Benchmarking

G A Prepare Standardized Inoculum (Bacteria & Fungi) C Inoculate Wells A->C B Serial Dilution of NPIP-3C, Ciprofloxacin, & Fluconazole in 96-well Plates B->C D Incubation (24-48h) C->D E Visual Inspection for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Comparative Analysis of MIC Values F->G

Caption: Workflow for antimicrobial benchmarking of NPIP-3C.

Conclusion

This guide provides a foundational strategy for the preclinical benchmarking of this compound. By directly comparing its in vitro efficacy and primary mechanism of action against gold-standard drugs like Doxorubicin, Ciprofloxacin, and Fluconazole, researchers can gain a clearer understanding of its therapeutic potential and position within the existing landscape of anticancer and antimicrobial agents. The presented protocols are robust and widely accepted, ensuring that the generated data is reliable and suitable for further drug development decisions. Subsequent studies should aim to elucidate the specific molecular targets of NPIP-3C to fully understand its mechanism of action and to guide future optimization efforts.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Nitrophenyl-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] Its unique bridged nitrogen-heterocyclic structure is a key feature in drugs like zolpidem and alpidem.[1][2] The broad spectrum of biological activities associated with this scaffold—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—makes it a focal point of extensive research.[1][2] The introduction of various substituents, such as the nitrophenyl group, allows for the fine-tuning of its pharmacological profile, potentially enhancing potency and selectivity for specific biological targets.[3][4] This guide provides a comparative in silico analysis, through molecular docking, to elucidate the binding patterns of nitrophenyl-substituted imidazo[1,2-a]pyridines against selected therapeutic targets.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is instrumental in predicting the binding affinity and interaction of small molecules (ligands) with the active site of a protein target, thereby streamlining the identification of promising drug candidates.[6][7]

Strategic Selection of Biological Targets

The versatility of the imidazo[1,2-a]pyridine scaffold necessitates a focused approach to target selection for a comparative docking study. Based on extensive literature reviews, derivatives of this scaffold have shown significant activity against various protein kinases involved in cancer progression.[8][9][10] Therefore, for this guide, we will consider two well-validated cancer targets:

  • NIMA-Related Kinase 2 (Nek2): A key regulator of centrosome separation and mitotic progression, Nek2 is often overexpressed in various cancers, making it a promising target for anticancer therapies.[9]

  • Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and division. Aberrant PDGFR activity is implicated in several cancers.[11]

By comparing the docking performance of nitrophenyl-substituted imidazo[1,2-a]pyridines against these two distinct kinases, we can gain insights into potential selectivity and structure-activity relationships (SAR).

Comparative Docking Workflow: A Methodological Overview

A robust and reproducible docking study follows a systematic workflow. The causality behind each step is crucial for generating meaningful results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection & PDB Download PrepProt Protein Preparation (Add Hydrogens, Remove Water) PDB->PrepProt Grid Grid Box Generation (Define Active Site) PrepProt->Grid Ligand Ligand Design & 3D Generation (Nitrophenyl-Imidazo[1,2-a]pyridines) PrepLig Ligand Preparation (Energy Minimization, Assign Charges) Ligand->PrepLig Dock Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Validate Protocol Validation (Redocking of Co-crystallized Ligand) Grid->Validate Analyze Pose & Score Analysis (Binding Energy, Interactions) Dock->Analyze Visualize Visualization (PyMOL, Chimera) Analyze->Visualize G cluster_protein Protein Active Site cluster_ligand Ligand: Nitrophenyl-Imidazo[1,2-a]pyridine LYS Lysine GLU Glutamic Acid LEU Leucine PHE Phenylalanine Nitro Nitro Group Nitro->LYS H-Bond Nitro->GLU H-Bond Imidazo Imidazo[1,2-a]pyridine Core Imidazo->LEU Hydrophobic Phenyl Phenyl Ring Phenyl->PHE Pi-Pi Stacking

Caption: Conceptual diagram of ligand-protein interactions.

Trustworthiness and Best Practices

To ensure the scientific integrity of docking studies, several best practices should be followed:

  • Know Your Target: A thorough understanding of the biological target, including its functional state and the location of the binding site, is paramount. [12]* Ligand Preparation is Key: The protonation state and tautomeric form of the ligand can significantly impact docking results. Ensure ligands are properly prepared and energy minimized. [12]* Docking Scores are Not Absolute: While useful for ranking, docking scores are predictions and do not always perfectly correlate with experimental binding affinities. They should be considered in conjunction with a visual analysis of the binding pose and key interactions. [13][14]* Consistency in Reporting: When publishing results, it is crucial to be consistent with atomic representations and to clearly depict key interactions using molecular visualization tools. [12]

Conclusion

This guide demonstrates that comparative molecular docking is a valuable tool for investigating the therapeutic potential of nitrophenyl-substituted imidazo[1,2-a]pyridines. The in silico data suggests that the position of the nitrophenyl substituent can influence both binding affinity and selectivity for different kinase targets. Specifically, the meta-position appears promising for enhancing general kinase inhibition, while other substitutions may offer a path towards more selective inhibitors. These computational insights provide a strong rationale for the synthesis and in vitro evaluation of these compounds, ultimately accelerating the drug discovery process.

References

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. Retrieved from [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • PLOS. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

  • Inhibiting Drug Discovery. (n.d.). Software. Retrieved from [Link]

  • YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]

  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • PubMed. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. Retrieved from [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines a. Retrieved from [Link]

  • ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Head-to-Head Analysis for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and material science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and analgesic properties.[3][4] Consequently, the efficient and versatile synthesis of this bicyclic heterocycle is a topic of paramount importance for researchers in drug discovery and development.

This guide provides a head-to-head comparison of the most significant synthetic methodologies for constructing the imidazo[1,2-a]pyridine core. We will move beyond a simple enumeration of reactions to offer a critical evaluation of their performance, supported by experimental data and field-proven insights. The discussion is structured to illuminate the causality behind procedural choices, empowering you to select the optimal synthetic route for your target molecule.

At a Glance: A Comparative Overview of Key Synthetic Strategies

To facilitate a rapid assessment, the following table summarizes the key performance indicators for three prominent classes of imidazo[1,2-a]pyridine synthesis: the classical Ortoleva-King reaction, the versatile Groebke-Blackburn-Bienaymé multicomponent reaction, and modern C-H functionalization approaches.

Synthesis MethodGeneral ReactionTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Ortoleva-King Reaction 2-Aminopyridine + Aryl Methyl KetoneI₂, FeCl₃·6H₂O or NiCl₂·6H₂O, neat or in solvent (e.g., H₂O), 100-110°C, 1-4 h[5][6]40–96%[5][7][8]One-pot procedures, readily available starting materials, and options for catalyst-free synthesis.[1][7]Can necessitate high temperatures and often results in moderate to good, but not always excellent, yields.[9]
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine + Aldehyde + IsocyanideLewis or Brønsted acid catalyst (e.g., NH₄Cl, Sc(OTf)₃), often under microwave irradiation, solvent (e.g., EtOH, MeOH)[3][10]67-91%[3][4]High atom economy, rapid access to diverse 3-aminoimidazo[1,2-a]pyridines, and amenability to one-pot procedures.[4][11]Limited to the synthesis of 3-amino derivatives; isocyanides can be volatile and have unpleasant odors.
C-H Functionalization Pre-formed Imidazo[1,2-a]pyridine + Functionalization ReagentVarious (e.g., photocatalysts, metal catalysts), often under mild conditions (e.g., visible light, room temperature)[12][13]Moderate to excellent[12][13]High atom and step economy, allows for late-stage functionalization of the core structure, and often employs environmentally benign conditions.[12][14]Primarily for derivatization rather than de novo synthesis of the core; may require specific directing groups for regioselectivity.

Deep Dive into Synthetic Methodologies

The Ortoleva-King Reaction: A Time-Honored and Robust Approach

The Ortoleva-King reaction represents a classical and still widely utilized method for the synthesis of 2-arylimidazo[1,2-a]pyridines.[7] This reaction typically involves the condensation of a 2-aminopyridine with an aryl methyl ketone in the presence of iodine.[5] The key intermediate is a pyridinium salt, formed in situ, which then undergoes cyclization upon treatment with a base.[9]

The reaction proceeds through an initial reaction between the ketone and iodine to form an α-iodoketone. This is followed by nucleophilic attack of the pyridine nitrogen of the 2-aminopyridine on the α-carbon of the iodoketone, displacing the iodide and forming an N-phenacylpyridinium salt. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. Recent advancements have introduced catalytic versions using transition metals like iron and nickel to facilitate the process.[5][6]

Ortoleva_King_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Aromatization 2-Aminopyridine 2-Aminopyridine N-Phenacylpyridinium Salt N-Phenacylpyridinium Salt 2-Aminopyridine->N-Phenacylpyridinium Salt Nucleophilic Attack Aryl Methyl Ketone Aryl Methyl Ketone alpha-Iodoketone alpha-Iodoketone Aryl Methyl Ketone->alpha-Iodoketone I₂ alpha-Iodoketone->N-Phenacylpyridinium Salt Cyclized Intermediate Cyclized Intermediate N-Phenacylpyridinium Salt->Cyclized Intermediate Intramolecular Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized Intermediate->Imidazo[1,2-a]pyridine Dehydration

Caption: Ortoleva-King Reaction Workflow.

  • Reaction Setup: In a round-bottom flask, combine the respective acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).

  • Heating: Heat the neat reaction mixture to 110°C and stir for 4 hours.

  • Cyclization: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of NaOH.

  • Second Heating: Heat the mixture to 100°C and stir for 1 hour.

  • Workup: After cooling, the solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

This one-pot procedure is advantageous as it avoids the isolation of lachrymatory α-haloketones.[9]

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Gateway to Molecular Diversity

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful isocyanide-based multicomponent reaction (I-MCR) for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][11] This reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide, often under acidic catalysis, to rapidly construct the desired heterocyclic core with a high degree of molecular diversity.

The GBB reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine. Subsequent tautomerization leads to the formation of the final 3-aminoimidazo[1,2-a]pyridine product. The use of microwave irradiation can significantly accelerate this process.[3][10]

GBB_Reaction_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Condensation Isocyanide Isocyanide Cycloadduct Cycloadduct Isocyanide->Cycloadduct Imine->Cycloadduct [4+1] Cycloaddition 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->3-Aminoimidazo[1,2-a]pyridine Tautomerization

Caption: GBB Multicomponent Reaction Workflow.

  • Reagent Mixture: To a microwave vial, add 2-aminopyridine (1.0 equiv), the corresponding aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and ammonium chloride (20 mol%) in ethanol.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at a specified temperature (e.g., 60-80°C) for a short duration (e.g., 15-30 minutes).

  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the pure 3-aminoimidazo[1,2-a]pyridine.

The GBB reaction's ability to introduce three points of diversity in a single step makes it exceptionally valuable for the rapid generation of compound libraries for high-throughput screening.

Modern C-H Functionalization: A Paradigm of Synthetic Efficiency

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of the imidazo[1,2-a]pyridine core.[12][15] This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of various substituents onto the heterocyclic scaffold. Visible light-induced photocatalysis has become a particularly attractive method due to its mild reaction conditions and environmentally friendly nature.[12][13]

C-H functionalization reactions on the imidazo[1,2-a]pyridine ring are often regioselective, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution. However, functionalization at other positions, such as C2, C5, and C8, can be achieved through careful selection of catalysts and directing groups.[13] Photocatalytic methods typically involve the generation of radical species that can then react with the imidazo[1,2-a]pyridine ring.[12]

CH_Functionalization_Logic Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Functionalized Imidazo[1,2-a]pyridine Functionalized Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Core->Functionalized Imidazo[1,2-a]pyridine Functionalization Reagent Functionalization Reagent Radical Intermediate Generation Radical Intermediate Generation Functionalization Reagent->Radical Intermediate Generation Catalyst Catalyst Catalyst->Radical Intermediate Generation Energy Source Visible Light or Heat Energy Source->Radical Intermediate Generation Radical Intermediate Generation->Functionalized Imidazo[1,2-a]pyridine Reaction at C-H bond

Caption: Logic of C-H Functionalization.

  • Reaction Setup: In a Schlenk tube, dissolve the imidazo[1,2-a]pyridine (1.0 equiv) and the perfluoroalkyl iodide (1.5 equiv) in a suitable solvent (e.g., acetonitrile).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature for the specified time (e.g., 12-24 hours).

  • Workup: Upon completion, remove the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to yield the C3-perfluoroalkylated imidazo[1,2-a]pyridine.

This method exemplifies the mild and efficient nature of modern C-H functionalization techniques.

Conclusion: Selecting the Right Tool for the Job

The synthesis of imidazo[1,2-a]pyridines is a well-explored field with a rich arsenal of synthetic methodologies. The choice of the most appropriate method hinges on the specific substitution pattern desired, the scale of the synthesis, and the available starting materials.

  • For the straightforward synthesis of 2-aryl substituted imidazo[1,2-a]pyridines from simple building blocks, the Ortoleva-King reaction remains a reliable and cost-effective choice.

  • When rapid access to a diverse library of 3-amino derivatives is the primary goal, the Groebke-Blackburn-Bienaymé multicomponent reaction is unparalleled in its efficiency and versatility.

  • For the late-stage functionalization of a pre-existing imidazo[1,2-a]pyridine core with high atom economy and under mild, environmentally conscious conditions, modern C-H functionalization techniques, particularly those driven by visible light, are the state-of-the-art.

By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can make informed decisions to accelerate their research and development efforts in the pursuit of novel imidazo[1,2-a]pyridine-based therapeutics and materials.

References

  • Vertex AI Search. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Semantic Scholar. (2017).
  • RSC Publishing. (2017).
  • NIH. (2020).
  • J. Org. Chem. (2014). Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines.
  • Journal of Chemical Health Risks. (2020). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice.
  • MDPI. (2018). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
  • Semantic Scholar. (2018). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.
  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • MDPI. (2023).
  • ACS Combinatorial Science. (2019).
  • NIH. (2017).
  • Taylor & Francis Online. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400.
  • ACS Publications. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction.
  • ResearchGate. (2019).
  • ACS Publications. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction.
  • Green Synthesis and Catalysis. (2022).
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • RSC Publishing. (2020).
  • NIH. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
  • ResearchGate. (2020).
  • ResearchGate. (2025). Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. As a compound featuring a bioactive imidazopyridine core and an energetic nitroaromatic moiety, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Risk Assessment: Understanding the 'Why'

The disposal procedure for any chemical is dictated by its inherent risks. The structure of this compound presents a trifecta of hazards derived from its constituent functional groups. A thorough understanding of these components is critical to appreciating the causality behind the required handling protocols.

  • The Nitroaromatic Group (-C₆H₄NO₂): This is the most significant contributor to the compound's hazard profile. Nitroaromatic compounds are recognized for their potential toxicity and environmental persistence.[1] The nitro group is an electron-withdrawing group that can render the compound biologically reactive. Furthermore, compounds with nitro groups, particularly di- and tri-nitro derivatives, can possess explosive properties, and while this specific mono-nitro compound is not rated as an explosive, high-temperature incineration is the standard disposal technique for this chemical class to ensure complete destruction.[2][3]

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous clinically used drugs and experimental agents with potent biological activity, including anti-tuberculosis, anticancer, and antiviral properties.[4][5][6] The inherent bioactivity of this core means that its release into the environment could have unforeseen ecological consequences. Therefore, it must be treated as a bioactive chemical waste.

  • The Carbaldehyde Group (-CHO): The aldehyde functional group is a known irritant. Safety Data Sheets (SDS) for analogous imidazopyridine carbaldehydes consistently list skin, eye, and respiratory irritation as primary hazards.[7][8][9]

Table 1: Summary of Hazard Classification for Structurally Similar Compounds

Hazard ClassGHS PictogramHazard Code(s)Hazard Statement(s)Source(s)
Skin Corrosion/IrritationGHS07H315Causes skin irritation.[7][8][10]
Serious Eye Damage/IrritationGHS07H319Causes serious eye irritation.[7][8][10]
Specific Target Organ Toxicity (Single Exposure)GHS07H335May cause respiratory irritation.[7][8][10]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous chemical waste from cradle to grave. Under no circumstances should this compound or its residues be disposed of in the regular trash or down the sanitary sewer. [2][8]

Step 2.1: Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the following PPE is worn:

  • Hand Protection: Nitrile gloves. Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[11]

  • Eye Protection: Safety glasses with side shields or goggles (European standard - EN 166).[9]

  • Skin and Body Protection: A lab coat and long-sleeved clothing.[9]

Step 2.2: Waste Segregation and Collection

Proper segregation is paramount to prevent accidental and dangerous chemical reactions in the waste container.[12][13]

  • Designate a Waste Stream: this compound is a solid. It must be collected in a container designated for Solid Hazardous Chemical Waste .

  • Avoid Co-mingling: Do not mix this waste with other waste streams such as:

    • Liquid wastes (solvents, aqueous solutions).

    • Incompatible chemicals (e.g., strong acids, bases, oxidizing agents).[9][12]

    • Sharps or broken glass.

Step 2.3: Containerization and Labeling

The integrity of the waste containment system is critical.

  • Select a Compatible Container: Use a clean, dry, leak-proof container made of a compatible material (the original product container is often suitable).[2][12] The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[14]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste ".

    • The full, unambiguous chemical name: "This compound ".

    • The primary hazards (e.g., "Irritant," "Handle with Care").

    • The date accumulation started.

Step 2.4: On-Site Storage (Satellite Accumulation)

Store the sealed waste container in a designated, well-ventilated satellite accumulation area, preferably within secondary containment to prevent spills.[2] Do not fill the container beyond 90% of its capacity to allow for potential expansion.[14]

Step 2.5: Final Disposal

The only acceptable method for the final disposal of this compound is through a licensed professional waste disposal service.[2][11] This is typically coordinated through your institution's Environmental Health and Safety (EHS) office. When the waste is collected, it will be transported to a permitted facility for high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][15]

DisposalWorkflow start Waste Generation (Solid this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Labeled, Compatible Solid Hazardous Waste Container ppe->container transfer Step 3: Carefully Transfer Waste into Container container->transfer seal Step 4: Securely Seal Container (Do not exceed 90% capacity) transfer->seal storage Step 5: Store in Designated Satellite Accumulation Area seal->storage pickup Step 6: Arrange Pickup via Institutional EHS Office storage->pickup end Final Disposal: Licensed Professional Service (High-Temperature Incineration) pickup->end

Caption: Disposal workflow for solid this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.[2]

  • Secure the Area: Prevent entry and ensure adequate ventilation (if safe to do so, e.g., in a fume hood).

  • Don PPE: Wear the appropriate PPE as described in section 2.1, potentially including a respirator for larger spills.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to cover and contain the spill.[2] Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][16] Label the container appropriately as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, regardless of size.[2]

Decontamination and Empty Container Disposal

  • Glassware and Equipment: Reusable lab equipment that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) three times. The rinseate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste.[17] After rinsing, the equipment can be washed normally.

  • Empty Original Containers: An "empty" container that held this compound is not truly empty and must be managed as hazardous waste. It must be triple-rinsed with a suitable solvent.[17] Each rinse should use a solvent amount equal to about 5% of the container's volume.[17] The collected rinseate is hazardous waste. After triple-rinsing, deface the original label and dispose of the container according to your institutional guidelines, which may allow for disposal as regular trash or require it to be collected separately.[17]

References

  • BenchChem. (n.d.). Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Apollo Scientific. (2022). Imidazo[1,2-a]pyrimidine Safety Data Sheet.
  • (2011). MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Pal, G. P. (2012).
  • Fisher Scientific. (n.d.). Imidazo[1,2-a]pyridine-6-carbonitrile Safety Data Sheet.
  • Fisher Scientific. (2025). Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet.
  • Sigma-Aldrich. (2025). Pyridine-2-carbaldehyde Safety Data Sheet.
  • OSHE UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Safety Data Sheet.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2023). Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)imidazo(1,2-a)pyridine-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-611. Retrieved from [Link]

  • ResearchGate. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Kumar, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]

  • Chhabra, S., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Bîru, I. L., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6569. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

This document provides essential safety protocols and operational guidance for the handling of this compound. As a biologically active heterocyclic compound, understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and data from analogous chemical structures.

Hazard Assessment: A Proactive Approach

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative hazard assessment is conducted by analyzing its constituent functional groups: the imidazo[1,2-a]pyridine core, the aromatic nitro group, and the aldehyde group.

  • Imidazo[1,2-a]pyridine Core : This heterocyclic system is a privileged scaffold in medicinal chemistry, with many derivatives showing significant biological activity, including use as anticancer agents.[1][2][3] Uncharacterized biological activity means that systemic effects upon exposure cannot be ruled out. Therefore, minimizing direct contact is a primary safety objective.

  • Aromatic Nitro Group (4-Nitrophenyl) : Aromatic nitro compounds are a well-documented class of chemicals with potential for toxicity.[4] A primary concern is their ability to be absorbed through the skin and, in some cases, cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[4]

  • Aldehyde Group (-CHO) : Aldehydes are frequently irritating to the skin, eyes, and respiratory tract.[5] They can also act as sensitizers, potentially causing an allergic skin reaction upon repeated exposure. The SDS for a closely related analog, 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, explicitly lists skin, eye, and respiratory irritation as key hazards.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical line of defense against direct exposure. The following multi-layered approach is required for all personnel handling this compound.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-compliant safety gogglesProtects against dust particles and accidental splashes. Standard safety glasses are insufficient.[7][8]
Full-face shield (worn over goggles)Required when handling larger quantities (>1g) or when there is a significant risk of splashing or aerosolization.[7][9]
Skin & Body Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Provides protection against a broad range of chemicals for short-term use.[9][10]
Double-GlovingRecommended for all handling procedures to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[11]
Butyl or Neoprene GlovesConsider for extended handling or spill cleanup, as these materials offer superior resistance to aldehydes and nitrocompounds.[12]
Flame-Resistant (FR) Lab CoatProtects skin and personal clothing from splashes. Must be fully buttoned.[8][11]
Respiratory Protection NIOSH-approved RespiratorRequired if handling outside of a certified chemical fume hood or if aerosolization is likely. A full risk assessment by an EHS professional is needed to determine the appropriate cartridge (e.g., organic vapor/particulate).[9][11][13]

Safe Handling and Operational Plan

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

Engineering Controls
  • Chemical Fume Hood : All manipulations of this compound in its solid form or in solution must be performed inside a certified chemical fume hood.[5] This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation. Work should be performed away from high-traffic areas to minimize air turbulence.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, designate a specific area within the fume hood for the work. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, glassware, weighing boats, solvents).

  • Donning PPE : Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.

  • Weighing and Transfer :

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a dedicated spatula to transfer the solid compound to a tared weigh boat or directly into the reaction vessel.

    • Avoid scooping in a manner that generates dust. If the material is a fine powder, consider adding a small amount of the reaction solvent to the solid to "wet" it before transfer, reducing dust generation.

    • Tightly cap the source container immediately after use.[14]

  • Post-Handling Decontamination :

    • Wipe down the dedicated spatula and any non-disposable equipment with a suitable solvent (e.g., ethanol or acetone) and a disposable wipe. Place the wipe in the designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them in the solid hazardous waste.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove goggles/face shield, then the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Decontamination & Disposal Phase prep_area 1. Designate & Prepare Work Area in Fume Hood don_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem 3. Weigh & Transfer Chemical (Minimize Dust/Aerosol) don_ppe->handle_chem decon 4. Decontaminate Tools & Work Surface handle_chem->decon dispose_waste 5. Segregate & Dispose of Hazardous Waste decon->dispose_waste doff_ppe 6. Doff PPE Correctly & Wash Hands dispose_waste->doff_ppe

Sources

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Retrosynthesis Analysis

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2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.